L-galactopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-DHVFOXMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015855 | |
| Record name | L-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39392-65-9 | |
| Record name | L-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of L-Galactopyranose
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the methodologies and data integral to the structural elucidation of L-galactopyranose. It serves as a detailed guide, incorporating experimental protocols, quantitative data, and logical workflows for researchers in carbohydrate chemistry and drug development.
Introduction to this compound
This compound is the enantiomer of the naturally abundant D-galactopyranose and is classified as a rare L-sugar.[1][2] While less common in nature, L-sugars are of significant pharmaceutical interest as they can be non-caloric sweeteners and are precursors for various natural products.[3] this compound exists as a six-membered pyranose ring and, like its D-counterpart, can be found in α and β anomeric forms.[4][5] Its structure is defined by the specific stereochemistry of its hydroxyl groups. The elucidation of this precise three-dimensional structure is fundamental to understanding its biological activity and potential therapeutic applications. The process involves a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. Spectroscopic data is critical for confirming its identity and purity.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Monoisotopic Mass | 180.06338810 Da | [1] |
| IUPAC Name (α-anomer) | (2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [4] |
| IUPAC Name (β-anomer) | (2S,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [5] |
| Physical Description | Solid | [4] |
| Melting Point | 163 - 165 °C | [4] |
| Topological Polar Surface Area | 110 Ų | [1] |
Spectroscopic Data Summary
The following table summarizes key spectroscopic data used for the identification of this compound. Note that the NMR spectra of enantiomers (L- and D-galactose) are identical in an achiral solvent like D₂O.
| Technique | Data Type | Key Observations | Reference |
| ¹H NMR | Chemical Shifts (δ, ppm) & Coupling Constants (J, Hz) | A mixture of α and β anomers is typically observed in solution. The anomeric proton (H-1) of the α-anomer appears downfield (~5.27 ppm) with a smaller J-coupling (~4.0 Hz) compared to the β-anomer (~4.59 ppm, J ~ 8.0 Hz).[6][7] | [6][7] |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Distinct signals for each of the six carbon atoms, with the anomeric carbon (C-1) being the most downfield. The chemical shifts differ slightly between the α and β anomers. | [1] |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically shows adducts (e.g., [M+Na]⁺, [M+H]⁺). High-resolution MS provides the exact mass for formula confirmation.[8][9] | [8][9] |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching (~2900 cm⁻¹), and a complex fingerprint region (1000-1200 cm⁻¹) characteristic of C-O stretching and O-H bending vibrations.[1] | [1] |
Core Experimental Methodologies
The definitive structural elucidation of this compound relies on the synergistic application of several analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the solution-state structure of carbohydrates. It provides information on proton and carbon environments, connectivity, and stereochemistry.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal from ¹H₂O.
-
Internal Standard: Add a small amount of a suitable internal standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrument Setup:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), to ensure reproducible chemical shifts.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Suppress the residual HOD signal using a presaturation sequence.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (COSY, HSQC):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.
-
-
-
Data Analysis:
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of the α and β anomers.
-
Measure the chemical shifts (δ) and coupling constants (J) for all proton signals. The magnitude of the J-coupling between H-1 and H-2 is diagnostic of the anomeric configuration (Jα ≈ 3-4 Hz, Jβ ≈ 7-8 Hz).
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of this compound with high accuracy.
-
Sample Preparation: Prepare a dilute solution of this compound (~10-50 µM) in a suitable solvent system, typically a mixture of water and methanol or acetonitrile.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is infused into the ESI source. The analysis is often performed in positive ion mode to detect adducts like [M+Na]⁺ or [M+H]⁺.
-
-
Mass Analyzer:
-
Time-of-Flight (TOF) or Orbitrap: Use a high-resolution mass analyzer to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis:
-
Identify the peak corresponding to the this compound adduct (e.g., for [M+Na]⁺, expected m/z ≈ 203.05).
-
Use the instrument's software to calculate the elemental formula from the measured exact mass. Compare this with the theoretical formula (C₆H₁₂O₆) to confirm the composition.
-
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy coupled with MS can be used to distinguish between pyranose and furanose ring isomers based on their distinct IR fingerprints.[8][10]
-
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional atomic arrangement of a molecule in the solid state. While challenging for small, highly soluble sugars, obtaining a crystal structure is the gold standard for structural confirmation.
-
Crystallization:
-
This is the most critical and often challenging step. Grow single crystals of this compound by slow evaporation of a saturated solution.
-
Screen various solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol) and temperatures to find optimal crystallization conditions.
-
-
Crystal Mounting: Carefully select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head, often under cryo-conditions (e.g., 100 K) to minimize radiation damage.[11][12]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely (indicated by a low R-factor).[13]
-
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of this compound in the solid state.
Visualized Workflows and Relationships
Diagrams are used to illustrate the logical flow of the structure elucidation process and the chemical relationships of L-galactose.
References
- 1. This compound | C6H12O6 | CID 12003287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. alpha-L-Galactopyranose | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beta-L-galactopyranose | C6H12O6 | CID 6971007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. D-(+)-GALACTOSE(10257-28-0) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray crystallographic analysis of a galactose-specific lectin from Dolichos lablab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. X-ray crystal structure of galabiose, O-alpha-D-galactopyranosyl-(1---4)-D-galactopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of L-Galactopyranose
Abstract
This compound, the enantiomer of the naturally abundant D-galactopyranose, is a monosaccharide of significant interest in glycobiology, synthetic chemistry, and pharmacology. While less common in nature, its unique stereochemistry offers novel opportunities for the development of enzyme inhibitors, immunomodulators, and chiral building blocks. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its structure, reactivity, and key analytical methodologies. Quantitative data are presented in structured tables, and detailed experimental protocols are provided alongside visual workflows to facilitate practical application in a research and development setting.
Structure and Stereochemistry
This compound is a hexose sugar that exists predominantly in a six-membered ring structure, analogous to pyran. It is the L-enantiomer of galactopyranose, meaning it is its non-superimposable mirror image.[1] In solution, this compound undergoes mutarotation, establishing an equilibrium between its two anomeric forms: alpha (α) and beta (β).[2] The configuration of the hydroxyl group at the anomeric carbon (C1) determines whether the anomer is α or β.
The stereochemical relationship can be visualized as follows:
Caption: Relationship between L-Galactose and its pyranose anomers.
Like its D-counterpart, the most stable conformation for the this compound ring is the chair conformation. The relative stability of substituents in axial versus equatorial positions is influenced by the anomeric effect, a stereoelectronic phenomenon that favors an axial orientation for electronegative substituents at the anomeric carbon.[3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are critical for applications in drug formulation, reaction chemistry, and material science.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [1][4][5] |
| Molar Mass | 180.16 g/mol | [1][4][5] |
| Appearance | White to off-white fine crystalline powder | [5] |
| Melting Point | 163 - 167 °C | [4][5] |
| Solubility | Soluble in water (50 mg/mL) | [5] |
| Specific Rotation [α]D | -79° (c=1, H₂O) | [5] |
| CAS Number | 15572-79-9 (L-Galactose) | [5] |
| 12772-65-5 (α-L-Galactopyranose) | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound. Under GC-MS analysis, fragmentation patterns can be observed that are characteristic of the pyranose structure.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the anomeric configuration (α or β) and the ring conformation. The coupling constant between the anomeric proton (H-1) and H-2 (J₁,₂) is a key indicator: for β-L-glycopyranosides in a ¹C₄ chair conformation, larger J₁,₂ coupling constants (~8 Hz) are typically observed.[6] The chemical shift of the anomeric carbon (C-1) is also diagnostic, with furanose forms generally resonating further downfield (>100 ppm) than pyranose forms.[7]
-
Infrared (IR) Spectroscopy: IR spectra of this compound show characteristic broad absorption bands for O-H stretching (around 3300 cm⁻¹) and C-O stretching in the fingerprint region (1000-1200 cm⁻¹), confirming the presence of multiple hydroxyl groups and the ether linkage within the pyranose ring.
Chemical Reactivity and Key Reactions
Reducing Sugar Properties
The hemiacetal group at the anomeric carbon allows the pyranose ring to open, exposing a free aldehyde group. This makes this compound a reducing sugar, capable of reducing metal ions in solutions like Fehling's or Benedict's reagents.[8][9]
Glycosylation
The anomeric hydroxyl group is reactive and can be replaced by other nucleophiles to form glycosides. This reaction, known as glycosylation, is fundamental to the synthesis of oligosaccharides and glycoconjugates.[10] The stereochemical outcome (α or β linkage) is a critical challenge in carbohydrate synthesis and can be controlled by the choice of protecting groups, glycosyl donor, and reaction conditions.[11][12]
Anomeric Effect
The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon, despite potential steric hindrance.[3] This is explained by a stabilizing hyperconjugation interaction between a lone pair on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.[3] This effect is crucial in determining the equilibrium populations of α and β anomers in solution.
Biological Relevance
While D-galactose is a common constituent of mammalian glycoconjugates, L-galactose and its derivatives are found in nature as components of polysaccharides in some plants and marine algae.[1][10] For instance, the disaccharide backbone of agar is composed of repeating units of D-galactose and 3,6-anhydro-L-galactopyranose.[13]
In certain organisms, the biosynthesis of L-galactose-containing glycoconjugates requires the formation of an activated sugar donor, UDP-L-galactofuranose (UDP-Galf), which is synthesized from UDP-D-galactopyranose (UDP-Galp).[14]
Caption: Biosynthetic pathway for activated L-galactose donor.
Experimental Protocols
The following section details standard methodologies for the qualitative and quantitative analysis of this compound.
Qualitative Analysis: Test for Reducing Sugars
This protocol identifies the presence of reducing sugars based on the reduction of Cu²⁺ to Cu₂O.
Methodology: Benedict's Test
-
Preparation: Add 5-6 drops of the aqueous sample solution containing this compound to 2 mL of Benedict's reagent in a test tube.
-
Heating: Place the test tube in a vigorously boiling water bath for 3-5 minutes.
-
Observation: A positive result is indicated by the formation of a colored precipitate, which can range from green to yellow, orange, or brick-red, depending on the concentration of the reducing sugar.[9]
-
Control: Run a parallel test with distilled water as a negative control.
Caption: Workflow for Benedict's Test for reducing sugars.
Quantitative Analysis: Total Carbohydrate Content
The phenol-sulfuric acid method is a robust colorimetric assay for determining the total concentration of carbohydrates in a sample.
Methodology: Phenol-Sulfuric Acid Test
-
Sample Preparation: Prepare a clear, aqueous solution of the carbohydrate sample. For this compound, this can be a dilution series to generate a standard curve.
-
Reaction:
-
Pipette 1.0 mL of the carbohydrate solution into a clean, dry test tube.
-
Add 1.0 mL of 5% aqueous phenol solution and mix thoroughly.
-
Rapidly add 5.0 mL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation.
-
-
Incubation: Allow the tubes to stand for 10 minutes, then vortex and incubate in a water bath at 25-30°C for 20 minutes.
-
Measurement: A yellow-orange color will develop. Measure the absorbance of the solution at 490 nm (for hexoses) using a spectrophotometer.[15]
-
Quantification: Determine the carbohydrate concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Caption: Workflow for the Phenol-Sulfuric Acid method.
References
- 1. This compound | C6H12O6 | CID 12003287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-L-galactopyranose | C6H12O6 | CID 6971007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anomeric effect - Wikipedia [en.wikipedia.org]
- 4. alpha-L-Galactopyranose | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-L-galactopyranose [chembk.com]
- 6. Anomeric Selectivity of Trehalose Transferase with Rare l-Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. QUALITATIVE TESTS FOR CARBOHYDRATES [14.139.61.83]
- 10. lndcollege.co.in [lndcollege.co.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Quality Agar Polysaccharide from Unexplored Gelidium micropterum Kützing Biomass [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
An In-depth Technical Guide to the Stereochemistry and Anomers of L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-galactopyranose, the enantiomer of the naturally abundant D-galactopyranose, presents a unique stereochemical landscape of significant interest in glycobiology and drug development. This technical guide provides a comprehensive overview of the core principles governing the stereochemistry of this compound and its α and β anomers. Key quantitative data, including specific rotation and nuclear magnetic resonance (NMR) coupling constants, are systematically presented. Detailed experimental protocols for the synthesis, anomerization, and characterization of this compound are provided to facilitate further research. Furthermore, this guide includes mandatory visualizations of relevant biological pathways and experimental workflows, rendered in Graphviz, to offer a clear and concise understanding of the molecular interactions and processes involving this rare sugar.
Introduction
L-galactose is a monosaccharide that, while less common in nature than its D-enantiomer, plays crucial roles in specific biological contexts. It is a constituent of some bacterial polysaccharides and is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[1] The pyranose form of L-galactose, this compound, exists as two primary anomers in solution: α-L-galactopyranose and β-L-galactopyranose. The stereochemical configuration at the anomeric carbon (C1) dictates the orientation of the hydroxyl group, leading to distinct physical, chemical, and biological properties. A thorough understanding of the stereochemistry and the conformational dynamics of these anomers is paramount for researchers engaged in the design of novel therapeutics, the study of carbohydrate-protein interactions, and the metabolic engineering of microorganisms.
Stereochemistry of this compound
The stereochemistry of this compound is defined by the spatial arrangement of its hydroxyl groups. As the L-enantiomer of galactose, the configuration at the highest numbered chiral center (C5) is 'S' in the Fischer projection. In the pyranose ring structure, this results in a specific arrangement of substituents on the six-membered ring.
Chair Conformations
Like other hexopyranoses, this compound predominantly adopts a chair conformation to minimize steric strain. The two primary chair conformations are designated as ¹C₄ and ⁴C₁. For L-sugars, the ¹C₄ conformation is generally the more stable form. In this conformation, the bulky hydroxymethyl group (-CH₂OH) at C5 occupies an equatorial position, which is sterically favorable.
-
α-L-Galactopyranose: In the ¹C₄ chair conformation, the anomeric hydroxyl group at C1 is in an axial position.
-
β-L-Galactopyranose: In the ¹C₄ chair conformation, the anomeric hydroxyl group at C1 is in an equatorial position.
The relative stability of the α and β anomers is influenced by the anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon. This effect can counteract the steric preference for an equatorial position.
Quantitative Stereochemical Data
Precise quantitative data is essential for the unambiguous identification and characterization of this compound anomers.
Table 1: Specific Rotation of Galactose Anomers
| Anomer | D-Galactopyranose [α]D²⁰ | This compound [α]D²⁰ (inferred) |
| α-anomer | +150.7° | -150.7° |
| β-anomer | +52.8° | -52.8° |
| Equilibrium Mixture | +80.2° | -80.2° |
Note: The specific rotation of L-enantiomers is equal in magnitude but opposite in sign to their D-enantiomer counterparts.
Table 2: Typical ¹H-NMR Coupling Constants (J) for Pyranose Ring Protons
| Coupling | Proton Relationship | Typical J Value (Hz) | Implication for this compound |
| ³JH1,H2 (α-anomer) | axial-equatorial | 3-4 Hz | The anomeric proton (H1) is axial. |
| ³JH1,H2 (β-anomer) | equatorial-equatorial | 1-2 Hz | The anomeric proton (H1) is equatorial. |
| ³Jax,ax | axial-axial | 8-10 Hz | Indicates a trans-diaxial relationship between adjacent protons. |
| ³Jax,eq | axial-equatorial | 2-4 Hz | Indicates a cis or trans-diequatorial relationship. |
| ³Jeq,eq | equatorial-equatorial | 1-3 Hz | Indicates a cis relationship between adjacent protons. |
These values are critical for determining the relative stereochemistry of the hydroxyl groups around the pyranose ring through analysis of proton-proton coupling constants.
Experimental Protocols
Synthesis of L-Galactose
A common method for the laboratory synthesis of L-galactose involves the epimerization of a more readily available L-sugar, such as L-arabinose, or through a head-to-tail inversion strategy starting from a D-sugar like D-glucose.[2]
Protocol: Synthesis of L-Galactose from D-Galactose (Head-to-Tail Inversion Strategy) [2]
-
Protection of D-Galactose: Fully protect the hydroxyl groups of D-galactose, for instance, by acetylation using acetic anhydride in pyridine.
-
Introduction of a C1 Functional Group for Inversion: Convert the anomeric position into a suitable functional group for a chain extension and inversion reaction. This can be achieved through various chemical transformations.
-
Chain Inversion and Deprotection: A series of oxidation, reduction, and functional group manipulation steps are employed to invert the stereochemistry at C5 and transform the original C1 into the new C6 hydroxymethyl group.[2]
-
Final Deprotection: Remove all protecting groups to yield L-galactose.
-
Purification: Purify the final product using column chromatography on silica gel.
Anomerization and Separation of this compound Anomers
In solution, L-galactose exists as an equilibrium mixture of its α and β pyranose forms, along with minor furanose and open-chain forms.[3]
Protocol: Anomerization and Chromatographic Separation [4][5]
-
Anomerization: Dissolve the synthesized L-galactose in water or a suitable buffer and allow it to equilibrate at room temperature. The mutarotation process will lead to a mixture of anomers.
-
Chromatographic Separation: Separation of the α and β anomers can be achieved using specialized chromatography techniques. High-performance liquid chromatography (HPLC) with a suitable stationary phase, such as an amine-bonded or a calcium-form ion-exchange column, can be employed.[4][5]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for hydrophilic interaction chromatography (HILIC).
-
Detection: Refractive index (RI) detection is typically used for non-UV absorbing carbohydrates.
-
Characterization of Anomers
Protocol: NMR Spectroscopy [6]
-
Sample Preparation: Dissolve a small amount of the purified anomer in deuterium oxide (D₂O).
-
¹H-NMR Spectroscopy: Acquire a high-resolution ¹H-NMR spectrum. The chemical shift and, more importantly, the coupling constant (³JH1,H2) of the anomeric proton are diagnostic for the α and β configuration (see Table 2).
-
¹³C-NMR Spectroscopy: Acquire a ¹³C-NMR spectrum. The chemical shift of the anomeric carbon (C1) is also characteristic, with the α-anomer typically resonating at a lower field than the β-anomer.
-
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals and confirm the stereochemistry.
Protocol: Optical Rotation Measurement [7][8][9][10]
-
Sample Preparation: Prepare a solution of the purified anomer of a known concentration in a suitable solvent (e.g., water).
-
Polarimetry: Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Biological Significance and Signaling Pathways
L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants
L-galactose is a key intermediate in the primary pathway for L-ascorbic acid biosynthesis in plants, known as the Smirnoff-Wheeler pathway.[1][11][12][13]
Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.
D-Galactose Metabolism: The Leloir Pathway
For comparative purposes, the well-established Leloir pathway for the metabolism of D-galactose is presented below. This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis.
Caption: The Leloir pathway for the metabolism of D-galactose.
Conclusion
The stereochemistry of this compound and its anomers is a fundamental aspect of carbohydrate chemistry with significant implications for biological research and pharmaceutical development. This technical guide has provided a detailed overview of the structural features, quantitative analytical data, and experimental methodologies relevant to the study of these molecules. The provided visualizations of key metabolic pathways offer a framework for understanding the biological context of L-galactose. It is anticipated that this comprehensive resource will serve as a valuable tool for scientists working to unravel the complexities of rare sugars and harness their potential for innovative applications.
References
- 1. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 3. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. (1)H NMR analysis of the lactose/β-galactosidase-derived galacto-oligosaccharide components of Vivinal® GOS up to DP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. Virtual Labs [cds-iiith.vlabs.ac.in]
- 9. Virtual Labs [virtual-labs.github.io]
- 10. An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of Sucrose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Unseen Sugar: A Technical Guide to the Natural Sources of L-Galactopyranose in Organisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-galactopyranose, the enantiomer of the more common D-galactose, is a rare sugar in nature. However, its presence in the glycans of a diverse range of organisms, particularly marine life and certain bacteria, is of growing scientific interest. These L-galactose-containing biopolymers possess unique structural and functional properties, making them potential targets for novel therapeutic agents and biotechnological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative occurrence, the experimental protocols for its analysis, and the biosynthetic pathways responsible for its production.
Natural Occurrence of this compound
This compound is predominantly found as a constituent of complex polysaccharides and glycoproteins rather than as a free monosaccharide. Its natural distribution is concentrated in specific phylogenetic groups.
Marine Algae
-
Red Algae (Rhodophyta): Many species of red algae synthesize sulfated galactans, which are major components of their cell walls. These galactans, including agars and carrageenans, are primarily composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactose.[1] While D-galactose is often the more abundant enantiomer, L-galactose is a significant structural component. For instance, in polysaccharides from Porphyra haitanensis, Gracilaria chouae, and Gracilaria blodgettii, the molar ratios of 3,6-anhydro-galactose to galactose can range from 1.0:1.0 to 1.0:3.1.[2] Porphyran, a polysaccharide from the genus Porphyra, has a backbone of alternating 1,4-linked α-L-galactosyl-6-sulfate and 1,3-linked β-D-galactosyl units.[3]
-
Green Algae (Chlorophyta): Certain green algae also produce sulfated polysaccharides that contain this compound, although it is generally less common than in red algae.
Marine Invertebrates
-
Snails (Gastropoda): The albumen glands of snails, such as Helix pomatia, synthesize a storage polysaccharide known as galactan. This galactan is composed of both D- and L-galactose residues.[4] In some snail species, L-galactose can constitute a significant portion of the galactan, with reports of 11-15% in members of the Helicidae family and up to 25% in the galactan from the slug Vaginulus alte.[5]
-
Tunicates (Ascidiacea): The connective tissues of tunicates, also known as sea squirts, contain unique sulfated L-galactans.[3] In some species, L-galactose is the major or even sole galactose enantiomer present in these polysaccharides.[3] These glycans are characterized by being highly branched and sulfated at position 3 of the this compound units.[6]
Bacteria
Certain bacteria are capable of synthesizing and utilizing L-galactose. The L-galactose metabolic pathway has been characterized in the human gut bacterium Bacteroides vulgatus. Additionally, some bacterial lipopolysaccharides and other exopolysaccharides have been found to contain L-galactose residues.
Quantitative Data on this compound Abundance
The following table summarizes the available quantitative data on the occurrence of this compound in various organisms. It is important to note that much of the literature reports total galactose content without specifying the enantiomer. The data presented here is specific to L-galactose where available.
| Organism Group | Species | Tissue/Component | L-Galactose Content | Notes |
| Marine Invertebrates | Vaginulus alte (Slug) | Galactan | 25% of total galactose | Composed of D- and L-galactose.[5] |
| Members of Helicidae family (Snails) | Galactan | 11-15% of total galactose | Found in this highly developed group of Pulmonata.[5] | |
| Marine Algae | Porphyra haitanensis (Red Alga) | Polysaccharides | Molar ratio of 3,6-anhydro-galactose to galactose is approximately 1.0:1.4-1.6 | The enantiomeric form of galactose is not always specified in these ratios.[7] |
| Gracilaria chouae (Red Alga) | Polysaccharides | Molar ratio of 3,6-anhydro-galactose to galactose is approximately 1.0:1.4-1.6 | The enantiomeric form of galactose is not always specified in these ratios.[7] | |
| Gracilaria blodgettii (Red Alga) | Polysaccharides | Molar ratio of 3,6-anhydro-galactose to galactose is approximately 1.0:1.4-1.6 | The enantiomeric form of galactose is not always specified in these ratios.[7] |
Experimental Protocols
The analysis of this compound from natural sources typically involves three main stages: extraction of the polysaccharide, hydrolysis to release the monosaccharides, and chromatographic analysis to identify and quantify L-galactose.
Protocol 1: Extraction and Hydrolysis of Polysaccharides from Marine Algae
This protocol is a general procedure for the extraction and subsequent acid hydrolysis of sulfated galactans from red algae.
3.1.1. Materials
-
Dried and powdered algal biomass
-
Ethanol (95%)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
Lyophilizer
3.1.2. Procedure
-
Depigmentation and Defatting:
-
Suspend the dried algal powder in 95% ethanol at a 1:10 (w/v) ratio.
-
Stir the suspension at room temperature for 24 hours.
-
Centrifuge the mixture at 4000 x g for 15 minutes and discard the supernatant.
-
Repeat the ethanol wash three times.
-
Dry the residue in a fume hood.
-
-
Hot Water Extraction:
-
Suspend the dried residue in deionized water at a 1:30 (w/v) ratio.
-
Heat the suspension at 90°C for 2 hours with constant stirring.
-
Cool the mixture to room temperature and centrifuge at 5000 x g for 20 minutes to remove insoluble material.
-
Collect the supernatant.
-
-
Ethanol Precipitation:
-
Add three volumes of cold 95% ethanol to the supernatant and stir.
-
Store the mixture at 4°C overnight to allow the polysaccharides to precipitate.
-
Centrifuge at 5000 x g for 20 minutes to collect the polysaccharide pellet.
-
Wash the pellet with 70% ethanol and then 95% ethanol.
-
Lyophilize the pellet to obtain the crude polysaccharide extract.
-
-
Acid Hydrolysis:
-
Dissolve 10 mg of the lyophilized polysaccharide in 2 mL of 2 M TFA.
-
Heat the solution at 121°C for 2 hours in a sealed tube.
-
Cool the hydrolysate to room temperature.
-
Remove the TFA by evaporation under a stream of nitrogen or by using a rotary evaporator with repeated additions of methanol.
-
Resuspend the dried hydrolysate in a known volume of deionized water for subsequent analysis.
-
Protocol 2: Extraction and Hydrolysis of Snail Galactan
This protocol outlines the extraction of galactan from the albumen gland of snails.
3.2.1. Materials
-
Snail albumen glands
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Diethyl ether
-
Centrifuge
-
Dialysis tubing (10 kDa MWCO)
3.2.2. Procedure
-
Homogenization and Extraction:
-
Homogenize fresh or frozen albumen glands in cold PBS.
-
Stir the homogenate at 4°C for several hours.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to remove tissue debris.
-
-
Protein Precipitation:
-
To the supernatant, add cold 10% TCA to a final concentration of 5% and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
-
Galactan Precipitation and Purification:
-
Transfer the supernatant to a new tube and add 4 volumes of cold ethanol.
-
Incubate at -20°C overnight to precipitate the galactan.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the galactan pellet.
-
Wash the pellet sequentially with cold ethanol and diethyl ether.
-
Air-dry the pellet.
-
-
Dialysis and Lyophilization:
-
Dissolve the dried pellet in a minimal amount of deionized water.
-
Dialyze extensively against deionized water at 4°C for 48 hours using a 10 kDa MWCO membrane.
-
Lyophilize the dialyzed solution to obtain purified galactan.
-
-
Acid Hydrolysis:
-
Follow the acid hydrolysis procedure as described in Protocol 1 (Section 3.1.2, step 4).
-
Protocol 3: GC-MS Analysis of Monosaccharides
This protocol describes the derivatization and analysis of monosaccharide hydrolysates by Gas Chromatography-Mass Spectrometry (GC-MS) as alditol acetates.
3.3.1. Materials
-
Polysaccharide hydrolysate
-
Sodium borohydride (NaBH4)
-
Acetic anhydride
-
Pyridine
-
1-methylimidazole
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
3.3.2. Procedure
-
Reduction to Alditols:
-
To the dried hydrolysate, add 1 mL of a freshly prepared solution of 10 mg/mL NaBH4 in 1 M ammonium hydroxide.
-
Incubate at room temperature for 1 hour.
-
Destroy excess NaBH4 by the dropwise addition of glacial acetic acid until effervescence ceases.
-
-
Removal of Borate:
-
Evaporate the solution to dryness under a stream of nitrogen.
-
Add 1 mL of methanol and evaporate to dryness. Repeat this step three times to remove borate as methyl borate.
-
-
Acetylation:
-
To the dried alditols, add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Incubate at 100°C for 30 minutes in a sealed vial.
-
Alternatively, for a faster reaction, add 100 µL of acetic anhydride and 20 µL of 1-methylimidazole and incubate at room temperature for 10 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water to stop the reaction.
-
Partition the alditol acetates into an organic solvent by adding 0.5 mL of dichloromethane and vortexing.
-
Allow the phases to separate and carefully collect the lower organic phase.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the organic phase into the GC-MS.
-
Use a temperature program suitable for separating the alditol acetates (e.g., initial temperature of 150°C, ramp to 250°C at 3°C/min).
-
Identify the monosaccharides based on their retention times and mass spectra compared to authentic standards.
-
Biosynthesis of this compound
The biosynthesis of this compound for incorporation into glycans proceeds via an activated nucleotide sugar, most commonly GDP-L-galactose. The pathway for the synthesis of GDP-L-galactose from D-mannose has been elucidated in bacteria and is also a key part of the ascorbic acid (Vitamin C) biosynthesis pathway in plants and algae.
De Novo Biosynthesis of GDP-L-Galactose
The primary de novo pathway for GDP-L-galactose synthesis begins with GDP-D-mannose, which is derived from central carbohydrate metabolism.
Caption: De novo biosynthesis of GDP-L-galactose.
This pathway involves two key enzymatic steps:
-
GDP-D-mannose pyrophosphorylase (GMP): This enzyme catalyzes the formation of GDP-D-mannose from D-mannose-1-phosphate and GTP.
-
GDP-D-mannose 3,5-epimerase (GME): This crucial enzyme converts GDP-D-mannose into GDP-L-galactose through epimerization at carbons 3 and 5.
Incorporation into Glycans by L-Galactosyltransferases
Once synthesized, GDP-L-galactose serves as the donor substrate for L-galactosyltransferases. These enzymes catalyze the transfer of the L-galactopyranosyl moiety to a specific acceptor, which is typically a growing polysaccharide chain or a glycoprotein.
Caption: Action of L-galactosyltransferase.
Specific L-galactosyltransferases have been identified in snails, such as Helix pomatia, and are responsible for the synthesis of their unique galactans.[4] While not yet fully characterized in red algae, the presence of L-galactose-containing polysaccharides strongly implies the existence of specific L-galactosyltransferases in these organisms as well.[8]
Conclusion
This compound, while rare, is a structurally significant component of glycans in a variety of organisms, particularly in the marine environment. Its presence in red algae, marine invertebrates, and certain bacteria highlights the diversity of carbohydrate metabolism in nature. The detailed protocols provided in this guide offer a framework for the isolation and quantification of this compound, while the elucidation of its biosynthetic pathway opens avenues for further research into the enzymes involved and their potential for biotechnological applications. For drug development professionals, the unique presence of L-galactose in the glycans of some organisms, and its absence in mammals, presents an attractive target for the development of specific inhibitors or diagnostics. Further exploration of the natural sources and biosynthesis of this compound is warranted to fully understand its biological roles and harness its potential.
References
- 1. Polysaccharides from Porphyra haitanensis: A Review of Their Extraction, Modification, Structures, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activities of Algal-Based Sulfated Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactan biosynthesis in snails: a comparative study of beta-(1--> 6) galactosyltransferases from Helix pomatia and Biomphalaria glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Classification, Naming and Evolutionary History of Glycosyltransferases from Sequenced Green and Red Algal Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classification, naming and evolutionary history of glycosyltransferases from sequenced green and red algal genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomer of Interest: A Technical Guide to the Discovery and History of L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-galactopyranose, the rare L-enantiomer of the common sugar D-galactose, has emerged from relative obscurity to become a molecule of significant interest in glycobiology and drug development. Its unique stereochemistry confers resistance to enzymatic degradation by many native glycosidases, making it an attractive component for creating more stable and potent therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It is designed to serve as a valuable resource for researchers and professionals working at the forefront of carbohydrate chemistry and its applications in medicine.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader story of galactose. In 1855, E. O. Erdmann observed that the hydrolysis of lactose yielded a sugar distinct from glucose.[1] This substance was first isolated and studied by the renowned French chemist Louis Pasteur in 1856, who initially named it "lactose".[1] The name was later changed to "galactose" or "glucose lactique" by Berthelot in 1860.[1] The fundamental configuration of galactose was determined by the pioneering work of Emil Fischer and Robert Morrell in 1894.[1]
For much of chemical history, galactose was primarily understood and studied in its D-isomeric form, which is abundant in nature as a constituent of lactose and various glycolipids and glycoproteins.[1][2] L-galactose, by contrast, was considered a rare sugar, primarily identified as a component of polysaccharides in some plants, snail galactans, red seaweeds, and certain marine invertebrates like tunicates and soft corals.[3]
A significant milestone in the history of this compound was the first reported isolation of L-galactose as a non-polymeric natural product. This discovery was made from the marine octocoral Muricea c.f. purpurea, from which the saponin 6′-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside was isolated.[3][4] This finding underscored that L-galactose exists in nature in forms other than complex polymers and opened new avenues for investigating its biological roles.
Physicochemical Properties of Galactose
While specific data for this compound is less abundant, the general physicochemical properties of galactose provide a foundational understanding. It is important to note that as enantiomers, D- and L-galactose share identical physical properties such as melting point, density, and solubility, but differ in their optical rotation (equal in magnitude, opposite in direction).
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [2][5][6] |
| Molar Mass | 180.156 g/mol | [2][5] |
| Appearance | White solid | [1][2][6] |
| Density | 1.5 g/cm³ | [2][5][6] |
| Melting Point | 168–170 °C | [2][5][6] |
| Solubility in Water | 650 g/L (20 °C) | [1] |
Synthesis of this compound
The rarity of L-galactose in nature has necessitated the development of efficient synthetic routes to obtain this valuable compound for research and development. Both chemical and enzymatic methods have been established.
Chemical Synthesis from D-Galactose
A common and efficient strategy for synthesizing L-galactose is through the chemical conversion of its readily available enantiomer, D-galactose. This process typically involves a "head-to-tail inversion" where the functional groups at the C1 and C6 positions of the D-isomer are chemically manipulated to produce the L-isomer.
This protocol is adapted from the work of Orii et al. (2015) and provides an efficient synthesis of L-galactose without the need for chromatographic purification.[7][8]
Step 1: Selective O-Tritylation of D-Galactose (2)
-
Suspend D-galactose (2) (4.85 g, 26.9 mmol) in pyridine (49 mL).
-
Add trityl chloride (5.00 g, 17.9 mmol).
-
Warm the mixture to 50°C and stir for 48 hours under an argon atmosphere.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in 1-butanol and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield crude 6-O-trityl-D-galactose (3).
Step 2: Reduction of the Anomeric Position
-
Treat the crude 6-O-trityl-D-galactose (3) with NaBH₄.
Step 3: Acetylation of Hydroxyl Groups
-
Protect all hydroxyl groups by acetylation to form 1,2,3,4,5-O-acetyl-6-O-trityl-D-galactitol (5).
Step 4: Detritylation
-
Dissolve compound 5 (5 g, 7.9 mmol) in CH₃CN (158 mL) and cool to -20°C.
-
Add NaI (15.43 g, 102.4 mmol) and trimethylsilyl chloride (13 mL, 102.4 mmol).
-
Stir for 80 minutes at -20°C under an argon atmosphere.
-
Warm the reaction mixture to 0°C and add distilled water (50 mL).
-
Stir for 15 minutes at 0°C, then dilute with CH₂Cl₂.
-
Wash the organic layer with 5% aqueous Na₂S₂O₃ solution and water.
-
Dry over Na₂SO₄ and concentrate in vacuo to yield crude 1,2,3,4,5-penta-O-acetyl-D-galactitol (6).
Step 5: Oxidation to form the L-Aldehyde
-
Perform a selective oxidation of the primary alcohol at the C6 position to an aldehyde.
Step 6: Deprotection to Yield L-Galactose (1)
-
Remove the acetyl protecting groups to obtain L-galactose (1).
Caption: Chemical synthesis pathway for L-galactose from D-galactose.
Enzymatic Synthesis
Enzymatic methods offer a highly specific and often more environmentally friendly alternative to chemical synthesis. Galactose oxidase is a key enzyme that can be utilized for the production of L-sugars.
This protocol describes the use of immobilized galactose oxidase for the synthesis of L-galactose.
Step 1: Immobilization of Galactose Oxidase
-
Prepare a solid support by modifying and activating the surfaces of crab-shell particles.
-
Chemically couple galactose oxidase to the activated support using a cross-linking agent such as glutaraldehyde.
Step 2: Enzymatic Conversion
-
Prepare a solution of galactitol in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
Introduce the immobilized galactose oxidase to the galactitol solution.
-
Incubate the reaction mixture under controlled temperature and agitation.
-
Monitor the conversion of galactitol to L-galactose using an appropriate analytical method (e.g., HPLC).
Step 3: Product Isolation
-
Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and reused.
-
Isolate and purify L-galactose from the reaction supernatant using chromatographic techniques.
Biological Significance and Applications
The primary interest in this compound stems from its role as an intermediate in the main biosynthetic pathway of L-ascorbic acid (Vitamin C) in plants, known as the Smirnoff-Wheeler pathway.[9] This pathway highlights the natural occurrence and metabolic importance of L-galactose in the plant kingdom.
Caption: The L-galactose pathway for L-ascorbic acid biosynthesis in plants.
In the context of drug development, the incorporation of L-sugars like this compound into oligosaccharides and glycoconjugates can confer resistance to enzymatic degradation, potentially leading to increased bioavailability and therapeutic efficacy.[10] This has significant implications for the design of novel carbohydrate-based drugs and vaccines.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and stereochemistry of the sugar. 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals unequivocally.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[3] Techniques like electrospray ionization (ESI) are commonly employed.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) and C-O stretching vibrations characteristic of carbohydrates.
-
Circular Dichroism (CD): CD spectroscopy is a powerful tool for determining the absolute configuration (D or L) of sugars.[3]
Future Outlook
The study of this compound is a rapidly evolving field. Future research is likely to focus on several key areas:
-
Elucidation of Novel Biological Roles: Further investigation into the natural occurrence and function of L-galactose in various organisms may reveal novel biological pathways and signaling roles.
-
Development of More Efficient Synthetic Methods: While progress has been made, the development of even more efficient and scalable synthetic routes for L-galactose and its derivatives remains a priority.
-
Therapeutic Applications: The exploration of L-galactose-containing glycoconjugates as potential therapeutics for a range of diseases, from infectious diseases to cancer, is a promising area of research.
-
Metabolic Engineering: Engineering microorganisms to produce L-galactose and other rare sugars through fermentation could provide a sustainable and cost-effective source of these valuable compounds.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. Galactose Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. repository.si.edu [repository.si.edu]
- 4. researchgate.net [researchgate.net]
- 5. Galactose: Structure, Functions & Importance in Chemistry [vedantu.com]
- 6. Galactose Formula, Definition, Structure, Properties, Uses [pw.live]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
L-Galactopyranose vs. D-Galactopyranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the core differences between L-galactopyranose and D-galactopyranose. While these molecules are stereoisomers, their distinct three-dimensional arrangements lead to significant variations in their physicochemical properties, metabolic fates, and biological activities. This document outlines these differences through structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Stereochemistry and Physicochemical Properties
The fundamental difference between L- and D-galactopyranose lies in their stereochemistry; they are enantiomers, non-superimposable mirror images of each other. This seemingly subtle distinction in the spatial arrangement of hydroxyl groups around the pyranose ring profoundly influences their interaction with other chiral molecules, such as enzymes, and their physical properties.
Quantitative Physicochemical Data
The key physicochemical properties of L- and D-galactopyranose are summarized in the table below for easy comparison. The opposite sign in specific rotation is a direct consequence of their enantiomeric relationship.
| Property | D-Galactopyranose | This compound | Citation |
| Molar Mass | 180.16 g/mol | 180.16 g/mol | |
| Melting Point | 168–170 °C | 168–170 °C | [1] |
| Solubility in Water | 65 g/100 mL (20 °C) | 65 g/100 mL (20 °C) (inferred) | [2][3] |
| Specific Rotation ([α]D) | α-anomer: +150.7°β-anomer: +52.8°Equilibrium: +80.2° | α-anomer: -150.7°β-anomer: -52.8°Equilibrium: -80.2° | [4][5] |
Note: The solubility of L-galactose is inferred to be identical to that of D-galactose, as is typical for enantiomers.
Metabolic Pathways and Biological Significance
The biological roles of D- and this compound are distinctly different, a direct result of the stereospecificity of enzymes involved in their metabolism.
D-Galactopyranose: The Leloir Pathway
D-galactose is a common monosaccharide in the human diet, primarily derived from the hydrolysis of lactose. Its catabolism is principally carried out through the highly conserved Leloir pathway, which converts it into glucose-1-phosphate, an intermediate that can enter glycolysis for energy production.
The key enzymatic steps of the Leloir pathway are:
-
Mutarotation: β-D-galactose is converted to α-D-galactose by galactose mutarotase.
-
Phosphorylation: Galactokinase phosphorylates α-D-galactose to galactose-1-phosphate.
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.
-
Epimerization: UDP-galactose 4-epimerase regenerates UDP-glucose.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D(+)-Galactose BioChemica [itwreagents.com]
- 4. provisiongardens.com [provisiongardens.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
The Enantiomer of Interest: A Technical Guide to the Biological Significance of L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-galactopyranose, the enantiomer of the more common D-galactopyranose, holds unique biological significance primarily centered on its role as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. While D-galactose is a central player in energy metabolism across a wide range of organisms through the Leloir pathway, L-galactose metabolism is more specialized. This guide provides an in-depth technical overview of the biological importance of this compound, detailing its metabolic pathway, the enzymology of its conversion, and its emerging relevance in drug development. Quantitative data for key enzymatic reactions are presented, alongside detailed experimental protocols and visual diagrams of metabolic and experimental workflows to facilitate a comprehensive understanding.
Stereochemistry and Physicochemical Properties: A Tale of Two Enantiomers
L- and D-galactose are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. This difference in three-dimensional structure, while subtle, dictates their distinct biological roles and interactions with stereospecific enzymes.
| Property | L-Galactose | D-Galactose |
| Molar Mass | 180.16 g/mol | 180.16 g/mol |
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Melting Point | 163-165 °C | 168–170 °C[1] |
| Solubility in water | 650 g/L (20 °C) | 650 g/L (20 °C)[1] |
The Smirnoff-Wheeler Pathway: L-Galactose in Plant Ascorbic Acid Biosynthesis
The primary biological significance of L-galactose is its role as a crucial intermediate in the Smirnoff-Wheeler pathway, the main route for L-ascorbic acid (Vitamin C) synthesis in plants.[2] This pathway converts D-mannose to L-ascorbic acid through a series of enzymatic steps.
Enzymology and Kinetics of the Smirnoff-Wheeler Pathway
The conversion of L-galactose to L-ascorbic acid involves several key enzymes with distinct kinetic properties. The high stereospecificity of these enzymes ensures the efficient channeling of L-galactose into this vital biosynthetic route.
| Enzyme | Substrate(s) | Product(s) | Km | Vmax/kcat | Optimal pH | Source Organism |
| GDP-L-galactose phosphorylase (VTC2/VTC5) | GDP-L-galactose, Pi | L-galactose-1-phosphate, GDP | - | - | - | Arabidopsis thaliana |
| L-galactose-1-phosphate phosphatase | L-galactose-1-phosphate | L-galactose, Pi | 20-40 µM[3] | 14-fold higher for L-gal-1-P than myo-inositol-1-P[3] | 7.0[3][4] | Actinidia deliciosa (Kiwifruit)[3][4] |
| L-galactose dehydrogenase (L-GalDH) | L-galactose, NAD⁺ | L-galactono-1,4-lactone, NADH, H⁺ | 116.2 ± 3.2 µM | - | - | Spinacia oleracea (Spinach) |
| L-galactono-1,4-lactone dehydrogenase (GLDH) | L-galactono-1,4-lactone, ferricytochrome c | L-ascorbate, ferrocytochrome c, 2H⁺ | - | - | 8.8 | Arabidopsis thaliana[5] |
Signaling Implications of the Smirnoff-Wheeler Pathway
While L-galactose itself is not a primary signaling molecule, its metabolic pathway is integrated with cellular signaling networks. The end-product, L-ascorbic acid, is a crucial antioxidant and a cofactor for various enzymes, playing a significant role in stress response and developmental processes in plants.[6] The regulation of the Smirnoff-Wheeler pathway is tied to light signaling, indicating a connection between environmental cues and Vitamin C production.[7]
Figure 1: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.
L-Galactose in Drug Development
The unnatural stereochemistry of L-sugars, including L-galactose, makes them resistant to metabolism by many enzymes that have evolved to process D-sugars. This property has garnered significant interest in the field of drug development, particularly in the synthesis of L-nucleoside analogues. These analogues can exhibit potent antiviral and anticancer activities with potentially increased metabolic stability and reduced toxicity compared to their D-counterparts.
Workflow for L-Nucleoside Analogue Synthesis
The synthesis of L-nucleoside analogues from L-galactose is a multi-step process that leverages both chemical and enzymatic methods. A generalized workflow is outlined below.
Figure 2: Generalized workflow for the synthesis of L-nucleoside analogues from L-galactose.
Experimental Protocols
Assay for L-galactose Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of L-galactose dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.6)
-
NAD⁺ solution (72 mM)
-
L-galactose solution (10% w/v)
-
Enzyme extract containing L-galactose dehydrogenase
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 3.0 mL of Tris-HCl buffer, 0.1 mL of NAD⁺ solution, and 0.1 mL of L-galactose solution.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme extract.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
Assay for L-galactose-1-phosphate Phosphatase Activity
This protocol measures the phosphatase activity by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Bis-Tris propane buffer (0.1 M, pH 7.0)
-
MgCl₂ (2 mM)
-
L-galactose-1-phosphate (0.2 mM)
-
Enzyme extract
-
Phosphate assay reagent (e.g., malachite green-based)
Procedure:
-
Prepare a reaction mixture containing Bis-Tris propane buffer, MgCl₂, and L-galactose-1-phosphate.
-
Add the enzyme extract to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the phosphate assay reagent.
-
Measure the absorbance at the appropriate wavelength for the chosen phosphate assay (e.g., ~620-660 nm for malachite green).
-
Determine the amount of Pi released by comparison to a standard curve.
Figure 3: General experimental workflow for an enzyme kinetic assay.
Conclusion
The biological significance of this compound is primarily defined by its indispensable role in the biosynthesis of L-ascorbic acid in plants via the Smirnoff-Wheeler pathway. The stereospecificity of the enzymes in this pathway underscores the distinct metabolic fate of L-galactose compared to its D-enantiomer. For drug development professionals, the unique properties of L-sugars, including L-galactose, offer promising avenues for the creation of novel therapeutics with enhanced metabolic stability. Further research into the regulation of the Smirnoff-Wheeler pathway and the broader applications of L-sugars in medicinal chemistry will continue to illuminate the importance of this "other" galactose.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. L-Galactose | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. A highly specific L-galactose-1-phosphate phosphatase on the path to ascorbate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. l-Galactono-1,4-lactone dehydrogenase (GLDH) Forms Part of Three Subcomplexes of Mitochondrial Complex I in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Nomenclature and Application of L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-galactopyranose, the L-enantiomer of the more common D-galactose, is a rare sugar of escalating interest within the scientific community. Its unique stereochemistry imparts novel biological activities and makes it a valuable chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the nomenclature of this compound, its metabolic significance in various organisms, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and biotechnological potential of L-galactose and its derivatives.
Core Nomenclature of this compound
The systematic naming of this compound follows the established IUPAC rules for monosaccharides. Understanding this nomenclature is critical for accurately representing and identifying the molecule in research.
Fischer Projection and D/L Configuration
The designation of a monosaccharide as D or L is determined by the stereochemistry of the chiral carbon furthest from the carbonyl group. In the Fischer projection of L-galactose, the hydroxyl group on carbon 5 (C5) is positioned on the left side. This is in contrast to D-galactose, where the C5 hydroxyl group is on the right.
Pyranose Ring Formation and Haworth Projections
In solution, L-galactose predominantly exists as a stable six-membered ring structure known as a pyranose. This cyclic hemiacetal is formed by the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5. The resulting ring structure is commonly represented by a Haworth projection.
In the Haworth projection of this compound, the terminal -CH₂OH group (C6) is positioned below the plane of the ring. The orientation of the hydroxyl group at the anomeric carbon (C1) determines whether the anomer is α or β.
-
α-L-Galactopyranose : The hydroxyl group at C1 is on the same side as the C5 reference hydroxyl group (in the Fischer projection), meaning it is trans to the C6 group in the Haworth projection (pointing upwards).
-
β-L-Galactopyranose : The hydroxyl group at C1 is on the opposite side of the C5 reference hydroxyl group, meaning it is cis to the C6 group in the Haworth projection (pointing downwards).
Chair Conformation
The pyranose ring is not planar but exists in a more stable, low-energy chair conformation. In this representation, substituents are either in an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position. For β-L-galactopyranose, the more stable chair conformation can be drawn by inverting the structure of β-D-galactopyranose and then performing a ring flip.
Metabolic Significance of L-Galactose
While not as central to mainstream energy metabolism as its D-enantiomer, L-galactose plays crucial roles in specific biological pathways, particularly in bacteria and plants.
Bacterial Metabolism of L-Galactose
Certain bacteria, such as the human gut symbiont Bacteroides vulgatus, possess a specific metabolic pathway to utilize L-galactose.[1] This pathway involves a series of enzymatic reactions that convert L-galactose into intermediates of central metabolism.
The core pathway in B. vulgatus consists of three enzymatic steps that transform L-galactose into D-tagaturonate, which then enters downstream metabolic routes.[1]
References
An In-depth Technical Guide to the Physical Properties of L-galactopyranose Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of L-galactopyranose crystals. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this monosaccharide for their work. This document details quantitative data, experimental methodologies for characterization, and relevant biological pathways.
Quantitative Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. The following table summarizes the key quantitative data available for this compound and its common anomer, α-L-galactopyranose.
| Property | Value | Anomer | Reference |
| Molecular Formula | C₆H₁₂O₆ | Both | [1][2] |
| Molar Mass | 180.16 g/mol | Both | [1][2] |
| Melting Point | 163 - 165 °C | α-L-galactopyranose | [1] |
| 166 - 167 °C | L-galactose (anomeric mixture) | [3][4] | |
| Solubility in Water | 50 mg/mL | L-galactose (anomeric mixture) | [3][4] |
| Specific Rotation [α]ᴅ²⁰ | -79° (c=1, H₂O) | L-galactose (anomeric mixture) | [4][5] |
| Density (rough estimate) | 1.2805 g/cm³ | L-galactose (anomeric mixture) | [3][4] |
| Appearance | Fine crystalline powder, White to Off-White | L-galactose (anomeric mixture) | [3][5] |
Crystal Structure and Morphology
The crystal habit, or the external shape of the crystals, is influenced by the crystallization conditions such as solvent, temperature, and the presence of impurities. For small organic molecules like this compound, common crystal habits include prisms, needles, and plates. The specific morphology of this compound crystals would need to be determined experimentally.
Experimental Protocols for Physical Characterization
Accurate determination of the physical properties of this compound crystals is essential for their reliable use. The following sections outline the detailed methodologies for key characterization experiments.
Melting Point Determination
The melting point is a fundamental property indicating the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound crystals is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.
Solubility Determination
The solubility of this compound in various solvents is a critical parameter for its application in solutions.
Methodology (Static Equilibrium Method):
-
Sample Preparation: An excess amount of this compound crystals is added to a known volume of the solvent (e.g., distilled water) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
Sampling: A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid including undissolved solids.
-
Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (evaporating the solvent and weighing the residue) or high-performance liquid chromatography (HPLC).
-
Data Reporting: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
Specific Rotation Measurement
Specific rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter tube of a known path length (l, in decimeters). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to analyze the crystal structure of a solid.
Methodology:
-
Sample Preparation: A sufficient amount of finely powdered this compound crystals is placed onto a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline form of the substance. This pattern can be used for phase identification and to determine unit cell parameters.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal stability and phase transitions of a material.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound crystals is placed in an aluminum pan.
-
DSC Analysis: The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram.
-
TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored as a function of temperature. Mass loss indicates decomposition or dehydration.
Biological Context: Metabolic and Signaling Pathways
While this compound is not as central to mainstream mammalian metabolism as its D-enantiomer, it plays a role in certain biological systems and its metabolic pathways can be intertwined with cellular signaling.
L-Galactose Metabolism in Bacteroides vulgatus
Recent research has uncovered a novel metabolic pathway for L-galactose in the human gut bacterium Bacteroides vulgatus. This pathway involves a series of enzymatic reactions that convert L-galactose into intermediates that can enter central metabolism.
Galactose Signaling in Yeast (Saccharomyces cerevisiae)
The metabolism of galactose in yeast is tightly regulated and serves as a model system for understanding gene regulation and signal transduction. The presence of galactose and the absence of the preferred carbon source, glucose, triggers a signaling cascade that leads to the expression of genes required for galactose utilization.
Below is a diagram illustrating the core components of the galactose signaling pathway in yeast.
Caption: Galactose signaling pathway in yeast.
This pathway demonstrates how the cell senses the presence of galactose and glucose to make a metabolic decision, highlighting the interplay between metabolism and gene regulation.
Experimental Workflows
To ensure robust and reproducible characterization of this compound crystals, a structured experimental workflow is recommended.
Caption: Experimental workflow for this compound characterization.
This workflow provides a logical sequence for the comprehensive physical characterization of this compound crystals, ensuring all critical parameters are evaluated.
References
- 1. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. The Leloir Pathway of Galactose Metabolism – A Novel Therapeutic Target for Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Roles of Galactose and Its Glycosylation Modifications in Inflammatory Arthritis [scirp.org]
- 5. Galactose metabolic genes in yeast respond to a ratio of galactose and glucose - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Overview of L-Galactopyranose
This guide provides an in-depth look at the fundamental physicochemical properties of L-galactopyranose, a monosaccharide of interest to researchers and professionals in the fields of biochemistry and drug development.
Core Molecular Data
This compound is a hexose sugar, an enantiomer of the more common D-galactopyranose. Its core molecular attributes are fundamental to its chemical behavior and interaction in biological systems.
The molecular formula for this compound is C6H12O6.[1][2][3][4][5] This formula indicates that each molecule is composed of six carbon atoms, twelve hydrogen atoms, and six oxygen atoms. The molecular weight of this compound is approximately 180.16 g/mol .[1][3][4][5]
| Property | Value | Source |
| Molecular Formula | C6H12O6 | [1][2][3][4][5] |
| Molar Mass | 180.16 g/mol | [1][3][4][5] |
| Exact Mass | 180.06338810 Da | [2][3] |
Molecular Structure Visualization
The relationship between the elemental components of this compound can be represented in a hierarchical diagram, illustrating the composition of the molecule from its constituent atoms.
Caption: Hierarchical representation of the elemental composition of this compound.
This document is intended for informational purposes for a technical audience. The experimental protocols for determining molecular weight, such as mass spectrometry, are standardized and not detailed herein. For specific applications and advanced analytical data, further consultation of chemical databases is recommended.
References
- 1. chembk.com [chembk.com]
- 2. alpha-L-Galactopyranose|lookchem [lookchem.com]
- 3. This compound | C6H12O6 | CID 12003287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-L-Galactopyranose | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beta-L-galactopyranose | C6H12O6 | CID 6971007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Synthesis and Utility of L-Galactopyranose
L-galactopyranose, the enantiomer of the naturally abundant D-galactopyranose, is a rare sugar of significant interest to researchers in medicinal chemistry, glycobiology, and drug development. Its unique stereochemistry makes it a valuable building block for synthesizing novel bioactive molecules, including oligosaccharides, glycopeptides, and nucleoside analogs. L-sugar-containing structures are often resistant to degradation by common metabolic enzymes, which are stereospecific for D-sugars. This property can enhance the bioavailability and therapeutic efficacy of drug candidates.[1]
One prominent application is in racemic protein crystallography, a high-resolution structural biology technique.[2][3][4] To crystallize a racemic mixture of a glycoprotein, both the L-amino acid version of the protein and the L-enantiomer of the corresponding glycan are required. The chemical synthesis of L-galactose from its inexpensive and readily available D-enantiomer is therefore a crucial enabling process for advancing this field.[2][3][4]
Two primary strategies have been developed for this synthesis: multi-step chemical conversion and enzymatic transformation. Chemical synthesis offers versatility and scalability, often employing a "head-to-tail" inversion strategy that reassigns the C1 and C6 carbons of the starting D-sugar.[4] Enzymatic methods, while potentially offering high stereospecificity, can be limited by enzyme availability and cost.[5] This document provides detailed protocols for a highly efficient chemical synthesis route and an overview of the enzymatic approach.
Synthetic Strategies: A Comparative Overview
The conversion of D-galactose to L-galactose requires the inversion of all four chiral centers (C2, C3, C4, and C5). A direct, one-step chemical inversion is synthetically challenging.[6] Therefore, indirect multi-step strategies are employed.
Chemical Synthesis: Head-to-Tail Inversion
A robust and efficient chemical pathway relies on the inherent symmetry of the galactose molecule. The strategy involves reducing the anomeric carbon (C1) of D-galactose to a primary alcohol and selectively oxidizing the C6 primary alcohol to a new anomeric center, effectively inverting the stereochemistry of the entire molecule.[4] A reported method achieves this transformation in six steps from D-galactose without the need for chromatographic purification, making it highly practical.[2][3][4]
Enzymatic Synthesis
Enzymatic synthesis provides an alternative route, leveraging the high stereospecificity of enzymes. Galactose oxidase, for example, can stereospecifically oxidize the polyol galactitol (dulcitol) to produce L-galactose. This method avoids the use of protecting groups and harsh reagents. However, challenges include the cost and stability of the enzyme and the potential for low conversion yields.[5]
Experimental Protocols
Protocol 1: Efficient Chemical Synthesis of L-Galactose from D-Galactose
This protocol is based on the efficient six-step synthesis reported by Okamoto et al., which avoids column chromatography.[2][4]
Overall Reaction Scheme:
Caption: Chemical synthesis workflow from D-galactose to L-galactose.
Step 1: Selective Protection of C6-OH (Tritylation)
-
Suspend D-galactose (1.0 eq) in dry pyridine.
-
Add trityl chloride (TrCl, ~0.7 eq).
-
Heat the mixture to 50°C and stir for 48 hours under an argon atmosphere.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in 1-butanol, wash with water and brine, dry over Na₂SO₄, and concentrate to yield crude 6-O-trityl-D-galactose, which is used directly in the next step.[4]
Step 2: Reduction of the Anomeric Carbon
-
Dissolve the crude 6-O-trityl-D-galactose from Step 1 in a methanol/water solution.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Neutralize the reaction with acetic acid and concentrate. Co-evaporate with methanol multiple times to remove borate salts.
-
The resulting crude 6-O-trityl-D-galactitol is used without further purification.
Step 3: Acetylation of Hydroxyl Groups
-
Dissolve the crude 6-O-trityl-D-galactitol from Step 2 in pyridine.
-
Cool to 0°C and add acetic anhydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding methanol at 0°C.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), wash with aqueous HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield crude 1,2,3,4,5-penta-O-acetyl-6-O-trityl-D-galactitol.[4]
Step 4: Selective Deprotection of C6-OH (Detritylation)
-
Dissolve the crude product from Step 3 in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of a strong acid (e.g., HBr in acetic acid or trifluoroacetic acid) at 0°C.
-
Stir until the trityl group is cleaved (monitored by TLC).
-
Quench the reaction with saturated NaHCO₃ solution.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield crude 1,2,3,4,5-penta-O-acetyl-D-galactitol.
Step 5: Oxidation of C6-OH to Aldehyde
-
Dissolve the crude product from Step 4 in CH₂Cl₂.
-
Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or a Swern oxidation cocktail (oxalyl chloride/DMSO followed by a hindered base like triethylamine).
-
Stir the reaction at the appropriate temperature (e.g., room temperature for DMP, -78°C to room temperature for Swern) until the alcohol is consumed.
-
Work up the reaction accordingly (e.g., for DMP, quench with Na₂S₂O₃ solution; for Swern, quench with water).
-
Extract the product, dry the organic layer, and concentrate to yield the crude L-galactose pentaacetate, which exists in equilibrium between its open-chain and pyranose forms.
Step 6: Global Deprotection (Deacetylation)
-
Dissolve the crude L-galactose pentaacetate from Step 5 in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction at room temperature for several hours until all acetate groups are removed (monitored by TLC).
-
Neutralize the reaction with an acid resin (e.g., Dowex 50W-X8, H⁺ form).
-
Filter the resin and concentrate the filtrate in vacuo to yield the final product, this compound.
Protocol 2: Enzymatic Synthesis of L-Galactose (General Method)
This protocol outlines the general steps for converting galactitol to L-galactose using galactose oxidase.
Caption: General workflow for the enzymatic synthesis of L-galactose.
Step 1: Enzyme Immobilization (Optional, for reusability)
-
Activate a solid support (e.g., crab-shell particles, porous beads) with glutaraldehyde.
-
Incubate the activated support with a solution of galactose oxidase in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0) for 24 hours at 4°C.
-
Wash the support extensively with buffer and 1 M NaCl to remove any non-covalently bound enzyme.
Step 2: Enzymatic Reaction
-
Prepare a reaction mixture containing the substrate, galactitol, in a buffer solution (e.g., 0.1 M sodium phosphate, pH 7.0).
-
Add the immobilized (or free) galactose oxidase to the reaction mixture. Catalase is often added to decompose the hydrogen peroxide byproduct, which can inhibit the enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 25-37°C) with gentle agitation.
-
Monitor the formation of L-galactose over time using techniques like HPLC or enzymatic assays.
Step 3: Reaction Termination and Product Purification
-
Terminate the reaction by removing the immobilized enzyme via filtration or by denaturing the free enzyme (e.g., by boiling).
-
Clarify the reaction mixture by centrifugation.
-
Purify L-galactose from the supernatant using chromatographic techniques such as ion-exchange or size-exclusion chromatography to remove unreacted substrate, buffer salts, and byproducts.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of L-galactose.
Table 1: Reported Yields for L-Hexose Synthesis
| Synthesis Route | Starting Material | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Multi-step Chemical | D-Mannose | 1,2,3,4,6-Pentaacetate-L-galactose | 76% | |
| Multi-step Chemical | D-Hexoses | L-Glucose / L-Galactose | 3% (overall) | |
| Enzymatic | Galactitol | L-Galactose | Low, but convenient |
| Efficient Chemical | D-Galactose | L-Galactose | High (chromatography-free) |[2][3][4] |
Table 2: Comparison of Synthesis Strategies
| Feature | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Stereospecificity | Dependent on reaction design; generally high. | Very high, determined by enzyme. |
| Reagents | Requires protecting groups, oxidizing/reducing agents, potentially toxic solvents. | Aqueous buffers, enzyme, co-factors. |
| Reaction Conditions | Often requires anhydrous conditions, inert atmospheres, and extreme temperatures. | Typically mild (neutral pH, room temp). |
| Scalability | Generally easier to scale up. | Can be limited by enzyme production and cost. |
| Purification | May require multiple chromatographic steps (though efficient methods exist). | Often requires chromatographic separation from substrate and byproducts.[5] |
| Key Advantage | High versatility, access to unnatural analogs, established scalability. | High selectivity, environmentally benign ("green chemistry"). |
| Key Disadvantage | Multi-step, potentially harsh conditions, generation of chemical waste. | Enzyme cost, stability, and availability; potential for low yields.[5] |
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of L-Galactopyranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the chemoenzymatic synthesis of L-galactopyranose derivatives. This approach harnesses the high stereoselectivity of enzymes for the core synthesis of L-galactose, followed by versatile chemical methods for derivatization. This combination allows for the efficient production of this compound derivatives, which are of significant interest in drug development and glycobiology due to their unique biological properties.
Introduction
L-galactose is a rare sugar, an epimer of the more common L-glucose, and an enantiomer of D-galactose. Its incorporation into glycoconjugates can confer resistance to enzymatic degradation and lead to novel biological activities, making this compound derivatives attractive candidates for therapeutic development. Chemoenzymatic synthesis offers a powerful strategy to access these compounds, overcoming the limitations of purely chemical or biological methods.[1]
This document outlines a two-stage process:
-
Enzymatic Synthesis of L-Galactose: Utilizing galactose oxidase for the stereospecific oxidation of galactitol.
-
Chemical Derivatization: Peracetylation of the resulting L-galactose to yield a stable, protected this compound derivative.
Data Presentation
The following table summarizes quantitative data for key steps in the chemoenzymatic synthesis of this compound derivatives, compiled from various sources.
| Step | Starting Material | Product | Enzyme/Reagent | Key Parameters | Yield (%) | Reference(s) |
| Enzymatic Synthesis | Galactitol | L-Galactose | Immobilized Galactose Oxidase | pH 7.0, Room Temp., 5 days | Low (qualitatively confirmed) | |
| Chemical Synthesis | D-Mannose | Penta-O-acetyl-L-galactopyranose | Pb(OAc)₄, THF-AcOH | 10 hours | 76 | [1] |
| Chemical Derivatization | L-Galactose | Penta-O-acetyl-L-galactopyranose | Acetic anhydride, Sodium acetate | 18 hrs, 95°C | 98 | |
| Chemical Derivatization | D-Galactose | Penta-O-acetyl-α-D-galactopyranose | Acetic anhydride, Pyridine | Overnight, Room Temp. | 95-97 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Galactose from Galactitol
This protocol describes the synthesis of L-galactose from the readily available substrate galactitol, using galactose oxidase immobilized on crab-shell particles.
Materials:
-
Galactose oxidase (from Fusarium sp.)
-
Crab-shell particles (approx. 40 mesh)
-
Glutaraldehyde (2.5% aqueous solution)
-
Galactitol
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Sodium chloride (1 M)
-
Double distilled water
-
DNS (3,5-dinitrosalicylic acid) reagent for analysis
Equipment:
-
Mortar and pestle
-
Oven
-
Sieve (40 mesh)
-
Reaction tubes (e.g., 5 mL culture tubes)
-
Spectrophotometer
Procedure:
Part A: Immobilization of Galactose Oxidase
-
Support Preparation:
-
Wash crab-shell particles with double distilled water.
-
Dry the particles overnight at 50°C in an oven.
-
Crush the dried particles using a mortar and pestle and sieve to obtain a uniform size (approx. 40 mesh).
-
-
Activation of Support:
-
Treat the crab-shell particles with a 2.5% aqueous glutaraldehyde solution for 1.5 hours at room temperature.
-
Wash the activated particles thoroughly (10 times) with double distilled water to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Dissolve 150 units of galactose oxidase in 0.5 mL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Mix 0.4 mL of the enzyme solution with the glutaraldehyde-activated crab-shell particles.
-
Let the mixture stand at room temperature for 2 hours.
-
Transfer the mixture to a refrigerator and incubate for 24 hours at 4°C.
-
Decant the supernatant and wash the immobilized enzyme preparation with 1 M NaCl solution, followed by several washes with double distilled water to remove non-covalently bound enzyme.
-
Part B: Enzymatic Conversion of Galactitol to L-Galactose
-
Dry the immobilized galactose oxidase preparation on filter paper.
-
Transfer the immobilized enzyme to a 5 mL culture tube.
-
Add 3 mL of a 50 mM galactitol solution in 0.1 M sodium phosphate buffer (pH 7.0).
-
Seal the tube and incubate at room temperature for 5 days.
-
Monitor the formation of L-galactose using a suitable method, such as analyzing the formation of a reducing sugar with DNS reagent.
Protocol 2: Chemical Synthesis of Penta-O-acetyl-L-galactopyranose
This protocol describes the peracetylation of L-galactose to yield penta-O-acetyl-L-galactopyranose, a stable and protected derivative. This procedure is adapted from standard methods for the acetylation of galactose.
Materials:
-
L-Galactose (product from Protocol 1, purified and lyophilized)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, add anhydrous sodium acetate (1.0 equivalent) to acetic anhydride (6.0 equivalents).
-
Heat the mixture to 70°C with stirring.
-
Add dry L-galactose (1.0 equivalent) to the solution and increase the temperature to 95°C.
-
-
Reaction:
-
Stir the reaction mixture at 95°C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Co-evaporate with toluene several times to remove traces of pyridine.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a cyclohexane:ethyl acetate gradient) to yield pure penta-O-acetyl-L-galactopyranose. A high yield of approximately 98% can be expected.
-
Visualizations
References
Application Notes and Protocols for L-galactopyranose Purification by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification and analysis of L-galactopyranose using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for various research, quality control, and drug development purposes.
Introduction
This compound, a monosaccharide, is a stereoisomer of the more common D-galactopyranose. Its purification and analysis are crucial in various fields, including glycobiology and pharmaceutical development, where stereospecificity is of utmost importance. HPLC is a powerful technique for the separation, quantification, and purification of carbohydrates like this compound. This document outlines several HPLC methods, including different stationary phases, mobile phases, and detection techniques suitable for this compound analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC analysis. The primary goal is to create a clean, filtered sample in a solvent compatible with the HPLC mobile phase.
Protocol 1: Simple Dissolution
This protocol is suitable for pure or semi-pure this compound samples.
-
Accurately weigh the this compound sample.
-
Dissolve the sample in the initial mobile phase to a known concentration (e.g., 1-10 mg/mL).
-
Vortex or sonicate the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Protocol 2: Extraction from a Complex Matrix (e.g., Biological Samples)
This protocol is a general guideline and may need optimization based on the specific matrix.
-
Homogenize the sample (e.g., tissue, plant material) in a suitable buffer.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., acetonitrile) to precipitate proteins and other macromolecules.
-
Centrifuge the mixture to pellet the precipitate.
-
Collect the supernatant containing the soluble carbohydrates.
-
A solid-phase extraction (SPE) step may be necessary for further cleanup.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
HPLC Methodologies
Several HPLC methods can be employed for the analysis of this compound. The choice of method depends on the sample matrix, required resolution, and available detection systems.
Method 1: Ion-Exchange Chromatography
This method is effective for the separation of underivatized monosaccharides.
-
Column: Anion-exchange stationary phase prepared from polystyrene-based copolymer and diamine.[1][2]
-
Mobile Phase: Isocratic elution with an aqueous sodium hydroxide (NaOH) solution (e.g., 20 mM). The concentration of NaOH can be optimized to achieve the desired retention and resolution.[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: Pulsed Amperometric Detection (PAD) or Refractive Index (RI) Detection.
Method 2: Reversed-Phase Chromatography with a Polar-Embedded Column
Reversed-phase HPLC is a versatile technique for carbohydrate analysis.
-
Column: Synergi™ Hydro-RP C18 with polar endcapping (150 x 4.6 mm, 4 µm).[3]
-
Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B).[3]
-
Example Gradient: 0-8 min, 100% A; 8-9 min, transition to 80% B; 9-12 min, 80% B; 12-13 min, transition back to 100% A; 13-20 min, 100% A.[3]
-
-
Flow Rate: 0.7 mL/min.[3]
-
Temperature: 35 °C.[3]
-
Detection: Refractive Index (RI) Detector.[3]
Method 3: Mixed-Mode Chromatography
This approach combines multiple retention mechanisms for enhanced separation.
-
Column: Primesep S2 mixed-mode stationary phase.[4]
-
Mobile Phase: Isocratic mixture of water, acetonitrile (MeCN), and formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[4]
Data Presentation
Quantitative data from HPLC analysis is crucial for assessing purity, recovery, and concentration. The following tables summarize typical performance data, although specific values will vary depending on the system and method used.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.082 g/L (for a related oligosaccharide) | [3] |
| Limit of Quantification (LOQ) | 0.192 g/L (for a related oligosaccharide) | [3] |
| Detection Limit (Electrochemical) | 0.4 mg/L in blood | [5] |
Table 1: HPLC Method Performance for Carbohydrate Analysis.
| Analyte | Relative Retention Time |
| Lactose | 0.79 |
| Galacturonic acid | 0.89 |
| Dextrose | 0.93 |
| Galactose | 1.00 |
| Arabinose | 1.10 |
Table 2: Example Relative Retention Times of Galactose and Related Substances on a Supelco gel C610H column with 0.009N H₂SO₄ and RI detection.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of this compound by HPLC.
Caption: HPLC Purification Workflow.
Biological Pathway
L-galactose is involved in the D-mannose/L-galactose pathway for ascorbate (Vitamin C) biosynthesis in plants. The following diagram illustrates this metabolic pathway.
Caption: D-Mannose/L-Galactose Pathway.
References
Application Notes and Protocols for the Structural Analysis of L-Galactopyranose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of L-galactopyranose. The protocols outlined below cover sample preparation, data acquisition, and interpretation of 1D and 2D NMR spectra to determine the primary structure, anomeric configuration, and conformation of this compound in solution.
Introduction to NMR Spectroscopy for Carbohydrate Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the chemical structure and three-dimensional conformation of molecules in solution.[1] For carbohydrates like this compound, NMR is indispensable for determining:
-
Primary Structure: The sequence and linkage of monosaccharide units.[1]
-
Anomeric Configuration: The stereochemistry at the anomeric carbon (C1), distinguishing between α and β anomers.[2]
-
Ring Conformation: The puckering of the pyranose ring (e.g., chair or boat conformations).[3]
-
Inter-residue Linkages: In oligosaccharides, the connection points between sugar units.[4]
In aqueous solution, this compound exists as an equilibrium mixture of two primary anomers, α-L-galactopyranose and β-L-galactopyranose, along with minor contributions from furanose forms.[5]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
5 mm NMR tubes[7]
-
Pipettes and a filtration system (e.g., a Pasteur pipette with cotton or glass wool)[7]
Protocol:
-
Weigh the desired amount of this compound and dissolve it in approximately 0.6-0.7 mL of D₂O in a small vial.[6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a packed Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][7]
-
The final sample depth in the NMR tube should be at least 4.5 cm.[7]
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
High-field NMR instruments (500 MHz or higher) are recommended for resolving the often-overlapping signals in carbohydrate spectra.[1]
1D NMR Experiments:
-
¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H1) are typically found in a distinct downfield region (δ 4.5-5.5 ppm).[1]
-
¹³C NMR: Provides information on the carbon skeleton. The anomeric carbons (C1) are also found in a characteristic downfield region (δ 90-110 ppm).[1]
2D NMR Experiments:
A suite of 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[8]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (e.g., H1-H2, H2-H3).
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system (i.e., within a single sugar ring). This is particularly useful for identifying all protons of a monosaccharide residue starting from the anomeric proton signal.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying linkages between sugar residues in oligosaccharides.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (< 5 Å), providing information on the 3D structure and conformation.[9][10]
Data Presentation: NMR Data for this compound
Since L- and D-galactose are enantiomers, their NMR spectra in an achiral solvent like D₂O are identical. The following tables summarize the ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants for the α and β anomers of this compound in D₂O at 298 K. This data is compiled from publicly available databases for D-galactose.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O
| Proton | α-L-Galactopyranose | β-L-Galactopyranose |
| H-1 | 5.25 | 4.58 |
| H-2 | 3.82 | 3.49 |
| H-3 | 3.92 | 3.64 |
| H-4 | 4.08 | 3.98 |
| H-5 | 3.98 | 3.75 |
| H-6a | 3.73 | 3.78 |
| H-6b | 3.73 | 3.78 |
Data sourced from BMRB entry bmse000013 and ChemicalBook for D-(+)-GALACTOSE.[8][11]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O
| Carbon | α-L-Galactopyranose | β-L-Galactopyranose |
| C-1 | 93.6 | 97.9 |
| C-2 | 69.8 | 73.4 |
| C-3 | 70.7 | 74.3 |
| C-4 | 70.8 | 70.2 |
| C-5 | 72.0 | 76.6 |
| C-6 | 62.7 | 62.5 |
Data sourced from Omicron Biochemicals, Inc. for D-[1-¹³C]galactose.[7]
Table 3: ¹H-¹H Coupling Constants (J, Hz) for this compound in D₂O
| Coupling | α-L-Galactopyranose (Typical Values) | β-L-Galactopyranose (Typical Values) | Structural Information |
| ³J(H1, H2) | ~3.5 - 4.0 | ~7.5 - 8.0 | Anomeric configuration (axial-equatorial vs. diaxial) |
| ³J(H2, H3) | ~10.0 | ~9.5 | Vicinal coupling, ring conformation |
| ³J(H3, H4) | ~3.0 | ~3.5 | Vicinal coupling, ring conformation |
| ³J(H4, H5) | ~1.0 | ~1.0 | Vicinal coupling, ring conformation |
Typical coupling constant values for galactopyranose derivatives.
Structural Analysis and Interpretation
Determination of Anomeric Configuration
The anomeric configuration (α or β) can be determined from the chemical shift of the anomeric proton (H1) and its coupling constant with H2 (³J(H1,H2)).[2]
-
α-anomer: The H1 signal appears at a lower field (more deshielded, ~5.25 ppm) and has a smaller coupling constant (~3.5-4.0 Hz). This is indicative of an axial-equatorial relationship between H1 and H2.
-
β-anomer: The H1 signal appears at a higher field (more shielded, ~4.58 ppm) and has a larger coupling constant (~7.5-8.0 Hz). This corresponds to a diaxial relationship between H1 and H2.
Ring Conformation Analysis
The conformation of the pyranose ring is primarily determined by analyzing the vicinal proton-proton coupling constants (³JHH) around the ring. For this compound, the dominant conformation in solution is the ⁴C₁ chair form. The observed coupling constants are consistent with the dihedral angles predicted for this conformation according to the Karplus relationship.
Full Spectral Assignment Workflow
A systematic approach is required for the complete assignment of all signals in the NMR spectra of this compound.
Caption: Workflow for the structural elucidation of this compound using NMR.
Workflow Description:
-
Identify Anomeric Protons: In the ¹H NMR spectrum, locate the well-resolved anomeric proton (H1) signals for the α and β anomers based on their distinct chemical shifts and coupling constants.
-
Assign Ring Protons: Use the H1 signals as starting points in the TOCSY spectrum to trace the correlations to all other protons (H2, H3, H4, H5, H6a, H6b) within each anomeric ring system. The COSY spectrum can be used to confirm adjacent proton connectivities.
-
Assign Carbon Skeleton: The HSQC spectrum allows for the direct correlation of each proton to its attached carbon, leading to the assignment of all carbon signals (C1-C6). The ¹³C NMR spectrum confirms these assignments.
-
Conformational Analysis: Analyze the through-space correlations in the NOESY or ROESY spectrum. For example, in the ⁴C₁ chair conformation of the α-anomer, NOEs are expected between the axial H1 and H3/H5 protons. For the β-anomer, NOEs would be observed between the axial H1 and other axial protons.
-
Final Structure Confirmation: Combine all the information from the 1D and 2D NMR experiments to confirm the complete structure and conformation of both anomers of this compound in solution.
Signaling Pathways and Logical Relationships
The logical progression from NMR observables to structural features can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. omicronbio.com [omicronbio.com]
- 8. bmse000013 D-(+)-Galactose at BMRB [bmrb.io]
- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 10. spectrabase.com [spectrabase.com]
- 11. D-(+)-GALACTOSE(10257-28-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Mass Spectrometric Identification of L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactopyranose, a monosaccharide constituent of various natural polysaccharides and glycoconjugates, plays a significant role in biological processes. Accurate identification and quantification of this compound are crucial in fields ranging from glycobiology to drug development. Mass spectrometry (MS), coupled with chromatographic separation, offers a powerful analytical platform for the sensitive and specific analysis of monosaccharides. However, the inherent properties of carbohydrates, such as their high polarity, low volatility, and the presence of isomers, present analytical challenges.
This document provides detailed application notes and experimental protocols for the identification of this compound using mass spectrometry techniques. The focus is on derivatization strategies to enhance ionization efficiency and chromatographic separation, followed by mass spectrometric analysis for unambiguous identification.
Key Mass Spectrometry Techniques
Several mass spectrometry-based methods can be employed for the analysis of this compound. The most common approaches involve derivatization followed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the conversion of the non-volatile sugar into a volatile derivative, typically through silylation or acetylation. GC-MS provides excellent chromatographic resolution and characteristic fragmentation patterns for structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is well-suited for the analysis of polar and thermally labile molecules like carbohydrates. Derivatization is often employed to improve sensitivity and chromatographic retention on reversed-phase columns.[1][2] Tandem mass spectrometry (MS/MS) provides enhanced specificity through the fragmentation of selected precursor ions.
Experimental Protocols
Protocol 1: Derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP) for LC-MS/MS Analysis
PMP derivatization is a widely used method for the analysis of monosaccharides by reversed-phase LC-MS, as it introduces a UV-absorbing and readily ionizable group.[1][3]
Materials:
-
This compound standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.2 M in methanol)
-
Ammonia solution (28-30%)
-
Chloroform
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in water. For complex samples, acid hydrolysis may be necessary to release monosaccharides from polysaccharides or glycoconjugates.
-
Derivatization Reaction:
-
Extraction:
-
Reconstitute the dried residue in 500 µL of water.[4]
-
Perform a liquid-liquid extraction by adding 500 µL of chloroform and vortexing thoroughly.[4]
-
Centrifuge to separate the phases and collect the aqueous (upper) layer containing the PMP-derivatized monosaccharides.[4]
-
Repeat the chloroform wash twice.[4]
-
-
LC-MS/MS Analysis:
-
Dilute the final aqueous sample with an appropriate mobile phase for injection into the LC-MS/MS system.
-
A typical injection volume is 1 µL.[4]
-
Protocol 2: Silylation of this compound for GC-MS Analysis
Silylation is a common derivatization technique for GC-MS analysis of carbohydrates, rendering them volatile.
Materials:
-
This compound standard
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane
Procedure:
-
Sample Preparation: Dry the this compound standard or sample completely in a reaction vial.
-
Derivatization Reaction:
-
Add 100 µL of pyridine to the dried sample and vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
Data Presentation: Quantitative Data for this compound Identification
The following tables summarize key quantitative data for the identification of this compound using LC-MS/MS with PMP derivatization and GC-MS with silylation.
Table 1: LC-MS/MS Parameters for PMP-Derivatized this compound
| Parameter | Value | Reference |
| Precursor Ion [M+H]⁺ (m/z) | 553.3 | [5][6] |
| Quantifier Fragment Ion (m/z) | 231.2 | [5][6] |
| Qualifier Fragment Ion (m/z) | 175.1 | [5][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [4][5] |
| Collision Energy | ~35 V (instrument dependent) | [5] |
Table 2: Characteristic m/z Values for TMS-Derivatized this compound in GC-MS (Electron Ionization)
| Fragment Ion Description | Characteristic m/z |
| [M-CH₃]⁺ | 495 |
| [M-TMSOH]⁺ | 420 |
| [M-CH₃-TMSOH]⁺ | 405 |
| Ring Fragmentation Ions | 319, 217, 204, 147, 73 |
Visualizations
Experimental Workflow for this compound Identification by LC-MS/MS
Caption: Workflow for this compound Identification.
Fragmentation Pathway of PMP-Derivatized Galactose
Caption: Fragmentation of PMP-derivatized galactose.
Conclusion
The protocols and data presented here provide a robust framework for the identification and analysis of this compound using mass spectrometry. The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and the complexity of the sample matrix. Derivatization is a critical step for achieving sensitive and reliable results. By following these guidelines, researchers can confidently identify this compound in various biological and chemical samples, facilitating advancements in glycobiology and related fields.
References
- 1. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Application Notes and Protocols: L-Galactopyranose as a Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactopyranose, an epimer of L-fucose, presents a unique opportunity in the chemoenzymatic synthesis of novel glycoconjugates. While not a direct substrate for glycosyltransferases in its monosaccharide form, its activated nucleotide sugar derivative, guanosine diphosphate-L-galactose (GDP-L-galactose), can be utilized by certain promiscuous fucosyltransferases. This allows for the site-specific introduction of L-galactose into oligosaccharides and other biomolecules, a process termed L-galactosylation. The resulting L-galactosylated structures are of significant interest in drug development and glycobiology research due to their potential for altered biological activity, improved stability, and novel therapeutic properties.
These application notes provide a comprehensive guide to the use of this compound in enzymatic glycosylation reactions. We detail the necessary preceding enzymatic synthesis of the donor substrate, GDP-L-galactose, and provide protocols for utilizing this sugar nucleotide with fucosyltransferases to modify acceptor substrates. Given the current research landscape, specific kinetic data for L-galactose transfer is not widely available. Therefore, we also provide a detailed protocol for determining the kinetic parameters of fucosyltransferases with GDP-L-galactose, enabling researchers to characterize their specific enzyme-substrate systems.
Chemoenzymatic Synthesis of L-Galactosylated Products
The enzymatic incorporation of L-galactose into a target molecule is a two-step process. First, the activated sugar donor, GDP-L-galactose, is synthesized from a readily available precursor. Subsequently, a promiscuous fucosyltransferase catalyzes the transfer of the L-galactose moiety from the GDP-L-galactose donor to a suitable acceptor substrate.
Quantitative Data
The kinetic parameters of glycosyltransferases are crucial for optimizing reaction conditions and understanding enzyme efficiency. While specific data for GDP-L-galactose as a donor for fucosyltransferases is limited, the following table provides the known kinetic parameters for a common fucosyltransferase with its natural donor, GDP-L-fucose. This serves as a baseline for comparison when determining the kinetics with the L-galactose analogue. A protocol for determining these values for your system is provided in the experimental section.
| Enzyme | Donor Substrate | Acceptor Substrate | Km (Donor) (µM) | Km (Acceptor) (µM) | kcat (s-1) | Reference |
| Human α1,6-Fucosyltransferase (FUT8) | GDP-L-fucose | Biantennary N-glycan (G0) | Data to be determined | Data to be determined | Data to be determined | |
| GDP-L-galactose | Biantennary N-glycan (G0) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of GDP-L-galactose
This protocol outlines the synthesis of the activated sugar donor, GDP-L-galactose, from GDP-D-mannose using the enzyme GDP-mannose 3,5-epimerase.
Materials:
-
GDP-D-mannose
-
Recombinant GDP-mannose 3,5-epimerase
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂
-
Quenching Solution: 1 M HCl
-
HPLC system with an anion-exchange column
Procedure:
-
Prepare a reaction mixture by dissolving GDP-D-mannose in the reaction buffer to a final concentration of 5 mM.
-
Add purified recombinant GDP-mannose 3,5-epimerase to the reaction mixture to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC on an anion-exchange column. The formation of GDP-L-galactose will be indicated by a new peak with a distinct retention time from GDP-D-mannose.
-
Once the reaction has reached completion (or equilibrium), quench the reaction by adding an equal volume of 1 M HCl.
-
The crude GDP-L-galactose can be purified by preparative HPLC or used directly in subsequent glycosylation reactions after neutralization.
Protocol 2: Enzymatic L-Galactosylation of an Acceptor Substrate
This protocol describes a general method for the enzymatic transfer of L-galactose from GDP-L-galactose to a suitable acceptor substrate using a promiscuous fucosyltransferase.
Materials:
-
GDP-L-galactose (from Protocol 1)
-
Acceptor substrate (e.g., N-acetyllactosamine, sialyl-N-acetyllactosamine)
-
Recombinant fucosyltransferase (e.g., human FUT8)
-
Reaction Buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl₂
-
TLC plates (e.g., silica gel 60)
-
Mass spectrometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
Acceptor substrate (1-5 mM)
-
GDP-L-galactose (1.5-10 mM)
-
Recombinant fucosyltransferase (0.1-1 U/mL)
-
Reaction Buffer to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 37°C for 12-48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot a small aliquot of the reaction mixture on a TLC plate and develop it in an appropriate solvent system (e.g., ethyl acetate:methanol:water, 7:2:1). The product should have a different Rf value than the acceptor substrate.
-
Upon completion, the reaction can be stopped by heating at 95°C for 5 minutes.
-
The L-galactosylated product can be purified by solid-phase extraction (e.g., C18 cartridge) or HPLC.
-
Confirm the identity of the product by mass spectrometry, which should show a mass shift corresponding to the addition of a hexose (L-galactose) residue.
Protocol 3: Determination of Fucosyltransferase Kinetic Parameters with GDP-L-galactose
This protocol provides a framework for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for a fucosyltransferase with GDP-L-galactose as the donor substrate. A continuous coupled enzyme assay is described.
Materials:
-
Purified recombinant fucosyltransferase
-
GDP-L-galactose
-
Acceptor substrate
-
Assay Buffer: 50 mM HEPES, pH 7.0, containing 10 mM MgCl₂, 10 mM KCl
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
UV-transparent 96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
To determine Km for GDP-L-galactose:
-
Prepare a series of dilutions of GDP-L-galactose in the assay buffer (e.g., 0-500 µM).
-
Prepare a reaction master mix containing a saturating concentration of the acceptor substrate (at least 5-10 times its expected Km), PEP (1 mM), ADP (1 mM), NADH (0.2 mM), PK (10 U/mL), and LDH (10 U/mL) in the assay buffer.
-
In a 96-well plate, add a fixed amount of fucosyltransferase to each well.
-
Initiate the reaction by adding the different concentrations of GDP-L-galactose to the wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time in a plate reader. The rate of NADH oxidation is proportional to the rate of GDP production.
-
-
To determine Km for the acceptor substrate:
-
Prepare a series of dilutions of the acceptor substrate in the assay buffer.
-
Prepare a reaction master mix containing a saturating concentration of GDP-L-galactose (at least 5-10 times its Km), and the same concentrations of coupling enzymes and reagents as in step 1.
-
Follow the same procedure as in step 1, but initiate the reaction by adding the different concentrations of the acceptor substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
v = (Vmax * [S]) / (Km + [S])
-
-
Calculate the catalytic efficiency (kcat/Km) by dividing the turnover number (kcat = Vmax / [Enzyme]) by the Km.
Conclusion
The use of this compound, via its activated form GDP-L-galactose, opens up new avenues for the synthesis of novel glycoconjugates with potentially enhanced therapeutic properties. The promiscuity of certain fucosyltransferases allows for the enzymatic transfer of L-galactose to a variety of acceptor molecules. The protocols provided herein offer a comprehensive guide for researchers to produce and utilize GDP-L-galactose in glycosylation reactions and to fully characterize the kinetic properties of their chosen fucosyltransferase. This will facilitate the rational design and synthesis of L-galactosylated compounds for applications in drug discovery and fundamental glycobiology research.
Application Notes and Protocols: The Use of Galactopyranose in Enzyme Inhibition Studies
A Note on Stereochemistry: While the inquiry specified L-galactopyranose, a comprehensive review of the scientific literature reveals a predominant focus on D-galactopyranose and its derivatives in the context of enzyme inhibition. Studies specifically detailing the inhibitory properties of this compound are scarce. Therefore, these application notes will primarily focus on the well-documented role of D-galactopyranose and its analogues as enzyme inhibitors, providing a robust foundation for researchers in this area.
Introduction
D-galactopyranose and its synthetic derivatives are significant tools in the study of glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds. In particular, these compounds have been extensively used as inhibitors of α-D-galactosidases and β-D-galactosidases. The structural similarity of these galactose analogues to the natural substrate allows them to bind to the enzyme's active site, leading to competitive inhibition. This property is invaluable for elucidating enzyme mechanisms, developing diagnostic assays, and designing therapeutic agents for various diseases, including lysosomal storage disorders like Fabry disease and GM1 gangliosidosis.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of D-galactopyranose and its derivatives is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data from various studies.
Table 1: Inhibition of α-D-Galactosidases by D-Galactopyranose Analogues
| Inhibitor | Enzyme Source | Ki (µM) | Reference |
| 5-amino-5-deoxy-D-galactopyranose | Coffee beans | 0.0007 | [1] |
| 5-amino-5-deoxy-D-galactopyranose | Escherichia coli | 8.2 | [1] |
Table 2: Inhibition of β-D-Galactosidases by D-Galactopyranose and its Analogues
| Inhibitor | Enzyme Source | Ki (mM) | Reference |
| D-Galactose | Aspergillus candidus (wild-type) | 18 | [2] |
| D-Galactose | Aspergillus candidus (Y364F mutant) | 282 | [2] |
| D-Galactose | Aspergillus oryzae | 15 | [2] |
| D-Galactose | Kluyveromyces lactis | 45 | [2] |
| 5-amino-5-deoxy-D-galactopyranose | Escherichia coli | 0.2 µM | [1] |
| 5-amino-5-deoxy-D-galactopyranose | Aspergillus wentii | 0.03 µM | [1] |
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of a D-galactopyranose derivative on a target galactosidase.[3][4]
Materials:
-
Purified enzyme (e.g., β-galactosidase)
-
Substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)
-
Inhibitor (e.g., D-galactose or a derivative)
-
Buffer solution (e.g., phosphate buffer, pH 7.0-7.5)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
-
Pipettes and tips
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the enzyme in the appropriate buffer.
-
Prepare a stock solution of the substrate (e.g., 10 mM ONPG in buffer).
-
Prepare a series of dilutions of the inhibitor stock solution to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the substrate to each well to start the reaction.
-
-
Monitor Reaction:
-
Measure the absorbance of the product (e.g., o-nitrophenol at 405 nm for ONPG) at regular time intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[3]
-
Protocol for Determining Competitive Inhibition of β-Galactosidase by D-Galactose
This protocol is adapted from studies demonstrating the competitive inhibition of β-galactosidase by its product, D-galactose.
Materials:
-
β-galactosidase from Aspergillus oryzae
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
D-galactose
-
Sodium acetate buffer (50 mM, pH 4.5)
-
Sodium carbonate (1 M)
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of β-galactosidase in sodium acetate buffer.
-
Prepare a range of ONPG concentrations (e.g., 0.5 mM to 5 mM) in the same buffer.
-
Prepare a range of D-galactose concentrations (e.g., 10 mM to 100 mM) in the same buffer.
-
-
Assay:
-
Set up a series of reactions, each containing a fixed concentration of enzyme and one concentration of ONPG.
-
For each ONPG concentration, set up parallel reactions with different concentrations of D-galactose (including a zero-galactose control).
-
Incubate the reaction mixtures at 37°C for 10 minutes.
-
Stop the reaction by adding 1 M sodium carbonate.
-
Measure the absorbance of the liberated o-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the reaction velocities.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The intersection of the lines on the y-axis is characteristic of competitive inhibition.
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
-
Visualizations
Signaling and Metabolic Pathways
The inhibition of galactosidases by D-galactopyranose analogues is particularly relevant in the context of lysosomal storage diseases. For example, in GM1 gangliosidosis, a deficiency in β-galactosidase leads to the accumulation of GM1 ganglioside.
Caption: Lysosomal degradation pathway of GM1 ganglioside and the effect of β-galactosidase inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.
Logical Relationship of Competitive Inhibition
The diagram below illustrates the principle of competitive inhibition at the enzyme's active site.
Caption: The mechanism of competitive inhibition where the inhibitor and substrate compete for the active site.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Site-directed mutation of β-galactosidase from Aspergillus candidus to reduce galactose inhibition in lactose hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling L-galactopyranose with Fluorescent Tags
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-galactopyranose, a monosaccharide enantiomer of the more common D-galactose, is a valuable tool in glycobiology research. Fluorescently labeling this compound enables researchers to track its presence and movement in various biological systems, facilitating studies on cellular uptake, carbohydrate-protein interactions, and metabolic pathways. This document provides detailed protocols for the fluorescent labeling of this compound, focusing on the widely used reductive amination method with 2-aminobenzamide (2-AB), along with purification and characterization techniques.
Overview of Fluorescent Labeling by Reductive Amination
Reductive amination is a robust and widely used method for covalently attaching a fluorescent tag containing a primary amine to the reducing end of a sugar.[1][2][3] The process involves two main steps:
-
Schiff Base Formation: The open-chain aldehyde form of this compound reacts with the primary amine of the fluorescent label (e.g., 2-aminobenzamide) to form an imine, or Schiff base.[1][3]
-
Reduction: The unstable Schiff base is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[1][3]
This method is advantageous due to its high efficiency (typically >85%) and the stability of the resulting conjugate.[4] The reaction is performed under mild conditions, which helps to preserve the structural integrity of the carbohydrate.[4]
Selection of Fluorescent Tags
Several fluorescent tags are available for labeling carbohydrates. The choice of tag depends on the specific application and the available instrumentation.
| Fluorescent Tag | Abbreviation | Excitation (nm) | Emission (nm) | Charge | Quantum Yield (Φ) | Key Characteristics |
| 2-Aminobenzamide | 2-AB | ~330-360[5][6] | ~420-428[5][6] | Neutral | Generally lower than 2-AA[7][8] | Widely used for HPLC analysis; extensive databases available for glycan profiling.[1] |
| 2-Aminobenzoic Acid | 2-AA | ~320[7] | ~420[7] | Anionic | 0.59 (in Ethanol)[7] | Higher fluorescence intensity than 2-AB; suitable for electrophoretic separations.[2][7] |
| 8-Aminonaphthalene-1,3,6-trisulfonic acid | ANTS | ~365[9] | ~520 | Trianionic | Data not available | Used for high-resolution separation by polyacrylamide gel electrophoresis (PAGE).[6] |
| 1-Aminopyrene-3,6,8-trisulfonic acid | APTS | Data not available | Data not available | Trianionic | Data not available | Commonly used for capillary electrophoresis.[1] |
Experimental Protocols
Protocol for Labeling this compound with 2-Aminobenzamide (2-AB)
This protocol is adapted from established methods for labeling monosaccharides and glycans.[1][3][4]
Materials:
-
This compound
-
2-Aminobenzamide (2-AB)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Deionized water
-
Microcentrifuge tubes
-
Heating block or thermal cycler at 65°C
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, place 100 nanomoles of this compound.
-
If the sample is in solution, dry it completely using a vacuum centrifuge.
-
-
Preparation of Labeling Reagent:
-
Caution: Prepare the labeling reagent fresh before each use in a fume hood.
-
Prepare a solution of 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a solvent mixture of DMSO and glacial acetic acid (7:3 v/v). For example, to prepare 100 µL of labeling reagent, dissolve 5 mg of 2-AB and 6 mg of NaBH₃CN in 70 µL of DMSO and 30 µL of glacial acetic acid.
-
-
Labeling Reaction:
-
Add 5 µL of the freshly prepared labeling reagent to the dried this compound sample.
-
Vortex briefly to ensure the sugar is fully dissolved.
-
Incubate the reaction mixture at 65°C for 2-3 hours.[4]
-
-
Reaction Quenching and Preparation for Purification:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
The sample is now ready for purification to remove excess 2-AB label.
-
Figure 1: Experimental workflow for 2-AB labeling.
Purification of 2-AB Labeled this compound
Excess fluorescent label must be removed before analysis as it can interfere with detection.[5] Solid-phase extraction (SPE) is a common method for this cleanup.
Materials:
-
SPE cartridge with a hydrophilic interaction liquid chromatography (HILIC) stationary phase (e.g., amide-based).
-
Acetonitrile
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
Vacuum manifold (optional)
Procedure:
-
Cartridge Equilibration:
-
Condition the HILIC SPE cartridge by washing with 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 85% acetonitrile in water.
-
-
Sample Loading:
-
Dilute the labeling reaction mixture with acetonitrile to a final concentration of approximately 85% acetonitrile.
-
Load the diluted sample onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 85% acetonitrile containing 0.1% TFA to remove the excess, unbound 2-AB label.
-
-
Elution:
-
Elute the 2-AB labeled this compound from the cartridge with 1 mL of deionized water.
-
Collect the eluate and dry it in a vacuum centrifuge. The sample is now ready for analysis.
-
Analysis and Characterization
High-Performance Liquid Chromatography (HPLC):
-
Technique: HILIC is the preferred method for separating labeled sugars.[1]
-
Column: An amide-based column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4) is used for elution.[5]
-
Detection: A fluorescence detector is set to an excitation wavelength of ~330 nm and an emission wavelength of ~420 nm.[5] The retention time of the labeled this compound can be compared to a standard of 2-AB labeled D-galactose.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be coupled with HPLC to confirm the identity of the labeled product.
-
The expected mass of the 2-AB labeled this compound can be calculated and compared to the observed mass-to-charge ratio (m/z).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the labeled product.
-
The spectra will show characteristic signals for both the this compound and the 2-aminobenzamide moieties. Comparison with the spectra of the unlabeled this compound starting material will confirm the successful conjugation.[10][11]
Application: Cellular Uptake Studies
Fluorescently labeled this compound can be used to study its uptake by cells, providing insights into carbohydrate transport mechanisms.
Figure 2: Workflow for a cellular uptake assay.
Protocol Outline:
-
Cell Culture: Plate the cells of interest in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy).
-
Incubation: Treat the cells with a defined concentration of 2-AB labeled this compound in a glucose-free medium for a specific time course.
-
Washing: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any extracellular fluorescent probe.
-
Analysis: The cellular uptake of the fluorescently labeled sugar can be quantified using several methods:
-
Fluorescence Microscopy: Visualize the localization of the fluorescent probe within the cells.
-
Flow Cytometry: Quantify the fluorescence intensity on a single-cell level, providing population-wide statistics.[12]
-
Plate Reader: Measure the average fluorescence intensity of the entire cell population in each well.
-
Competition Assay: To demonstrate the specificity of uptake, a competition experiment can be performed by co-incubating the cells with the fluorescent probe and an excess of unlabeled this compound or other sugars. A reduction in the fluorescent signal would indicate specific uptake through a transporter.[12]
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. glsciences.com [glsciences.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. bmse000013 D-(+)-Galactose at BMRB [bmrb.io]
- 12. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-galactopyranose in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactopyranose, a stereoisomer of D-galactose, is a crucial intermediate in the primary metabolic pathway for the biosynthesis of L-ascorbic acid (Vitamin C) in plants, known as the Smirnoff-Wheeler pathway. While D-galactose is a common monosaccharide in mammalian metabolism, the metabolic fate of L-galactose is less understood in animals. This document provides a detailed overview of the metabolic significance of this compound, particularly in plants, and its relevance to drug development. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of the key metabolic pathways.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in the L-Galactose Pathway for Ascorbate Biosynthesis in Plants
| Enzyme | Abbreviation | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Source Organism | Reference(s) |
| GDP-D-mannose 3',5'-epimerase | GME | GDP-D-mannose | - | - | Arabidopsis thaliana | [1] |
| GDP-L-galactose phosphorylase | GGP (VTC2) | GDP-L-galactose | 0.025 | - | Arabidopsis thaliana | [2] |
| GDP-L-galactose phosphorylase | GGP (VTC5) | GDP-L-galactose | - | - | Arabidopsis thaliana | [2] |
| L-galactose-1-phosphate phosphatase | GPP | L-galactose-1-phosphate | 0.02-0.04 | - | Kiwifruit (Actinidia deliciosa) | |
| L-galactose dehydrogenase | L-GalDH | L-galactose | 0.08 - 0.43 | k_cat_ = 4.26 s⁻¹ | Various plants, including Spinacia oleracea (spinach) and Myrciaria dubia (camu-camu) | [3][4][5][6] |
| L-galactono-1,4-lactone dehydrogenase | GLDH | L-galactono-1,4-lactone | - | - | Plants |
Note: Kinetic parameters can vary with experimental conditions (pH, temperature, etc.). The data presented here are representative values from the literature.
Metabolic Pathways
L-Ascorbic Acid Biosynthesis in Plants (Smirnoff-Wheeler Pathway)
The primary pathway for L-ascorbic acid (Vitamin C) synthesis in plants involves this compound as a key intermediate. This pathway, known as the Smirnoff-Wheeler pathway, starts from GDP-D-mannose.
Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.
D-Galactose Metabolism in Humans (Leloir Pathway)
In humans, the primary pathway for galactose metabolism deals with D-galactose and is known as the Leloir pathway. There is no major characterized pathway for L-galactose metabolism in humans.[7][8][9]
Caption: The Leloir pathway for D-galactose metabolism in humans.
Experimental Protocols
Protocol 1: Spectrophotometric Assay of L-Galactose Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of L-galactose dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[4]
Materials:
-
Tris-HCl buffer (100 mM, pH 7.0-8.6)
-
NAD⁺ solution (e.g., 72 mM stock)
-
L-galactose solution (e.g., 10% w/v stock)
-
Purified or partially purified L-galactose dehydrogenase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture with the following components. A blank reaction without the enzyme or substrate should be prepared for background correction.
-
Tris-HCl buffer
-
NAD⁺ solution
-
L-galactose solution
-
-
Assay Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Start the reaction by adding the enzyme solution.
-
Data Acquisition: Immediately after adding the enzyme, mix the solution by gentle inversion and start monitoring the increase in absorbance at 340 nm for 3-5 minutes. Ensure the rate of absorbance increase is linear during the measurement period.
-
Calculation of Enzyme Activity: The rate of the reaction is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit (U) of L-galactose dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Caption: General experimental workflow for L-galactose dehydrogenase assay.
Protocol 2: UPLC-MS/MS Analysis of L-Galactose Pathway Intermediates (GDP-sugars)
This protocol provides a general framework for the analysis of nucleotide sugars like GDP-D-mannose and GDP-L-galactose in plant tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10][11][12]
1. Sample Preparation (from plant tissue):
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with a pre-chilled extraction buffer (e.g., 70% methanol).
-
Centrifuge the extract to pellet debris.
-
The supernatant containing the nucleotide sugars can be further purified using solid-phase extraction (SPE) if necessary.
-
Dry the final extract under vacuum and reconstitute in a suitable solvent for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
Column: A column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a porous graphitic carbon column, is recommended.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used.
-
Mass Spectrometry: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used for sensitive and specific quantification. Specific precursor-to-product ion transitions for each target analyte need to be determined.
3. Quantification:
-
A standard curve of known concentrations for each target analyte should be prepared and analyzed alongside the samples.
-
The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.
Caption: General workflow for UPLC-MS/MS analysis of nucleotide sugars.
Applications in Drug Development
Targeting Fungal and Pathogen Metabolism
The enzymes involved in L-sugar metabolism, such as GDP-mannose 3',5'-epimerase (GME), are present in some bacteria and fungi but are absent in humans.[13] This makes them attractive targets for the development of novel antifungal and antimicrobial agents. Inhibitors of these enzymes could disrupt essential cellular processes in pathogens without affecting the host.
Herbicide Development
The Smirnoff-Wheeler pathway is unique to plants, presenting an opportunity for the development of selective herbicides.[14] Targeting enzymes specific to this pathway, such as GDP-L-galactose phosphorylase, could inhibit plant growth and development without affecting other organisms.
Conclusion
This compound plays a central role in the biosynthesis of L-ascorbic acid in plants. Understanding the enzymes and intermediates of the Smirnoff-Wheeler pathway is crucial for researchers in plant biology and for professionals in the agricultural and pharmaceutical industries. The provided protocols offer a starting point for the quantitative analysis of this important metabolic pathway. The unique presence of this pathway in plants and some microorganisms also presents promising avenues for the development of targeted herbicides and antimicrobial drugs.
References
- 1. Structure and function of GDP-mannose-3',5'-epimerase: an enzyme which performs three chemical reactions at the same active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Second GDP-l-galactose Phosphorylase in Arabidopsis en Route to Vitamin C: COVALENT INTERMEDIATE AND SUBSTRATE REQUIREMENTS FOR THE CONSERVED REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The fundamental importance of human galactose metabolism: lessons from genetics and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schematic representation of the galactose metabolic pathway in yeast and humans [pfocr.wikipathways.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Analysis: Activated Nucleotide Sugars by LC-MS/MS [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Nucleotide Activated Sugars by LC-MS/MS | Separation Science [sepscience.com]
- 13. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Herbicide Metabolism and Target Site Mutation Enabled the Multiple Resistance to Cyhalofop-butyl, Florpyrauxifen-benzyl, and Penoxsulam in Echinochloa crus-galli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays with L-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting enzymatic assays with L-galactopyranose and its derivatives. The information is intended to guide researchers in setting up and performing these assays, analyzing the data, and understanding the broader context of these enzymes in relevant biological pathways.
Introduction
This compound is a monosaccharide that plays a crucial role in the biosynthesis of ascorbic acid (Vitamin C) in plants, a pathway known as the Smirnoff-Wheeler pathway.[1][2] The enzymes in this pathway are of significant interest for understanding plant metabolism, stress responses, and for potential applications in biotechnology and drug development. This document outlines the experimental protocols for assaying the activity of key enzymes involved in this compound metabolism.
Key Enzymes and Their Roles
The primary enzymes that interact with this compound and its derivatives in the Smirnoff-Wheeler pathway are:
-
L-galactose dehydrogenase (L-GalDH): This enzyme catalyzes the oxidation of L-galactose to L-galactono-1,4-lactone, a key committed step in the ascorbic acid biosynthesis pathway.[1][3]
-
L-galactono-1,4-lactone dehydrogenase (GLDH): This mitochondrial enzyme catalyzes the final step in the biosynthesis of L-ascorbic acid, the oxidation of L-galactono-1,4-lactone.[2][4][5]
-
UDP-L-arabinose 4-epimerase: This enzyme is involved in the interconversion of nucleotide sugars and can act on related substrates. While not directly in the main L-galactose pathway to ascorbate, its activity is relevant in the broader context of carbohydrate metabolism in plants.
Data Presentation: Quantitative Enzyme Kinetics
The following table summarizes the kinetic parameters for key enzymes involved in this compound metabolism. These values are essential for designing experiments and for comparative studies.
| Enzyme | Organism | Substrate | K_m (mM) | V_max | Optimal pH | Optimal Temperature (°C) |
| L-galactose dehydrogenase | Arabidopsis thaliana | L-galactose | 0.08[1][6] | - | 8.5 - 9.0[6] | Not specified |
| NAD+ | 0.0203[6] | - | ||||
| L-galactose dehydrogenase | Spinacia oleracea (Spinach) | L-galactose | 0.128 | - | 7.0[7] | Not specified |
| L-galactose dehydrogenase | Myrciaria dubia (Camu-camu) | L-galactose | 0.206 | - | 7.0[7] | Not specified |
| L-galactono-1,4-lactone dehydrogenase | Arabidopsis thaliana | L-galactono-1,4-lactone | Not explicitly found | - | 8.8[2] | Not specified |
| UDP-xylose 4-epimerase | Pisum sativum (Pea) | UDP-xylose | - | - | - | Not specified |
Note: V_max values are often dependent on enzyme concentration and specific activity and are therefore not always reported in a standardized format. Researchers should determine V_max under their specific experimental conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for L-galactose Dehydrogenase (L-GalDH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of L-GalDH by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.5-9.0)
-
NAD+ solution (10 mM)
-
L-galactose solution (100 mM)
-
Purified or partially purified L-GalDH enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding the following components in order:
-
870 µL of 100 mM Tris-HCl buffer (pH 8.5)
-
100 µL of 10 mM NAD+ solution
-
20 µL of 100 mM L-galactose solution
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at the desired assay temperature (e.g., 25°C or 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Start the reaction by adding 10 µL of the enzyme solution to the cuvette.
-
Measurement: Immediately after adding the enzyme, mix again by gentle inversion and place the cuvette in the spectrophotometer. Record the increase in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total reaction volume (mL)) / (ε_NADH * Enzyme volume (mL) * light path (cm)) Where ε_NADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹.
-
Protocol 2: In-Gel Activity Assay for L-galactono-1,4-lactone Dehydrogenase (GLDH)
This protocol is adapted for detecting GLDH activity after native polyacrylamide gel electrophoresis (PAGE). It is a qualitative or semi-quantitative method.[2][8]
Materials:
-
Native PAGE apparatus and reagents
-
Mitochondrial protein extract
-
Assay buffer: 100 mM Tris-HCl, pH 8.8
-
L-galactono-1,4-lactone solution (100 mM)
-
Phenazine methosulfate (PMS) solution (1 mg/mL)
-
Nitro blue tetrazolium (NBT) solution (2.5 mg/mL)
Procedure:
-
Native PAGE: Separate the mitochondrial protein extract on a native polyacrylamide gel to preserve the enzyme's activity.
-
Gel Incubation: After electrophoresis, carefully remove the gel and incubate it in the assay buffer for 10 minutes at room temperature with gentle agitation.
-
Staining Reaction: Transfer the gel to a fresh solution containing:
-
50 mL of assay buffer
-
1 mL of 100 mM L-galactono-1,4-lactone solution
-
1 mL of PMS solution
-
2 mL of NBT solution
-
-
Development: Incubate the gel in the staining solution in the dark at room temperature. The appearance of a purple formazan precipitate indicates the location of GLDH activity.
-
Stopping the Reaction: Once the desired band intensity is reached, stop the reaction by washing the gel extensively with distilled water.
Protocol 3: HPLC-Based Assay for UDP-L-arabinose 4-epimerase
This protocol describes a method to assay UDP-L-arabinose 4-epimerase activity by monitoring the interconversion of UDP-xylose and UDP-arabinose using High-Performance Liquid Chromatography (HPLC).[9]
Materials:
-
Sodium phosphate buffer (50 mM, pH 7.6)
-
NAD+ solution (10 mM)
-
UDP-xylose solution (10 mM)
-
Purified recombinant UDP-xylose 4-epimerase
-
HPLC system with an anion-exchange or reverse-phase column
-
Reaction termination solution (e.g., perchloric acid, followed by neutralization)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, set up the reaction mixture (final volume of 50 µL):
-
5 µL of 10x reaction buffer (500 mM sodium phosphate, pH 7.6)
-
2.5 µL of 10 mM NAD+
-
5 µL of 10 mM UDP-xylose
-
Purified enzyme solution (amount to be optimized)
-
Nuclease-free water to 50 µL
-
-
Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a termination solution, such as 5 µL of 2M perchloric acid. Neutralize with a suitable base (e.g., potassium carbonate).
-
Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet any precipitate. Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC.
-
HPLC Analysis:
-
Separate the nucleotide sugars using an appropriate HPLC method (e.g., anion-exchange chromatography with a salt gradient).
-
Monitor the elution profile at 254 nm.
-
Quantify the amounts of UDP-xylose and the product, UDP-arabinose, by comparing the peak areas to those of known standards.
-
-
Calculation of Activity: Calculate the amount of product formed per unit time to determine the enzyme activity.
Mandatory Visualizations
Caption: The Smirnoff-Wheeler pathway for ascorbic acid biosynthesis in plants.
Caption: Generalized experimental workflow for determining enzyme kinetic parameters.
References
- 1. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Galactono-1,4-lactone dehydrogenase (GLDH) Forms Part of Three Subcomplexes of Mitochondrial Complex I in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense suppression of l-galactose dehydrogenase in Arabidopsis thaliana provides evidence for its role in ascorbate synthesis and reveals light modulated l-galactose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactonolactone dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. L-galactono-1,4-lactone dehydrogenase (GLDH) forms part of three subcomplexes of mitochondrial complex I in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial UDP-xylose synthase, and UDP-xylose 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of L-Galactopyranose-Based Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactopyranose, a rare enantiomer of the common D-galactose, is of significant interest in biomedical research and drug development. Its incorporation into oligosaccharides can result in novel structures with unique biological activities. A key advantage of L-galactose-containing oligosaccharides is their resistance to degradation by many common glycosidases, which are stereospecific for D-sugars. This increased enzymatic stability can lead to enhanced bioavailability, making them promising candidates for therapeutic agents. Applications for these unique oligosaccharides range from their use as prebiotics to their role in modulating cell-cell recognition and signaling pathways.[1] This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound-based oligosaccharides.
Chemical Synthesis of this compound-Based Oligosaccharides
Chemical synthesis offers a versatile approach to constructing a wide array of this compound-containing oligosaccharides. This method allows for the creation of unnatural linkages and modifications that are not accessible through enzymatic routes, making it ideal for generating novel structures for drug discovery and development. The process generally involves a series of protection, glycosylation, and deprotection steps.
A general workflow for the chemical synthesis of an L-galactose-containing oligosaccharide is depicted below.
Caption: General workflow for the chemical synthesis of an L-galactose-containing oligosaccharide.
Experimental Protocol: Chemical Synthesis of a Disaccharide Containing L-Galactose
This protocol outlines the synthesis of a disaccharide using an L-galactopyranosyl trichloroacetimidate donor and a protected monosaccharide acceptor.
1. Preparation of the L-Galactopyranosyl Donor:
-
Materials: L-galactose, acetic anhydride, pyridine, benzyl bromide, sodium hydride, trichloroacetonitrile, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Procedure:
-
Peracetylation: Acetylate the hydroxyl groups of L-galactose using acetic anhydride in pyridine to protect them.
-
Benzylation (optional, for other protecting group strategies): Alternatively, benzylation can be performed using benzyl bromide and sodium hydride.
-
Anomeric Acetate to Hemiacetal: Selectively hydrolyze the anomeric acetate to a hemiacetal.
-
Formation of Trichloroacetimidate Donor: React the hemiacetal with trichloroacetonitrile in the presence of a catalytic amount of DBU to form the L-galactopyranosyl trichloroacetimidate donor.
-
2. Glycosylation Reaction:
-
Materials: L-galactopyranosyl trichloroacetimidate donor, protected acceptor (e.g., methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside), trimethylsilyl trifluoromethanesulfonate (TMSOTf), dichloromethane (DCM), molecular sieves (4 Å).
-
Procedure:
-
Dissolve the L-galactopyranosyl donor and the protected acceptor in anhydrous DCM containing activated 4 Å molecular sieves.
-
Cool the mixture to -40°C under an inert atmosphere (e.g., argon).
-
Add a catalytic amount of TMSOTf to initiate the glycosylation reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting protected disaccharide by silica gel column chromatography.
-
3. Deprotection:
-
Materials: Protected disaccharide, palladium on carbon (Pd/C), methanol, hydrogen gas.
-
Procedure:
-
Dissolve the protected disaccharide in methanol.
-
Add a catalytic amount of Pd/C.
-
Stir the mixture under a hydrogen atmosphere to remove the benzyl protecting groups.
-
Monitor the reaction by TLC.
-
Once complete, filter off the catalyst and concentrate the filtrate to yield the deprotected disaccharide.
-
Further purification can be achieved by size-exclusion chromatography.
-
| Step | Typical Yield | Reference |
| Glycosylation | 60-90% | General chemical glycosylation literature |
| Deprotection | >90% | General chemical glycosylation literature |
Enzymatic Synthesis of this compound-Based Oligosaccharides
Enzymatic synthesis provides a highly regio- and stereoselective method for the synthesis of this compound-containing oligosaccharides. This approach typically utilizes glycosyltransferases that can recognize L-galactose donor substrates.
A general workflow for the enzymatic synthesis is presented below.
Caption: General workflow for the enzymatic synthesis of an L-galactose-containing oligosaccharide.
Experimental Protocol: Enzymatic Synthesis using a Glycosyltransferase
This protocol describes the use of a glycosyltransferase, such as a fucosyltransferase that exhibits promiscuous activity with an L-galactose donor, to synthesize an L-galactose-containing disaccharide.[2]
1. Preparation of the GDP-L-galactose Donor Substrate:
-
The synthesis of the activated sugar donor, GDP-L-galactose, is a prerequisite for the enzymatic reaction. This can be achieved through a multi-step enzymatic synthesis starting from L-galactose.[2]
2. Glycosyltransferase Reaction:
-
Materials: GDP-L-galactose, acceptor substrate (e.g., N-acetylglucosamine - GlcNAc), recombinant glycosyltransferase (e.g., a fucosyltransferase), reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂).
-
Procedure:
-
Prepare a reaction mixture containing the acceptor substrate (e.g., 5 mM), GDP-L-galactose (7.5 mM), and the glycosyltransferase in the reaction buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 12-48 hours.
-
Monitor the formation of the product by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry.
-
Terminate the reaction by boiling for 5 minutes or by adding an equal volume of cold ethanol.
-
Centrifuge to remove precipitated protein.
-
Purify the resulting oligosaccharide from the supernatant using size-exclusion chromatography or preparative HPLC.
-
| Parameter | Condition |
| Enzyme | Recombinant Glycosyltransferase (e.g., Fucosyltransferase) |
| Donor Substrate | GDP-L-galactose |
| Acceptor Substrate | e.g., N-acetylglucosamine (GlcNAc) |
| Buffer | 50 mM Tris-HCl, pH 7.5 |
| Co-factor | 10 mM MnCl₂ |
| Temperature | 37°C |
| Incubation Time | 12-48 hours |
| Yield | Variable (dependent on enzyme and substrates) |
Biological Significance and Signaling Pathways
While research into the specific biological roles of this compound-based oligosaccharides is ongoing, their unique structural properties suggest several potential functions. Their resistance to enzymatic degradation may allow them to reach the lower gastrointestinal tract, where they could act as prebiotics, selectively promoting the growth of beneficial gut bacteria.
Furthermore, L-galactose-containing oligosaccharides may interact with specific carbohydrate-binding proteins (lectins) to modulate cellular processes.[1] This interaction could influence cell-cell recognition, adhesion, and signaling cascades. However, specific signaling pathways directly activated by L-galactose oligosaccharides are not yet well-elucidated and represent an active area of research. The structural similarity to naturally occurring oligosaccharides, but with a non-degradable L-configuration, makes them valuable tools for probing and potentially inhibiting lectin-mediated pathways in various diseases.
Below is a conceptual diagram illustrating the potential interaction of an L-galactose-based oligosaccharide with a cell surface receptor.
Caption: Potential mechanism of L-galactose-based oligosaccharide signaling.
Conclusion
The synthesis of this compound-based oligosaccharides presents both challenges and exciting opportunities for the development of novel therapeutic agents and research tools. Both chemical and enzymatic strategies can be employed to generate these unique structures. Further investigation into their biological activities and interactions with cellular machinery will undoubtedly uncover new avenues for their application in medicine and biotechnology.
References
Application Notes and Protocols for the Quantification of L-Galactopyranose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of L-galactopyranose in various biological matrices. The methods described herein are essential for researchers in glycobiology, metabolic disorders, and drug development who require accurate and precise measurement of this rare sugar.
Introduction to this compound Analysis
This compound, an enantiomer of the more common D-galactose, plays distinct roles in biological systems. Its accurate quantification is crucial for understanding its metabolic pathways and its potential as a biomarker. This document outlines three primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Each method offers unique advantages in terms of sensitivity, specificity, and throughput.[1]
Sample Preparation from Biological Matrices
The initial and most critical step in the analysis of this compound is the preparation of the biological sample. The goal is to extract and isolate the monosaccharide from a complex matrix while minimizing degradation.
Blood (Serum/Plasma)
-
Deproteinization: To 100 µL of serum or plasma, add 400 µL of cold 0.1 M perchloric acid.[2] Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Neutralization and Collection: Carefully collect the supernatant. Neutralize the acidic supernatant by adding a small volume of 3.5 M K2CO3 until the pH is approximately 7.0. Let it stand on ice for 10-15 minutes to precipitate potassium perchlorate.
-
Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting supernatant is ready for hydrolysis or direct analysis.
Urine
-
Dilution: Urine samples can often be diluted with deionized water (e.g., 1:10 or 1:100) depending on the expected concentration of this compound.
-
Filtration: Filter the diluted urine through a 0.45 µm syringe filter to remove particulate matter. The filtrate is then ready for analysis. For some methods, a desalting step using solid-phase extraction (SPE) with a graphitized carbon cartridge may be necessary.
Tissues
-
Homogenization: Weigh the frozen tissue sample (typically 30-50 mg) and homogenize it in a cold lysis buffer (e.g., 6 M Guanidinium Chloride, 10 mM TCEP, 40 mM CAA, 100 mM Tris pH 8.5) using a bead beater or sonicator.
-
Protein Precipitation: Add an equal volume of cold 1 M perchloric acid to the homogenate. Vortex and incubate on ice for 10 minutes.
-
Centrifugation and Collection: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Hydrolysis (if necessary): If this compound is part of a larger glycan structure, acid hydrolysis is required. Add an equal volume of 4 M trifluoroacetic acid (TFA) to the supernatant and incubate at 105°C for 4-6 hours.[3]
-
Drying and Reconstitution: Evaporate the TFA under a stream of nitrogen. Reconstitute the dried sample in deionized water for analysis.
Experimental Workflow for Sample Preparation
Caption: General workflows for preparing biological samples for this compound analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monosaccharide analysis. For sugars that lack a chromophore, derivatization is necessary for UV or fluorescence detection. Alternatively, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry can be used for direct analysis.[4]
HPLC with Pre-column Derivatization (PMP) and UV Detection
This method involves the derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for sensitive UV detection.[3]
Protocol:
-
Derivatization:
-
To the dried sample extract, add 20 µL of 0.5 M PMP in methanol and 20 µL of 0.3 M NaOH.
-
Incubate at 70°C for 90 minutes.
-
Cool to room temperature and neutralize with 20 µL of 0.3 M HCl.
-
Add 200 µL of water and 200 µL of chloroform. Vortex and centrifuge.
-
Collect the aqueous (upper) layer containing the PMP-derivatized sugar.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM ammonium acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 10-25% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using known concentrations of this compound treated with the same derivatization procedure.
Experimental Workflow for HPLC-PMP Analysis
Caption: Workflow for the quantification of this compound using HPLC with PMP derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for monosaccharide analysis.[1] Derivatization is required to make the sugars volatile.
GC-MS with Trimethylsilyl (TMS) Derivatization
Protocol:
-
Drying: Evaporate the aqueous sample to complete dryness under a stream of nitrogen.
-
Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine (25 mg/mL) and incubate at 90°C for 30 minutes.
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-650.
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., U-13C6-L-galactose) for accurate quantification. Monitor characteristic ions for this compound-TMS derivative and the internal standard.
Enzymatic Assay
Enzymatic assays provide high specificity for a particular sugar isomer. For L-galactose, L-galactose dehydrogenase can be utilized.[1]
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
100 µL of 100 mM Tris-HCl buffer (pH 8.6).
-
20 µL of 10 mM NAD+.
-
50 µL of the prepared biological sample.
-
-
Initial Absorbance: Measure the initial absorbance at 340 nm (A1).
-
Enzyme Addition: Add 10 µL of L-galactose dehydrogenase (e.g., 1 U/mL).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Final Absorbance: Measure the final absorbance at 340 nm (A2).
-
Calculation: The change in absorbance (A2 - A1) is proportional to the amount of NADH produced, which is stoichiometric to the this compound concentration. A standard curve of this compound should be run in parallel.
Signaling Pathway for Enzymatic Assay
Caption: Enzymatic reaction for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods for monosaccharide analysis, which can be adapted for this compound.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity Range | Biological Matrix | Reference |
| HPLC-PMP-UV | ng range | ng range | 0.5 - 500 µg/mL | Serum, Plasma | [3] |
| GC-MS (TMS) | 1.1 nmol | 3 µmol/L | 2.5 - 330 µmol/L | Urine | [5][6][7] |
| Enzymatic Assay | 10 µM | 10 µM | 10 - 1000 µM (Colorimetric) | Serum, Plasma, Urine, Milk, Culture Medium | [8][9] |
| CE-LIF (APTS) | - | - | 0.5 - 50 mM | Cell Culture Medium | [10] |
| HPLC-LCEC | 0.4 mg/L | - | - | Plasma | [11] |
Note: The performance characteristics can vary depending on the specific instrumentation, derivatization efficiency, and matrix effects. Method validation is crucial for accurate quantification in a specific biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 7. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Determination of galactose in human plasma by HPLC with electrochemical detection. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in L-Galactopyranose Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of L-galactopyranose, with a primary focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Enzymatic Synthesis: • Suboptimal pH or temperature.[1][2][3] • Insufficient concentration or absence of necessary metal ion cofactors (e.g., Mn²⁺, Co²⁺).[2][3] • Enzyme instability or inactivity under reaction conditions.[1][3] • Unfavorable thermodynamic equilibrium of the reaction.[1][3] • Substrate or product inhibition.[1][3] | Enzymatic Synthesis: • Optimize pH and temperature for the specific enzyme used. Most isomerases function optimally in neutral or alkaline conditions at temperatures between 60-70°C.[2] • Supplement the reaction with the appropriate metal ion cofactors.[2][3] • Use immobilized enzymes to improve stability and allow for reuse.[2][3] • Consider adding borate, which can form a complex with the product and shift the equilibrium, increasing the yield.[2] • Implement in-situ product removal techniques or a fed-batch strategy for the substrate to alleviate inhibition.[1][2] |
| Chemical Synthesis: • Incomplete reaction. • Degradation of this compound under harsh reaction conditions.[2] • Inefficient removal of protecting groups. | Chemical Synthesis: • Increase reaction time or adjust catalyst concentration.[2] • Carefully control pH and temperature to minimize degradation.[2] • For deprotection steps like hydrogenolysis of benzyl groups, ensure the catalyst (e.g., Pd/C) is active and reaction conditions are optimal.[4] | |
| Formation of Unwanted Byproducts/Isomers | • Non-specific nature of the catalyst (chemical or enzymatic).[1][2] • Side reactions due to harsh conditions (e.g., high temperature, extreme pH).[2][5] • Incorrect choice of protecting groups leading to undesired reactions at other positions.[6] | • Use enzymes with high substrate specificity.[1] • Optimize reaction conditions (temperature, pH, catalyst) to improve selectivity.[2] • In chemical synthesis, the choice of protecting groups is critical. For instance, neighboring group participation from an ester at C-2 can favor trans-product formation.[6] Benzyl ethers are often used when an alpha-product is desired as they do not participate in this way.[6] |
| Difficulty in Purifying this compound | • Presence of structurally similar isomers or byproducts that co-elute during chromatography.[7] • Sample overload on the chromatography column.[5] • Incorrect mobile phase composition or column type for HPLC.[5][7] | • Employ robust purification methods such as multi-step column chromatography (e.g., ion-exchange followed by gel permeation).[1][5] • Reduce the amount of crude sample loaded onto the column.[5] • Optimize the mobile phase composition and flow rate. For HPLC, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly sensitive for carbohydrates.[7] • Ensure the sample is filtered through a 0.45 µm filter before loading to prevent clogging.[5] |
| Reaction Stalls Before Completion | • Enzyme Inhibition: Accumulation of the product (this compound) or a byproduct is inhibiting the enzyme.[1][3] • Reversible Reaction: The reaction has reached its thermodynamic equilibrium which may not favor complete conversion.[1][2] • Enzyme Instability: The enzyme is losing activity over the course of the reaction due to temperature, pH, or other factors.[3] | • Enzyme Inhibition: Dilute the reaction mixture or implement a strategy to remove the product as it is formed.[1] • Reversible Reaction: Shift the equilibrium by adding agents that complex with the product (e.g., borate) or by using a multi-enzyme system that immediately converts the product into the next intermediate.[2] • Enzyme Instability: Use immobilized enzymes or add stabilizing agents like glycerol to the reaction buffer.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound?
A1: The main approaches are chemical synthesis and enzymatic (or chemoenzymatic) synthesis.
-
Chemical Synthesis often involves starting from a more common D-sugar and performing a series of reactions to invert stereocenters. A "head-to-tail inversion" strategy, which switches the functional groups at C1 and C5 of a D-sugar, is one such method.[8] This route requires extensive use of protecting groups to achieve regioselectivity.[4]
-
Enzymatic Synthesis utilizes enzymes like isomerases or epimerases to convert a related substrate into L-galactose.[1] Multi-enzyme cascades can be designed to produce the target molecule from a readily available starting material.[1][2] This approach often offers higher specificity and milder reaction conditions, reducing byproduct formation.[1]
Q2: Why is achieving a high yield in L-sugar synthesis challenging?
A2: L-sugars, including this compound, are less common in nature than their D-counterparts, making their synthesis inherently more complex.[9] Key challenges include:
-
Thermodynamic Equilibria: Many enzymatic isomerization reactions are reversible and may not favor the product, limiting the maximum achievable conversion to as low as 10% in some cases.[1][3]
-
Stereochemical Control: Chemical synthesis requires precise control over multiple chiral centers. This necessitates complex multi-step protection and deprotection strategies, which can lower the overall yield.[6][10]
-
Byproduct Formation: Lack of perfect enzyme specificity or the harsh conditions of chemical synthesis can lead to the formation of undesired epimers and other byproducts, which consumes the substrate and complicates purification.[1][2]
Q3: What is the role of protecting groups in chemical synthesis of this compound?
A3: Protecting groups are essential in carbohydrate chemistry to temporarily block reactive hydroxyl groups, allowing chemical modifications to occur at specific positions.[4] For example, di-O-isopropylidene groups can protect specific pairs of hydroxyls, leaving others free for reaction.[4] The choice of protecting group can also influence the stereochemical outcome of a reaction. An acyl group (like an ester) at the C2 position can lead to a 1,2-trans product through neighboring-group participation.[6]
Q4: How can I monitor the progress and purity of my this compound synthesis?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring carbohydrate reactions.[5] Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly sensitive and well-suited for analyzing complex sugar mixtures.[7] For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial techniques.[7]
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of an L-Sugar
This protocol provides a general framework for an enzymatic isomerization reaction. Conditions must be optimized for the specific enzyme and substrate used.
-
Enzyme Preparation:
-
If using a His-tagged enzyme, purify it from the E. coli cell lysate using immobilized metal affinity chromatography (IMAC).[1]
-
Lyse cells in a buffer containing 50 mM sodium phosphate, 300 mM NaCl, and 10 mM imidazole at pH 8.0.[1]
-
Elute the enzyme from the column using a similar buffer with a higher imidazole concentration (e.g., 250 mM).[1]
-
Perform a buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.[1]
-
-
Reaction Mixture Setup:
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by heat inactivation (e.g., 100°C for 10 minutes) or by adding an acid to denature the enzyme.[1]
-
-
Purification:
-
Proceed with purification of the target L-sugar from the reaction mixture using chromatographic techniques as described in Protocol 2.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for purifying a target sugar from a reaction mixture.
-
Sample Preparation:
-
Column Selection and Equilibration:
-
Choose an appropriate chromatography resin based on the properties of this compound and the impurities present (e.g., ion-exchange, size-exclusion, or reverse-phase).
-
Pack the column with the selected resin and equilibrate it with the starting mobile phase until the baseline is stable.
-
-
Sample Loading and Elution:
-
Carefully load the prepared sample onto the top of the column. Avoid overloading, which leads to poor separation.[5]
-
Begin the elution process with the mobile phase. A gradient elution (where the mobile phase composition is changed over time) may be necessary to separate closely related compounds.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC or HPLC to identify which ones contain the pure this compound.
-
Pool the pure fractions.
-
-
Product Recovery:
-
Remove the solvent from the pooled fractions, typically by rotary evaporation, to obtain the purified this compound.
-
The purified sugar can be further concentrated and crystallized if desired.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 9. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Separation of L-galactopyranose Anomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of L-galactopyranose anomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC separation of this compound anomers.
Problem: Peak Splitting or Broadening
Question: My this compound peak is split into two or is unusually broad. What is the cause and how can I resolve this?
Answer:
Peak splitting or broadening for reducing sugars like this compound is often due to the presence of its α and β anomers in solution, which can be separated under certain HPLC conditions. The goal is often to either achieve baseline separation of the two anomers for individual quantification or to cause them to co-elute as a single sharp peak.
Troubleshooting Steps:
-
Increase Column Temperature: Raising the column temperature (e.g., to 60-80°C) can increase the rate of anomer interconversion, causing the two anomer peaks to coalesce into a single, sharper peak.[1]
-
Adjust Mobile Phase pH: Using an alkaline mobile phase (e.g., with a small amount of ammonium hydroxide) can accelerate mutarotation, leading to a single peak. This is a common strategy in HILIC methods.
-
Check for System Voids or Dead Volume: Voids in the column packing or excessive dead volume in the system can lead to peak distortion.
-
Ensure Proper Mobile Phase Preheating: If operating at elevated temperatures, ensure the mobile phase is adequately preheated before entering the column to avoid temperature gradients that can cause peak distortion.
Problem: Poor Resolution Between Anomers
Question: I am trying to separate the α and β anomers of this compound, but the resolution is poor. How can I improve the separation?
Answer:
Achieving baseline separation of anomers requires careful optimization of chromatographic conditions to maximize the selectivity between the two forms.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
For HILIC: Systematically vary the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer. A higher organic content generally increases retention and may improve resolution.
-
For Reversed-Phase (with derivatization): Adjust the mobile phase composition (e.g., acetonitrile/water ratio) and the concentration of any additives like acids or buffers.
-
-
Lower the Column Temperature: In contrast to coalescing peaks, lowering the temperature (e.g., to 10-25°C) can slow down anomer interconversion and improve the separation of the two anomers.[2]
-
Select an Appropriate Column: A chiral column, such as one with a polysaccharide-based stationary phase (e.g., Chiralpak), can provide the necessary selectivity for separating anomers.
-
Decrease the Flow Rate: A lower flow rate can increase the interaction time of the anomers with the stationary phase, potentially leading to better resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
A1: The primary challenge is the existence of this compound as two anomers (α and β) in solution. This phenomenon, known as mutarotation, can lead to peak splitting or broadening in the chromatogram, complicating quantification. The experimental goal is typically to either separate these anomers into two distinct peaks or to make them elute as a single sharp peak.
Q2: Which HPLC modes are most suitable for separating this compound anomers?
A2: Several HPLC modes can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a common and effective technique for separating polar compounds like sugars. Amide- or amino-bonded stationary phases are frequently used.[3]
-
Reversed-Phase HPLC (with derivatization): While native sugars are too polar for good retention on standard reversed-phase columns, derivatization with a hydrophobic, UV-active tag allows for their separation and sensitive detection.[2]
-
Anion-Exchange Chromatography: At high pH, the hydroxyl groups of sugars can be ionized, allowing for their separation on anion-exchange columns. This method is often coupled with pulsed amperometric detection (PAD).[1][4]
-
Chiral Chromatography: Chiral stationary phases can differentiate between the stereoisomeric anomers.
Q3: How can I avoid the separation of anomers if I want a single peak for quantification?
A3: To obtain a single peak, you need to accelerate the interconversion of the anomers so that they elute as an average of the two forms. This can be achieved by:
-
Increasing the column temperature: Temperatures in the range of 60-80°C are often effective.[1]
-
Using an alkaline mobile phase: The addition of a small amount of a base like ammonium hydroxide to the mobile phase in HILIC can promote rapid anomerization.
Q4: What detectors are suitable for the analysis of this compound?
A4: The choice of detector depends on whether the sugar is derivatized:
-
For underivatized sugars:
-
Refractive Index (RI) Detector: A universal detector for sugars, but it is not very sensitive and is incompatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution.
-
Pulsed Amperometric Detector (PAD): A highly sensitive and selective detector for carbohydrates, typically used with anion-exchange chromatography.
-
-
For derivatized sugars:
-
UV-Vis or Diode Array Detector (DAD): If the derivatizing agent contains a chromophore.[2]
-
Fluorescence Detector: If a fluorescent tag is used for derivatization.
-
Data Presentation
The following tables summarize typical starting conditions and the expected effects of parameter changes on the separation of galactose anomers. These are general guidelines and may require optimization for this compound.
Table 1: HILIC Method Parameters for Galactose Anomer Analysis
| Parameter | Typical Condition | Effect of Increase | Effect of Decrease |
| Column | Amide or Amino-bonded Silica (e.g., 150 x 4.6 mm, 3.5 µm) | - | - |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium formate) | Increased elution strength (less retention) | Decreased elution strength (more retention) |
| Acetonitrile % | 75-85% | Increased retention, may improve resolution | Decreased retention, may decrease resolution |
| Flow Rate | 0.5 - 1.5 mL/min | Decreased retention, may decrease resolution | Increased retention, may improve resolution |
| Column Temp. | 25 - 40°C | Decreased retention, may decrease resolution | Increased retention, may improve resolution |
| Injection Vol. | 5 - 20 µL | Potential for peak broadening/distortion | Sharper peaks |
Table 2: Anion-Exchange Method Parameters for Galactose Anomer Analysis
| Parameter | Typical Condition | Effect of Increase | Effect of Decrease |
| Column | Polymer-based anion-exchange (e.g., CarboPac series) | - | - |
| Mobile Phase | Sodium Hydroxide (NaOH) solution | Increased elution strength (less retention) | Decreased elution strength (more retention) |
| NaOH Conc. | 10 - 200 mM | Decreased retention | Increased retention |
| Flow Rate | 0.5 - 1.0 mL/min | Decreased retention | Increased retention |
| Column Temp. | 25 - 40°C | Decreased retention | Increased retention |
| Detection | Pulsed Amperometric Detection (PAD) | - | - |
Experimental Protocols
Protocol 1: HILIC Separation of this compound Anomers (Starting Method)
This protocol provides a starting point for the separation of this compound anomers using HILIC.
-
Column: Amide-bonded silica column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 4.5
-
Gradient:
-
0-2 min: 85% A
-
2-15 min: Linear gradient from 85% to 75% A
-
15-17 min: Hold at 75% A
-
17.1-25 min: Return to 85% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or RI.
Protocol 2: Reversed-Phase HPLC of Derivatized this compound Anomers
This protocol is adapted from a method for D-galactose and involves pre-column derivatization.
-
Derivatization:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol).
-
Add the derivatizing agent (e.g., phenylisocyanate) and a catalyst (e.g., pyridine).
-
Heat the mixture (e.g., at 60°C for 30 minutes).
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
-
HPLC Conditions:
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: General experimental workflow for this compound analysis.
References
Troubleshooting peak broadening in L-galactopyranose NMR spectra
Welcome to the technical support center for troubleshooting NMR spectra of L-galactopyranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly peak broadening, encountered during NMR analysis of this and other carbohydrate molecules.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?
A1: Peak broadening in the NMR spectrum of this compound can stem from several factors. The most common causes include:
-
Chemical Exchange: this compound exists in solution as an equilibrium mixture of α and β anomers, which can interconvert (mutarotate). If the rate of this exchange is on the NMR timescale, it can lead to significant peak broadening.[1] Exchange of hydroxyl (-OH) protons with the solvent (e.g., residual water in D₂O) is also a major contributor to the broadening of both hydroxyl and nearby methine proton signals.[2][3]
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a frequent cause of broad peaks. Careful shimming of the spectrometer is crucial for obtaining high-resolution spectra.[4]
-
Sample Concentration and Viscosity: High sample concentrations can lead to increased viscosity, which slows molecular tumbling and results in broader lines.[4] For polysaccharides, high viscosity can prevent the acquisition of highly resolved spectra.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) or dissolved molecular oxygen can cause significant line broadening.[5]
-
Incomplete Dissolution: If the sample is not fully dissolved, the resulting inhomogeneous solution will lead to broadened signals.[4]
Q2: How can I distinguish between the α and β anomers of this compound in the ¹H NMR spectrum?
A2: The anomeric protons (H-1) of the α and β forms of this compound resonate at different chemical shifts, typically in the downfield region of the spectrum (around 4.5-5.5 ppm).[6] The key distinguishing feature is the ³J(H1,H2) coupling constant:
-
The β-anomer typically shows a larger coupling constant (³J(H1,H2) ≈ 8 Hz) due to the anti (axial-axial) relationship between H-1 and H-2 in the more stable ¹C₄ chair conformation.[7]
-
The α-anomer exhibits a smaller coupling constant (³J(H1,H2) ≈ 4 Hz) due to the gauche (equatorial-axial) relationship between H-1 and H-2.[7]
Q3: My hydroxyl (-OH) proton signals are not visible. How can I observe them?
A3: In standard D₂O solutions, hydroxyl protons rapidly exchange with deuterium, rendering them invisible. To observe these signals, you can:
-
Use a different solvent: Acquiring the spectrum in a dry aprotic solvent like DMSO-d₆ will slow down the exchange and allow for the observation of -OH signals.[3]
-
Lower the temperature: In aqueous solutions (e.g., 90% H₂O/10% D₂O), decreasing the temperature significantly slows the rate of proton exchange.[2][3] Spectra of sugars recorded in supercooled aqueous solutions can show sharp hydroxyl peaks.[2][3]
Q4: Can pH affect the resolution of my this compound NMR spectrum?
A4: Yes, pH can influence the chemical shifts of certain signals, particularly those near acidic or basic functional groups. For neutral sugars like this compound, the effect is generally less pronounced than for charged carbohydrates like uronic acids.[8] However, extreme pH values can potentially catalyze mutarotation or degradation, which could affect the spectrum. Maintaining a neutral and buffered pH is generally recommended for reproducibility.
Troubleshooting Guide for Peak Broadening
The following table summarizes common causes of peak broadening and suggests solutions.
| Symptom | Potential Cause | Recommended Action(s) |
| All peaks are broad | Poor shimming | Re-shim the spectrometer carefully. |
| High sample concentration | Dilute the sample. | |
| Paramagnetic impurities | Filter the sample through a plug of Celite or use a chelating agent (e.g., Chelex). Degas the sample by bubbling an inert gas (N₂ or Ar) through it to remove dissolved oxygen. | |
| Incomplete dissolution | Ensure the sample is fully dissolved. Gentle warming or sonication may help. Filter the sample before transferring it to the NMR tube. | |
| Anomeric and other specific peaks are broad | Chemical exchange (mutarotation) | Lower the acquisition temperature to slow the exchange rate. |
| Broad signals in the sugar ring region, especially near -OH groups | Hydroxyl proton exchange | Lower the temperature. Acquire the spectrum in a different solvent (e.g., DMSO-d₆). |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound
-
Weighing: Accurately weigh 5-10 mg of this compound for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., D₂O). To ensure complete dissolution, the sample can be gently vortexed or sonicated.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool or Celite directly into a clean, dry NMR tube.
-
Degassing (Optional but Recommended): To remove dissolved paramagnetic oxygen, gently bubble a stream of an inert gas (e.g., argon or nitrogen) through the sample for several minutes.
-
Equilibration: Allow the sample to sit at room temperature for several hours to ensure mutarotational equilibrium is reached before acquiring the spectrum.
Protocol 2: Variable Temperature (VT) NMR for Studying Chemical Exchange
-
Sample Preparation: Prepare the this compound sample as described in Protocol 1, typically in a solvent suitable for low-temperature work (e.g., 90% H₂O/10% D₂O or CD₃OD).
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock and shim at room temperature (e.g., 25 °C).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Temperature Reduction: Gradually lower the probe temperature in increments of 10-20 °C. Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.
-
Shimming at Each Temperature: Re-shim the sample at each temperature, as the magnetic field homogeneity will change.
-
Spectrum Acquisition: Acquire a ¹H NMR spectrum at each temperature.
-
Data Analysis: Observe the changes in peak width as a function of temperature. Peaks broadened by chemical exchange should sharpen as the temperature is lowered.[2][3]
Visualizing Troubleshooting and Key Concepts
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak broadening in this compound NMR spectra.
Caption: A flowchart for diagnosing and resolving peak broadening in NMR spectra.
Anomeric Interconversion (Mutarotation)
This diagram illustrates the chemical exchange process between the α and β anomers of this compound that can lead to peak broadening.
Caption: Equilibrium between α and β anomers of this compound via the open-chain form.
References
- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Analysis of NMR J couplings in partially protected galactopyranosides [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 7. Anomeric Selectivity of Trehalose Transferase with Rare l-Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variations of pH as an additional tool in the analysis of crowded NMR spectra of fucosylated chondroitin sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-galactopyranose Derivative Purification
Welcome to the technical support center for the purification of L-galactopyranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these complex carbohydrate molecules.
Troubleshooting Guide
Encountering issues during the purification of this compound derivatives is common due to their structural complexity and the presence of closely related isomers. This guide addresses specific problems with potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield After Column Chromatography | 1. Inappropriate Stationary Phase: The polarity of the stationary phase may not be suitable for the target derivative. 2. Suboptimal Mobile Phase: The solvent system may not provide adequate separation, leading to loss of product in mixed fractions. 3. High Flow Rate: A fast flow rate can reduce the interaction time between the compound and the stationary phase, leading to poor separation.[1] | 1. Stationary Phase Selection: For protected, non-polar derivatives, use normal-phase silica gel. For unprotected, polar derivatives, consider reversed-phase C18 columns.[2] 2. Mobile Phase Optimization: Experiment with different solvent gradients and compositions to improve resolution.[1] For instance, a gradient of ethyl acetate in hexanes is common for protected sugars. 3. Flow Rate Adjustment: Decrease the flow rate to improve separation, though this will increase the run time.[1] | Improved separation of the target derivative from impurities, leading to a higher isolated yield. |
| Co-elution of Isomers (e.g., Anomers) | 1. Structural Similarity: Anomers (α and β) and other isomers have very similar polarities, making them difficult to separate.[3] 2. On-Column Isomerization: Some sugars can interconvert between anomeric forms during chromatography.[4][5] | 1. High-Resolution Chromatography: Employ High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., amide or pentafluorophenyl) designed for sugar isomer separation.[6][7] 2. Temperature Control: Maintain a stable and often elevated column temperature to improve peak shape and resolution.[5] 3. Recycling HPLC: In some cases, alternate-pump recycling-HPLC can be used to effectively separate closely related isomers.[6] | Baseline or near-baseline resolution of the desired isomer from other closely related sugar structures. |
| Difficulty with Crystallization | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. 2. Inappropriate Solvent System: The chosen solvent(s) may not be ideal for inducing crystallization. 3. High Viscosity of the Solution: Concentrated sugar solutions can be highly viscous, impeding molecular arrangement into a crystal lattice.[8][9] | 1. High Purity Starting Material: Ensure the compound is of high purity (≥95%) before attempting crystallization.[3] 2. Systematic Solvent Screening: Test a variety of solvent/anti-solvent systems (e.g., ethanol/water, methanol/diethyl ether).[10] 3. Controlled Cooling & Evaporation: Employ slow cooling or slow evaporation techniques to promote crystal growth.[8][9] Stepwise temperature decreases can be effective.[9] | Formation of well-defined crystals, leading to a highly purified final product. |
| Inconsistent Results or Precipitation | 1. Reagent Instability or Degradation: Purification reagents, especially in complex reaction mixtures, may be unstable. 2. Contamination: Contamination from glassware or other sources can introduce interfering substances.[11] | 1. Use Fresh Reagents: Always prepare fresh solutions and reagents. 2. Meticulous Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.[11] | Reproducible and reliable purification outcomes with minimal unexpected precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when a purification fails?
A1: When a purification fails, the first step is to analyze the crude and purified mixtures to understand the nature of the problem. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying the components of the mixture and assessing the purity of the isolated product.[3] This analysis will help determine if the issue is poor separation, product degradation, or co-elution with impurities.
Q2: How can I improve the separation of my this compound derivative from other sugar isomers?
A2: Separating sugar isomers is a significant challenge due to their similar structures.[3] To improve separation:
-
Optimize your chromatography method: High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography. Consider using specialized columns such as those with amide or pentafluorophenyl stationary phases, which have different selectivities for carbohydrates.[6][7]
-
Adjust the mobile phase: Carefully screening different mobile phase compositions and gradients can significantly impact resolution.[1]
-
Control the temperature: Operating the column at a consistent, often elevated, temperature can improve peak shape and separation efficiency.[5]
Q3: What are the best practices for crystallizing this compound derivatives?
A3: Successful crystallization relies on high initial purity and finding the right conditions.
-
Start with high-purity material: The purer your compound, the more likely it is to crystallize. Aim for at least 95% purity before attempting crystallization.[3]
-
Screen various solvents: Systematically test different solvent and anti-solvent combinations. Common solvents for sugars include water, ethanol, and methanol.[10]
-
Control the rate of crystallization: Slow cooling of a saturated solution or slow evaporation of the solvent often yields better quality crystals.[8][9] Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
Q4: Can I use normal-phase chromatography for unprotected this compound derivatives?
A4: While possible, it is often challenging. Unprotected sugars have multiple polar hydroxyl groups, which can lead to strong, sometimes irreversible, binding to a polar stationary phase like silica gel. This can result in broad peaks and poor recovery. Reversed-phase chromatography on a C18 column is often a better choice for purifying unprotected carbohydrates.[2]
Q5: How do I remove the protecting groups from my this compound derivative after purification?
A5: The method for removing protecting groups depends on the specific groups used. Common deprotection strategies include:
-
Acetyl (Ac) groups: Removed by transesterification with sodium methoxide in methanol.
-
Benzyl (Bn) groups: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Silyl (e.g., TBDMS) groups: Cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF).
After deprotection, another purification step is usually necessary to remove the cleaved protecting groups and any byproducts.
Experimental Protocols & Visualizations
General Workflow for this compound Derivative Purification
The following diagram illustrates a typical workflow for the purification of a synthesized this compound derivative.
Decision-Making for Purification Method Selection
Choosing the right purification technique is critical. The following diagram provides a logical approach to selecting an appropriate method based on the properties of the this compound derivative.
Detailed Protocol: Flash Column Chromatography for a Protected this compound Derivative
This protocol outlines a general procedure for purifying a non-polar, protected this compound derivative using silica gel flash chromatography.
-
Slurry Preparation:
-
In a beaker, add silica gel to a small amount of the initial mobile phase (e.g., 100% hexanes).
-
Swirl to create a uniform slurry.
-
-
Column Packing:
-
Pour the slurry into the chromatography column.
-
Allow the silica to settle, ensuring a flat top surface.
-
Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. benchchem.com [benchchem.com]
- 4. On-column isomerization of sugars during high-performance liquid chromatography: analysis of the elution profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. research.aalto.fi [research.aalto.fi]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: L-Galactopyranose Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of L-galactopyranose. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and other small molecules from the biological sample.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2] Given that this compound is a polar carbohydrate, it is particularly susceptible to interference from other polar endogenous components in biological samples.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
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Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract (a sample prepared in the same way as your study samples but without the analyte) is then injected. Any deviation from the stable baseline signal of this compound indicates the retention times at which matrix components are causing interference.[2]
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Post-Extraction Spiking: This method provides a quantitative assessment of matrix effects.[2] The signal response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract after the sample preparation process. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Q3: What is the most effective strategy to minimize matrix effects for this compound?
A3: A multi-faceted approach is generally the most effective. This includes:
-
Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible before analysis. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for polar analytes like sugars.
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting matrix effects. The SIL internal standard is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects as the analyte, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample. | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. | Adjust the mobile phase pH. For HILIC, ensure the pH is appropriate for the column chemistry. | |
| Column Contamination: Buildup of matrix components on the column. | Implement a robust column washing protocol between injections. Use a guard column to protect the analytical column. | |
| Inconsistent Retention Times | Insufficient Column Equilibration: The column is not properly equilibrated with the initial mobile phase conditions before each injection. | Increase the column equilibration time between runs. For HILIC, proper equilibration is critical. |
| Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the organic solvent. | Prepare fresh mobile phase daily. Keep mobile phase bottles capped to minimize evaporation. | |
| Temperature Fluctuations: Inconsistent column temperature. | Use a column oven to maintain a stable temperature. | |
| Low Signal Intensity or Complete Signal Loss | Severe Ion Suppression: High concentration of co-eluting matrix components. | Improve sample cleanup using a more rigorous extraction method (e.g., SPE instead of PPT). Dilute the sample. |
| Instrument Contamination: Dirty ion source or mass spectrometer optics. | Clean the ion source according to the manufacturer's recommendations. | |
| Incorrect MS Parameters: Suboptimal ionization or fragmentation parameters. | Optimize MS parameters (e.g., capillary voltage, gas flows, collision energy) using a standard solution of this compound. | |
| High Background Noise | Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives. | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase. |
| Carryover from Previous Injections: Residual analyte or matrix from a previous, more concentrated sample. | Implement a thorough needle wash protocol. Inject blank samples between unknown samples to check for carryover. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma using HILIC-LC-MS/MS with Derivatization
This protocol is adapted from a validated method for the simultaneous determination of multiple monosaccharides in rat plasma.[3]
1. Sample Preparation (Protein Precipitation and Derivatization)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., ¹³C₆-L-Galactopyranose) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 0.2 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and 50 µL of 0.1 M NaOH.
-
Incubate at 70°C for 60 minutes to allow for derivatization.
-
Cool the sample to room temperature and neutralize with 50 µL of 0.1 M HCl.
-
Add 500 µL of dichloromethane for liquid-liquid extraction to remove excess PMP. Vortex and centrifuge.
-
Collect the upper aqueous layer for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 70% B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard of PMP-derivatized this compound and its stable isotope-labeled internal standard.
Protocol 2: Direct Quantitative Analysis of this compound in Cell Culture Media using HILIC-LC-MS/MS
This protocol is a simplified method suitable for cleaner matrices like cell culture media.[4]
1. Sample Preparation
-
Centrifuge the cell culture media sample at 14,000 rpm for 5 minutes to remove cells and debris.
-
Take the supernatant and perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and dilute with the initial mobile phase as needed to fall within the calibration curve range.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide
-
Gradient: Isocratic or a shallow gradient depending on the separation needs.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Monitor the deprotonated molecule [M-H]⁻ for this compound and its stable isotope-labeled internal standard.
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of galactose and other monosaccharides using LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound analysis.
Table 1: Linearity and Sensitivity of Monosaccharide Analysis in Plasma (with PMP Derivatization)[3]
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) |
| Galactose | 1.00 - 500 | 1.00 |
| Glucose | 50.0 - 25,000 | 50.0 |
| Mannose | 10.0 - 5000 | 10.0 |
| Fucose | 0.050 - 25.0 | 0.050 |
| Xylose | 0.050 - 25.0 | 0.050 |
Table 2: Recovery and Matrix Effect for Monosaccharide Analysis in a Complex Matrix (Fecal Sample Extract)[5]
| Analyte | Recovery (%) | Matrix Effect (%) |
| Galactose | 95.2 ± 4.5 | 98.1 ± 3.2 |
| Glucose | 97.1 ± 3.8 | 99.5 ± 2.5 |
| Mannose | 93.8 ± 5.1 | 96.4 ± 4.1 |
| Fucose | 98.5 ± 2.9 | 101.2 ± 1.8 |
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in pure solution) x 100. Values close to 100% indicate minimal matrix effect.
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of this compound by LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing common issues in LC-MS analysis.
References
Improving the stability of L-galactopyranose in solution
Welcome to the technical support center for L-galactopyranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What is the cause and is it still usable?
A1: A yellow discoloration in your this compound solution is a common indicator of degradation. This is often caused by exposure to high temperatures or autoclaving, leading to the formation of degradation products such as 5-hydroxymethylfurfural (5-HMF) and other acidic compounds.[1][2] The usability of the solution depends on the specific requirements of your experiment. For applications sensitive to impurities or altered concentrations, it is recommended to prepare a fresh solution.
Q2: I've noticed a drop in the pH of my this compound solution over time. Why is this happening?
A2: The decrease in pH is likely due to the formation of acidic degradation products from this compound.[2] This process is accelerated by factors such as increased temperature and the presence of certain buffers, like acetate.[1][2] Monitoring the pH of your solution can be a useful indicator of its stability.
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: The stability of this compound in an aqueous solution is primarily influenced by:
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Temperature: Higher temperatures significantly accelerate the degradation of galactose.[1][3]
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pH: Both acidic and alkaline conditions can promote degradation, although the specific optimal pH for stability can vary.
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Buffer Type and Concentration: The type of buffer used can impact stability. For instance, acetate buffers have been shown to cause more significant degradation of galactose upon autoclaving compared to phosphate buffers or water.[1][3] Higher buffer concentrations can also increase degradation.[1][3]
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Concentration of this compound: Higher concentrations of galactose can lead to increased degradation.[1][3]
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Sterilization Method: Autoclaving, a common sterilization method, can cause significant degradation, especially in buffered solutions.[1][3] Membrane filtration is a gentler alternative.[1]
Q4: How should I prepare and store this compound solutions to maximize their stability?
A4: To maximize the stability of your this compound solutions, follow these recommendations:
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Prepare solutions fresh: Whenever possible, prepare solutions immediately before use to minimize degradation.[4]
-
Use sterile water for injection: For aqueous solutions, using high-purity water is recommended.
-
Control the pH: Maintain the pH within a range that minimizes degradation. Based on studies with D-galactose, neutral to slightly acidic pH in phosphate buffer appears to be more stable than in acetate buffers.[1]
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Store at low temperatures: Store solutions at refrigerated temperatures (e.g., 4°C) to slow down the degradation rate.[2]
-
Sterilize by filtration: If sterilization is required, use a 0.22 µm or 0.45 µm membrane filter instead of autoclaving.[1] If autoclaving is unavoidable, use water or phosphate buffers and be aware of potential degradation.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Yellowing of Solution | Degradation of this compound, formation of 5-HMF and other chromophores.[1][2] | Prepare a fresh solution. Avoid high temperatures and prolonged storage. Consider using an alternative sterilization method to autoclaving. |
| Decrease in pH | Formation of acidic degradation products.[2] | Monitor the pH of the solution. If a stable pH is critical, consider using a buffer system known to be more compatible, such as a phosphate buffer.[1] Prepare fresh solutions for pH-sensitive experiments. |
| Inconsistent Experimental Results | Degradation of this compound leading to a lower effective concentration.[4] | Prepare this compound solutions fresh before each experiment. Quantify the concentration of this compound if the solution has been stored for an extended period. |
| Precipitation in Solution | This is less common for this compound itself in aqueous solutions but could occur due to interactions with other components or if the solubility limit is exceeded in mixed solvents. | Ensure the this compound is fully dissolved. If using a mixed solvent system, verify the solubility of this compound under those conditions. |
Data Presentation
The following tables summarize the stability of D-galactose in aqueous solutions under various conditions. As an epimer of this compound, this data provides a valuable reference for understanding its stability profile.
Table 1: Degradation of 5% and 30% D-Galactose Solutions in Water at Different Temperatures over Six Weeks
| Temperature | 5% D-Galactose Degradation (%) | 30% D-Galactose Degradation (%) |
| 25°C | < 4% | < 4% |
| 45°C | < 4% | < 4% |
| 65°C | < 4% | < 4% (with yellowing and pH drop)[2] |
Table 2: Degradation of D-Galactose Solutions after Autoclaving (121°C for 30 minutes)
| Solution | Concentration | Degradation (%) |
| D-Galactose in Water | 5% and 30% | < 5%[1][3] |
| D-Galactose in Phosphate Buffer | 5% and 30% | < 5%[1] |
| D-Galactose in Acetate Buffer | 30% | up to 21%[1][3] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock this compound Solution
-
Materials:
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This compound powder
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Sterile, pyrogen-free water or a suitable buffer (e.g., phosphate buffer)
-
Sterile 0.22 µm syringe filter
-
Sterile storage vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the desired volume of sterile water or buffer to achieve the target concentration.
-
Mix gently until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
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To sterilize the solution, draw it into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage vial.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
-
Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below, though freeze-thaw cycles should be minimized.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantifying this compound
This protocol is based on the analysis of D-galactose and can be adapted for this compound.
-
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
A suitable carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).
-
-
Mobile Phase:
-
A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact composition may need to be optimized for your specific column and system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound of a known high concentration (e.g., 10 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of your samples.
-
-
Sample Preparation:
-
Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Set the column temperature and flow rate according to the column manufacturer's recommendations.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.
-
Mandatory Visualizations
Caption: Chemical degradation pathway of this compound in solution.
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Troubleshooting logic for stability issues with this compound.
References
Technical Support Center: Enhancing the Resolution of L- and D-Galactopyranose Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of L- and D-galactopyranose separation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chiral separation of L- and D-galactopyranose.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The chromatogram shows a single peak or two poorly resolved peaks for the L- and D-galactopyranose enantiomers.
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for galactose enantiomers.
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences chiral recognition.[2]
-
Solution:
-
Normal-Phase Chromatography (NPC): Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a large impact on resolution.
-
Reversed-Phase Chromatography (RPC): Adjust the ratio of water to the organic modifier (e.g., acetonitrile, methanol). The addition of buffers to control pH can also be critical.
-
Additives: The inclusion of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution for acidic or basic analytes, respectively, though this is less common for neutral sugars unless they are derivatized.
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Optimize the column temperature. Lower temperatures often, but not always, lead to better resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Experiment with a range of temperatures (e.g., 10°C to 40°C).
-
-
Anomerization: Galactopyranose exists as α and β anomers, which can interconvert in solution (mutarotation). This can lead to peak broadening or splitting, which can interfere with the separation of the enantiomers.[5][6][7]
-
Solution:
-
Control the mobile phase pH and temperature to either accelerate the interconversion to a single averaged peak or slow it down to potentially separate the anomers from the enantiomers.[7]
-
Derivatization of the anomeric hydroxyl group can prevent mutarotation.
-
-
Issue 2: Peak Splitting or Tailing
Symptom: The peaks for the galactose enantiomers are split, show shoulders, or have significant tailing.
Possible Causes and Solutions:
-
Anomerization: As mentioned above, the presence of α and β anomers is a common cause of peak splitting or broadening in sugar analysis.[5][6]
-
Solution: Refer to the solutions for anomerization in Issue 1.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.[8]
-
-
Column Contamination or Void: A blocked frit, contamination at the head of the column, or a void in the packing material can cause peak splitting.[9][10]
-
Solution:
-
Flush the column with a strong solvent as recommended by the manufacturer.
-
If the problem persists, replace the column inlet frit or the guard column.
-
A void may necessitate replacing the column.[10]
-
-
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support (e.g., silanol groups on silica) can cause peak tailing.
-
Solution: Use a well-end-capped column. For basic analytes, adding a basic modifier to the mobile phase can help. For acidic analytes, an acidic modifier is beneficial. While galactose is neutral, derivatization can introduce ionizable groups.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for separating L- and D-galactopyranose?
A1: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and versatile method.[2] However, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can also be effective, particularly for volatile derivatives or for high-throughput screening, respectively.[11][12][13]
-
HPLC: Offers a wide range of chiral stationary phases and mobile phase conditions, making it highly adaptable.[1][2]
-
GC: Requires derivatization to make the sugars volatile, but can provide very high resolution.[12][13][14] Common derivatization methods include silylation or acetylation.[14][15]
-
SFC: Is a "greener" alternative to normal-phase HPLC, using supercritical CO2 as the main mobile phase component.[11][16] It often provides faster separations.[17][18]
Q2: Do I need to derivatize my galactose sample?
A2:
-
For HPLC , derivatization is not always necessary for separation on a CSP. However, it can be used to improve detection (e.g., by adding a UV-active group) or to prevent anomerization.
-
For GC , derivatization is mandatory to increase the volatility of the sugar.[14][19]
-
For SFC , derivatization is generally not required but can sometimes enhance selectivity.
Q3: How does anomerization of galactopyranose affect chiral separation?
A3: Galactopyranose exists as α and β anomers that can interconvert in solution. This can complicate the chromatogram by causing peak broadening or the appearance of multiple peaks for each enantiomer, potentially overlapping with the other enantiomer's peaks.[5][6] The rate of this interconversion is influenced by temperature, pH, and solvent composition.[6][7] To manage this, you can either try to accelerate the interconversion so that a single, sharp, averaged peak is observed for each enantiomer, or slow it down to potentially resolve the anomers. Alternatively, derivatizing the anomeric hydroxyl group locks the configuration and prevents anomerization.
Q4: In the context of drug development, why is the separation of L- and D-galactose important?
A4: The enantiomers of a chiral molecule can have different pharmacological and toxicological profiles.[2] In drug development:
-
Biological Activity: One enantiomer of a drug may be therapeutically active while the other is inactive or even harmful. If galactose is part of a therapeutic agent (e.g., a glycoprotein or a small molecule drug), it is crucial to use the correct enantiomer.
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Regulatory Requirements: Regulatory agencies like the FDA often require the development of single-enantiomer drugs unless the racemic mixture is shown to be safe and effective.[13] This necessitates analytical methods to confirm the enantiomeric purity of the drug substance.
-
Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently in the body. Enantioselective analytical methods are required to study these properties for each enantiomer.
Q5: What are some common chiral stationary phases for separating sugar enantiomers?
A5: Polysaccharide-based CSPs are widely used and often successful for sugar separations.[2] These include derivatives of:
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Cellulose: e.g., cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose: e.g., amylose tris(3,5-dimethylphenylcarbamate)
Cyclodextrin-based CSPs are another important class, where the sugar molecule can form an inclusion complex with the cyclodextrin cavity.[1][3][4]
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for the separation of L- and D-galactopyranose using a polysaccharide-based chiral stationary phase.
Experimental Workflow:
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. uhplcs.com [uhplcs.com]
- 11. selvita.com [selvita.com]
- 12. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. fagg.be [fagg.be]
- 19. scispace.com [scispace.com]
Troubleshooting low yields in enzymatic synthesis of L-galactopyranose
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-galactopyranose. Below you will find troubleshooting guides and frequently asked questions to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective enzymatic pathway for synthesizing this compound?
A common pathway for this compound synthesis starts from the readily available and inexpensive substrate, L-sorbose. This multi-enzyme cascade involves two main steps: the epimerization of L-sorbose to L-tagatose, followed by the isomerization of L-tagatose to the final product, this compound.[1][2]
Q2: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
Low yields in this enzymatic cascade can stem from several factors. The most critical areas to investigate are:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition must be optimal for both enzymes in the cascade.
-
Enzyme Instability or Inactivity: Enzymes can lose activity during storage or under specific reaction conditions. It's crucial to verify the specific activity of your enzyme preparations.
-
Unfavorable Reaction Equilibria: Many epimerization and isomerization reactions are reversible and may not strongly favor product formation, leading to a mixture of substrate and product at equilibrium.[1][2]
-
Substrate or Product Inhibition: High concentrations of the initial substrate or the accumulation of this compound and intermediates can inhibit enzyme activity.[2]
-
Insufficient Cofactors: Some isomerases are metal-dependent for their activity and stability, requiring cofactors such as Manganese (Mn²⁺).
Q3: How can I minimize the formation of byproducts in my reaction?
Minimizing byproduct formation requires a strategic approach. Using enzymes with high substrate specificity is a primary method.[2] Additionally, optimizing reaction conditions can help favor the desired reaction pathway. In some cases, genetic engineering of the enzymes or the host organism expressing them can reduce the activity of competing metabolic pathways.[2]
Q4: What are the best practices for purifying this compound from the reaction mixture?
Purification of this compound from the reaction mixture typically involves chromatographic techniques.[2] Methods such as adsorption chromatography are commonly employed to separate the target sugar from enzymes, unreacted substrates, intermediates, and byproducts.[2] High-performance liquid chromatography (HPLC) is often used for both purification and final product identification.[1]
Troubleshooting Guide for Low Yields
| Issue | Potential Cause | Suggested Solution | Rationale |
| Low Conversion of L-Sorbose to L-Tagatose | Suboptimal pH or temperature for D-tagatose 3-epimerase (D-TE). | Optimize the pH and temperature for the epimerization step. Refer to the enzyme's specific activity profile. | Enzyme activity is highly dependent on its environment. Optimal conditions ensure maximum catalytic efficiency. |
| Low D-TE enzyme activity or stability. | Use immobilized enzymes. Add stabilizers like glycerol or specific metal ions if required. | Immobilization can significantly enhance the thermal and operational stability of an enzyme, allowing for reuse and more robust process conditions. | |
| Low Conversion of L-Tagatose to this compound | Unfavorable reaction equilibrium for L-rhamnose isomerase (L-RhI). | Consider strategies for in-situ product removal to drive the reaction forward. | Many isomerization reactions are reversible. Removing the product as it is formed can shift the equilibrium towards the product side. |
| Insufficient Mn²⁺ cofactor. | Ensure the reaction buffer contains an optimal concentration of MnCl₂ (e.g., 1 mM). | L-rhamnose isomerase often requires divalent metal ions like Mn²⁺ for maximal activity. | |
| Product inhibition by this compound. | Maintain a lower product concentration through fed-batch substrate addition or continuous product removal. | Preventing the accumulation of this compound can avoid feedback inhibition and maintain a higher reaction rate. | |
| Overall Low Yield and Accumulation of Intermediates | Bottleneck in the pathway. | Increase the concentration or specific activity of the rate-limiting enzyme (often the second step, L-RhI). | If one enzyme's activity is significantly lower than the other, intermediates will accumulate. |
| Inhibition of a downstream enzyme. | Dilute the reaction mixture or implement a fed-batch strategy for the substrate. | The accumulating intermediate (L-tagatose) or another component may be inhibiting the subsequent enzyme. | |
| Enzyme inactivation during the reaction. | If using cell lysates, add protease inhibitors. Purifying the enzymes can also remove contaminating proteases. For oxygen-sensitive enzymes, perform reactions under an inert atmosphere. | Contaminants or environmental factors can degrade enzymes over the course of the reaction. |
Data Presentation
Table 1: Reported Yields for the Two-Step Enzymatic Synthesis of this compound from L-Sorbose
| Reaction Step | Enzyme | Substrate | Product | Reported Yield (%) | Overall Yield (%) |
| 1. Epimerization | D-tagatose 3-epimerase (D-TE) | L-Sorbose | L-Tagatose | 28 | \multirow{2}{*}{7.5} |
| 2. Isomerization | L-rhamnose isomerase (L-RhI) | L-Tagatose | L-Galactose | 30 | |
| Data adapted from a study on the mass production of L-galactose from L-sorbose.[1] |
Visualizing the Process and Troubleshooting
Caption: A two-step enzymatic cascade for this compound synthesis.
Caption: A decision tree for troubleshooting low this compound yield.
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of this compound from L-Sorbose
This protocol outlines the enzymatic conversion of L-sorbose to this compound using D-tagatose 3-epimerase (D-TE) and L-rhamnose isomerase (L-RhI).
Materials:
-
L-Sorbose
-
Purified or immobilized D-tagatose 3-epimerase (D-TE)
-
Purified or immobilized L-rhamnose isomerase (L-RhI) from a source such as Escherichia coli[1]
-
50 mM Phosphate buffer (pH 7.5)
-
1 M MnCl₂ stock solution
-
Reaction vessel with temperature control and agitation
-
Heating block or water bath at 100°C
-
Centrifuge
-
HPLC system for analysis
Procedure:
Step 1: Epimerization of L-Sorbose to L-Tagatose
-
Prepare a reaction mixture containing L-sorbose in 50 mM phosphate buffer (pH 7.5). The initial substrate concentration can be optimized, but a starting point of 100 g/L can be used.
-
Add D-TE to the reaction mixture. The optimal enzyme concentration should be determined based on its specific activity.
-
Incubate the reaction at the optimal temperature for D-TE with gentle agitation.
-
Monitor the reaction progress by taking samples periodically and analyzing the concentrations of L-sorbose and L-tagatose by HPLC. The reaction is expected to reach equilibrium with a yield of approximately 28% L-tagatose.[1]
-
Once equilibrium is reached, proceed to the next step. Intermediate purification of L-tagatose can be performed but is not strictly necessary for the subsequent step.
Step 2: Isomerization of L-Tagatose to this compound
-
To the reaction mixture from Step 1, add MnCl₂ to a final concentration of 1 mM.
-
Add L-RhI to the reaction mixture.
-
Incubate the reaction at the optimal temperature for L-RhI (e.g., 60°C) with gentle agitation.[2]
-
Monitor the formation of this compound by HPLC. At equilibrium, approximately 30% of the L-tagatose will be converted to this compound.[1]
Reaction Termination and Product Analysis:
-
Once the second reaction reaches equilibrium, terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzymes.[2]
-
Centrifuge the mixture to pellet the denatured proteins.
-
Collect the supernatant containing this compound, remaining L-tagatose, and unreacted L-sorbose.
-
The final product can be purified from the supernatant using preparative chromatography.
-
Confirm the identity and purity of the final this compound product using HPLC and compare it to a standard.[1]
References
Avoiding degradation of L-galactopyranose during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-galactopyranose during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the L-enantiomer of galactopyranose, a six-carbon sugar. Its stability is crucial for the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities, loss of biological activity, and inaccurate quantification.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors contributing to the degradation of this compound are elevated temperature, non-neutral pH (both acidic and alkaline conditions), high concentration in solution, presence of amino acids (leading to Maillard reaction), exposure to strong oxidizing agents, and prolonged exposure to light, particularly UV irradiation.[1]
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed, opaque container to protect it from moisture and light.[2][3] It should be kept away from strong oxidizing agents.[4] When stored properly as a solid, it can be stable for years.[5]
Q4: What is the recommended way to prepare and store this compound solutions?
A4: It is highly recommended to prepare fresh this compound solutions for each experiment. If a solution must be stored, it should be for a short period (ideally not more than one day) at 2-8°C.[5] For longer-term storage, freezing at -20°C or -80°C is an option, but repeated freeze-thaw cycles should be avoided. Solutions should be prepared in high-purity water or a suitable buffer and filter-sterilized rather than autoclaved.[1]
Q5: Can I autoclave solutions containing this compound?
A5: Autoclaving is generally not recommended for sterilizing this compound solutions, especially those containing buffers like acetate, as it can lead to significant degradation.[1] A study on D-galactose showed that autoclaving a 30% solution in acetate buffer resulted in up to a 21% loss.[1] If sterilization is necessary, sterile filtration through a 0.22 µm membrane is the preferred method.
Troubleshooting Guides
Issue 1: Browning or Discoloration of this compound Solution
| Potential Cause | Troubleshooting Steps | Explanation |
| Maillard Reaction | 1. Avoid heating this compound solutions in the presence of amino acids, peptides, or proteins. 2. If heating is necessary, use the lowest possible temperature for the shortest duration. 3. Work at a neutral or slightly acidic pH, as the Maillard reaction is accelerated in alkaline conditions.[6] | The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that produces colored compounds called melanoidins. Galactose is particularly reactive in this process.[7][8] |
| Caramelization | 1. Avoid excessive heating of this compound solutions, especially at high concentrations. The caramelization temperature for galactose is approximately 160°C (320°F).[9][10] 2. Be aware that prolonged heating even at lower temperatures (e.g., 90°C) can lead to browning, especially at alkaline pH.[11] | Caramelization is the thermal decomposition of sugars, leading to the formation of brown-colored polymers and other byproducts.[10][12] |
| Oxidation | 1. Use high-purity, deoxygenated solvents for preparing solutions. 2. Avoid contamination with metal ions, particularly transition metals like Cu²⁺ and Fe³⁺, which can catalyze oxidation. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if they are particularly sensitive or will be stored for an extended period. | Sugars can be oxidized, leading to the formation of colored degradation products. This process can be accelerated by heat, light, and the presence of metal ions. |
Issue 2: Inconsistent or Lower-than-Expected Concentration in Assays
| Potential Cause | Troubleshooting Steps | Explanation |
| Degradation in Solution | 1. Always prepare fresh solutions of this compound before each experiment. 2. If using a stock solution, verify its concentration and purity before use, especially if it has been stored for an extended period. 3. Ensure the pH of your experimental buffer is compatible with this compound stability. Avoid strongly acidic or alkaline conditions. | This compound can degrade over time in aqueous solutions, leading to a decrease in the concentration of the intact sugar. The rate of degradation is influenced by temperature, pH, and concentration.[1] |
| Inaccurate Weighing | 1. Use a properly calibrated analytical balance for weighing solid this compound. 2. Account for the water content if using a hydrated form of the sugar. | Simple measurement errors can lead to incorrect starting concentrations. |
| Adsorption to Surfaces | 1. Use low-adsorption labware (e.g., polypropylene tubes) for preparing and storing solutions, especially at low concentrations. 2. Rinse containers thoroughly when transferring solutions to ensure complete transfer. | While less common for small molecules like sugars, adsorption to container surfaces can be a factor, particularly in trace analysis. |
Quantitative Data on Galactose Stability
The following table summarizes the degradation of D-galactose in aqueous solutions under various conditions. This data can be used as a proxy for the stability of this compound.
| Concentration (% w/v) | Solvent/Buffer | Temperature (°C) | Duration | Degradation (%) |
| 5 | Water | 65 | 6 weeks | ~5 |
| 30 | Water | 65 | 6 weeks | ~10 |
| 5 | 0.1M Acetate (pH 4.5) | 65 | 6 weeks | ~8 |
| 30 | 0.1M Acetate (pH 4.5) | 65 | 6 weeks | ~25 |
| 5 | 0.1M Phosphate (pH 7.0) | 65 | 6 weeks | ~6 |
| 30 | 0.1M Phosphate (pH 7.0) | 65 | 6 weeks | ~15 |
| 30 | 0.1M Acetate (pH 4.5) | 121 (Autoclave) | 30 min | ~21 |
| 30 | Water | 121 (Autoclave) | 30 min | < 5 |
| 30 | 0.1M Phosphate (pH 7.0) | 121 (Autoclave) | 30 min | < 5 |
Data adapted from a study on D-galactose stability.[1]
Experimental Protocols
Protocol for Preparation and Handling of this compound Solutions
-
Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Dissolve the solid in high-purity, deionized water or a pre-filtered buffer of the desired pH. Gentle vortexing or sonication can be used to aid dissolution.
-
pH Adjustment: If necessary, adjust the pH of the solution using dilute acid or base while monitoring with a calibrated pH meter. Aim for a pH range of 4-7 for optimal stability.
-
Sterilization (if required): If a sterile solution is needed, use a 0.22 µm syringe filter. Avoid autoclaving.
-
Storage: Use the solution immediately after preparation. If short-term storage is unavoidable, store in a tightly capped, sterile container at 2-8°C, protected from light. For longer-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Factors leading to this compound degradation and corresponding preventive measures.
References
- 1. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Storing Sugars | USU [extension.usu.edu]
- 3. Techniques for Long Term Storage of Sugar | Sugars [sugars.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Maillard reaction - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Maillard Reactions by Replacing Galactose with Galacto-Oligosaccharides in Casein Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Basics of Caramelization — Laura's Bake Lab [laurasbakelab.com]
- 10. What is Caramelization? [scienceofcooking.com]
- 11. Food caramels: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbohydrates: caramelisation | Institute of Food Science and Technology [ifst.org]
Technical Support Center: Refinement of Protocols for L-galactopyranose Crystallization
Welcome to the technical support center for the refinement of L-galactopyranose crystallization protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in crystallizing this compound?
A1: A significant challenge in crystallizing this compound, a rare sugar, is the lack of well-established, specific protocols. Researchers often need to adapt general sugar crystallization principles and data from its more common enantiomer, D-galactopyranose. Key challenges include achieving optimal supersaturation, controlling nucleation, and preventing the formation of amorphous solids or small, poorly-defined crystals.
Q2: Which solvents are recommended for this compound crystallization?
A2: this compound is highly soluble in water. Therefore, aqueous solutions are the starting point for crystallization. To induce crystallization, an anti-solvent in which this compound is less soluble is typically used. Ethanol is a common and effective anti-solvent for this purpose. The ratio of water to ethanol is a critical parameter to control.
Q3: How does temperature affect the crystallization process?
A3: Temperature plays a crucial role in this compound crystallization. Higher temperatures generally increase the solubility of the sugar, allowing for the preparation of a supersaturated solution.[1] A controlled decrease in temperature is a key method to induce crystallization as it lowers the solubility, forcing the sugar molecules to come out of the solution and form crystals.[1] Rapid cooling should be avoided as it can lead to the formation of small, impure crystals or an amorphous precipitate.
Q4: What is the role of pH in this compound crystallization?
A4: While specific data for this compound is limited, studies on related sugars like lactose (a disaccharide containing galactose) show that pH can significantly influence crystallization.[2][3] The pH can affect the charge and conformation of sugar molecules in solution, which in turn can impact nucleation and crystal growth. It is recommended to control and buffer the pH of the crystallization solution to ensure reproducibility. For galactose-containing compounds, slightly alkaline conditions (around pH 8.8) have been shown to promote crystallization.[4][5]
Q5: What is "seeding" and is it necessary for this compound crystallization?
A5: Seeding is the process of adding a small number of pre-existing crystals of the target compound (in this case, this compound) to a supersaturated solution to initiate crystallization.[6][7] This technique helps to control the onset of crystallization and can lead to more uniform crystal sizes. While not always strictly necessary, as spontaneous nucleation can occur, seeding is highly recommended for achieving consistent and high-quality crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to Crystallize | 1. Solution is not supersaturated: The concentration of this compound is too low. 2. Presence of impurities: Contaminants can inhibit crystal formation. 3. Incorrect solvent/anti-solvent ratio: The polarity of the solvent system is not optimal. | 1. Increase concentration: Gently evaporate some of the primary solvent (e.g., water) to increase the this compound concentration. 2. Purify the sample: Use techniques like chromatography to remove impurities before attempting crystallization. 3. Adjust solvent ratio: Systematically vary the ratio of the primary solvent to the anti-solvent (e.g., water:ethanol) to find the optimal conditions for precipitation. |
| Formation of an Oil or Amorphous Solid | 1. Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation. 2. Cooling rate is too fast: Rapid temperature drop does not allow for ordered crystal lattice formation. | 1. Dilute the solution: Add a small amount of the primary solvent to reduce the supersaturation level. 2. Slow down the cooling process: Use a programmable bath or insulate the crystallization vessel to ensure a gradual decrease in temperature. |
| Low Crystal Yield | 1. Crystallization time is too short: Insufficient time for complete crystal formation. 2. Suboptimal temperature: The final temperature is not low enough to maximize precipitation. 3. Too much anti-solvent: A very high proportion of anti-solvent can sometimes trap the solute in a metastable state. | 1. Increase incubation time: Allow the solution to stand at the crystallization temperature for a longer period (e.g., 24-48 hours). 2. Lower the final temperature: Gradually decrease the temperature further, while monitoring for any signs of amorphous precipitation. 3. Optimize the solvent ratio: Experiment with slightly lower proportions of the anti-solvent. |
| Formation of Small or Needle-like Crystals | 1. High rate of nucleation: Too many crystal nuclei form simultaneously. 2. Presence of certain impurities: Some impurities can act as nucleation sites. | 1. Reduce supersaturation: Start with a less concentrated solution. 2. Control cooling: Employ a very slow cooling rate to favor the growth of existing crystals over the formation of new ones. 3. Use seeding: Introduce a few well-formed seed crystals to a slightly supersaturated solution to encourage the growth of larger crystals. |
Data Presentation
Table 1: Solubility of D-Galactopyranose in Aqueous Ethanol Solutions at Various Temperatures
Note: As an enantiomer, this compound is expected to have identical solubility in achiral solvents like water and ethanol. This data for D-galactopyranose serves as a strong proxy.[8][9]
| Temperature (°C) | Ethanol Concentration (wt%) | Solubility (mol/kg-solvent) |
| 20 | 20 | 0.093 |
| 20 | 40 | 0.048 |
| 20 | 60 | 0.015 |
| 20 | 80 | 0.003 |
| 0 | 20 | 0.065 |
| 0 | 40 | 0.030 |
| 0 | 60 | 0.009 |
| 0 | 80 | 0.002 |
| -20 | 20 | 0.045 |
| -20 | 40 | 0.019 |
| -20 | 60 | 0.005 |
| -20 | 80 | 0.001 |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of this compound
This protocol is a refined guideline based on general principles of sugar crystallization and solubility data for its D-enantiomer.
1. Preparation of a Supersaturated Solution: a. Dissolve a known mass of high-purity this compound in a minimal amount of deionized water at an elevated temperature (e.g., 40-50 °C). Stir gently until fully dissolved. b. The target concentration should be in the supersaturated region upon cooling. Refer to the solubility data in Table 1 to estimate an appropriate starting concentration.
2. Controlled Cooling: a. Cover the vessel to prevent evaporation and contamination. b. Place the vessel in a controlled temperature environment (e.g., a programmable water bath or a well-insulated container). c. Gradually cool the solution at a slow, controlled rate (e.g., 1-2 °C per hour).
3. (Optional) Seeding: a. Once the solution has cooled to a temperature where it is slightly supersaturated, introduce a few small, well-formed seed crystals of this compound. b. Continue the slow cooling process.
4. Crystal Growth and Harvesting: a. Allow the solution to stand at the final, low temperature (e.g., 4 °C) for 24-48 hours to allow for maximum crystal growth. b. Collect the crystals by filtration (e.g., using a Büchner funnel). c. Wash the crystals with a small amount of cold anti-solvent (e.g., ethanol) to remove any residual soluble impurities. d. Dry the crystals under vacuum at a low temperature.
Protocol 2: Anti-Solvent Vapor Diffusion Crystallization
This method is suitable for producing high-quality crystals from small amounts of material.
1. Sample Preparation: a. Dissolve the this compound sample in a small volume of a primary solvent in which it is highly soluble (e.g., water) in a small, open container (e.g., a vial).
2. Setup: a. Place the small container inside a larger, sealed container (e.g., a beaker covered with parafilm or a desiccator). b. Add a larger volume of an anti-solvent (e.g., ethanol) to the bottom of the larger container, ensuring the level is below the top of the smaller container.
3. Diffusion and Crystallization: a. Seal the larger container. The anti-solvent will slowly diffuse into the primary solvent in the smaller container. b. This gradual change in solvent composition will slowly decrease the solubility of the this compound, leading to the formation of crystals over several days to weeks.
4. Harvesting: a. Once well-formed crystals are observed, carefully remove the smaller container. b. Isolate the crystals and dry them as described in Protocol 1.
Mandatory Visualization
References
- 1. loyal-machine.com [loyal-machine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lactose and Galactose Promote the Crystallization of Human Galectin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactose and Galactose Promote the Crystallization of Human Galectin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 7. Supersaturation - Wikipedia [en.wikipedia.org]
- 8. Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of L-galactopyranose Labeling Reactions
Welcome to the technical support center for L-galactopyranose labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for labeling this compound?
A1: The two primary methods for labeling this compound are chemical labeling via reductive amination and enzymatic labeling. Reductive amination involves a chemical reaction between the aldehyde group of the open-ring form of this compound and a primary amine-containing label (e.g., a fluorescent dye). Enzymatic labeling typically utilizes a glycosyltransferase to attach L-galactose from an activated sugar donor to a substrate.
Q2: Why is my labeling efficiency for this compound low?
A2: Low labeling efficiency can stem from several factors, including suboptimal reaction conditions (pH, temperature, time), poor quality or degradation of reagents, the presence of contaminants in the glycan sample, or inherent limitations of the chosen labeling method. For enzymatic reactions, low enzyme activity or substrate inhibition can also be a cause.[1]
Q3: How can I purify my labeled this compound?
A3: Purification is crucial to remove excess labels, salts, and other reagents. Common methods include Solid Phase Extraction (SPE), particularly with Hydrophilic Interaction Liquid Chromatography (HILIC) cartridges, gel filtration, and High-Performance Liquid Chromatography (HPLC).[2] The choice of method depends on the scale of the reaction and the downstream application.
Q4: What is the stability of this compound during labeling reactions?
A4: this compound, like other sugars, can be susceptible to degradation under harsh chemical conditions. For instance, in reductive amination, acidic conditions and elevated temperatures can lead to side reactions if not properly controlled.[3] Enzymatic reactions are generally milder but are sensitive to temperature and pH, which can affect enzyme stability and activity.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound labeling experiments.
Chemical Labeling (Reductive Amination)
Problem 1: Low or no fluorescent signal after labeling.
-
Possible Cause 1: Inefficient reaction.
-
Solution: Optimize reaction conditions. Ensure the pH is mildly acidic (typically pH 6-7) to facilitate imine formation without hydrolyzing the sugar. Verify the reaction temperature (often 65°C) and incubation time (typically 2-4 hours).[4]
-
-
Possible Cause 2: Degradation of reagents.
-
Solution: Use fresh labeling reagent and reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are moisture-sensitive.[5] Prepare solutions immediately before use.
-
-
Possible Cause 3: Contaminants in the this compound sample.
-
Solution: Ensure your sample is free from salts and detergents, which can interfere with the reaction.[1] Consider an additional purification step for your starting material.
-
Problem 2: Multiple peaks or smears on HPLC analysis of the labeled product.
-
Possible Cause 1: Side reactions.
-
Solution: Overly harsh conditions can lead to side reactions.[6] Ensure the temperature and pH are well-controlled. The choice of reducing agent can also influence side product formation.
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: If the reaction has not gone to completion, you will see a peak for the unlabeled this compound. Increase the incubation time or the concentration of the labeling reagents.
-
-
Possible Cause 3: Degradation of the labeled product.
-
Solution: Labeled glycans should be stored at -20°C in the dark to prevent degradation.[7]
-
Enzymatic Labeling
Problem 1: Low yield of the labeled product.
-
Possible Cause 1: Suboptimal enzyme activity.
-
Possible Cause 2: Enzyme instability.
-
Solution: Keep enzyme stocks on ice and avoid repeated freeze-thaw cycles. Consider adding stabilizing agents like glycerol to the storage buffer.[1]
-
-
Possible Cause 3: Substrate or product inhibition.
-
Solution: High concentrations of the donor or acceptor substrate, or accumulation of the product, can inhibit the enzyme.[3] Try varying the substrate concentrations or using a fed-batch approach.
-
Problem 2: No product formation.
-
Possible Cause 1: Inactive enzyme.
-
Solution: Test the enzyme activity with a known positive control substrate. If there is no activity, the enzyme may be degraded or denatured.
-
-
Possible Cause 2: Incorrect substrate.
-
Solution: Ensure that your acceptor molecule is a suitable substrate for the chosen glycosyltransferase. Some enzymes have very high specificity.
-
-
Possible Cause 3: Presence of inhibitors.
-
Solution: Contaminants in your sample or buffer components could be inhibiting the enzyme. Purify your substrates and use a clean reaction buffer.[1]
-
Data Presentation
Table 1: Comparison of Common Labeling Methods for this compound
| Feature | Reductive Amination (e.g., 2-AB) | Enzymatic Labeling (e.g., with Galactosyltransferase) |
| Principle | Chemical conjugation to the reducing end | Enzyme-catalyzed transfer of L-galactose |
| Specificity | Non-specific for the reducing end of any monosaccharide | Highly specific for both the donor and acceptor substrates |
| Typical Yield | 60-90% (can be lower with complex samples) | 30-70% (highly dependent on enzyme and substrates) |
| Reaction Conditions | Mildly acidic (pH 6-7), 65°C, 2-4 hours[4] | Near-neutral pH, 37°C, can be longer (up to 48 hours)[8] |
| Advantages | Robust, well-established, high yield with pure samples | High specificity, mild reaction conditions |
| Disadvantages | Can have side reactions, requires a free reducing end | Can be expensive, enzyme may have narrow substrate scope |
Table 2: Troubleshooting Summary for Low Labeling Yield
| Problem | Possible Cause | Recommended Action |
| Low Yield (Reductive Amination) | Suboptimal pH | Adjust pH to 6-7. |
| Degraded reducing agent | Use fresh sodium cyanoborohydride or sodium triacetoxyborohydride. | |
| Reaction time too short | Increase incubation time to 3-4 hours. | |
| Low Yield (Enzymatic Labeling) | Suboptimal temperature | Verify the optimal temperature for your specific enzyme. |
| Missing cofactors | Ensure necessary metal ions (e.g., Mn²⁺) are in the buffer. | |
| Enzyme inhibition | Test for substrate or product inhibition by varying concentrations. |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with 2-Aminobenzamide (2-AB)
This protocol is adapted from standard glycan labeling procedures.[1]
Materials:
-
This compound sample (dried)
-
2-AB labeling solution: 2-Aminobenzamide (2-AB) and sodium cyanoborohydride dissolved in a 30:70 (v/v) mixture of glacial acetic acid and DMSO.
-
Heating block or oven at 65°C
-
Microcentrifuge tubes
Procedure:
-
Place the dried this compound sample in a microcentrifuge tube.
-
Prepare the 2-AB labeling solution immediately before use. For a typical reaction, dissolve 2-AB to a final concentration of 0.35 M and sodium cyanoborohydride to 1 M.
-
Add an appropriate volume of the labeling solution to the dried this compound sample (e.g., 5-10 µL).
-
Vortex the tube to ensure the sample is fully dissolved.
-
Incubate the reaction mixture at 65°C for 2-3 hours in a dry heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
The labeled sample is now ready for purification.
Protocol 2: Enzymatic Labeling of an Acceptor with L-galactose
This protocol is a general guideline and should be optimized for the specific galactosyltransferase and substrates used.[8]
Materials:
-
L-galactose donor (e.g., UDP-L-galactose)
-
Acceptor substrate
-
Galactosyltransferase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing the acceptor substrate (e.g., 1 mM) and the L-galactose donor (e.g., 1.5 mM) in the reaction buffer.
-
Add the galactosyltransferase to the reaction mixture to a final concentration of approximately 0.1 U/mL.
-
Incubate the reaction at 37°C for 24-48 hours.
-
Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Once the reaction is complete, the labeled product can be purified.
Protocol 3: Purification of Labeled this compound by HPLC
Instrumentation:
-
HPLC system with a fluorescence detector (for fluorescently labeled this compound)
-
HILIC column
Procedure:
-
Equilibrate the HILIC column with the initial mobile phase conditions (e.g., high organic solvent concentration).
-
Inject the labeled this compound sample onto the column.
-
Run a gradient of increasing aqueous mobile phase to elute the labeled sugar. A typical gradient might be from 80% acetonitrile to 50% acetonitrile over 30 minutes.
-
Monitor the elution profile with the fluorescence detector (e.g., excitation at 330 nm and emission at 420 nm for 2-AB).
-
Collect the fraction containing the labeled this compound.
-
The collected fraction can be dried down for storage or used directly in downstream applications.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. figshare.com [figshare.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
Technical Support Center: Analysis of L-Galactopyranose by GC-MS
Welcome to the technical support center for the analysis of L-galactopyranose by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the GC-MS analysis of this compound.
Question: Why am I seeing multiple peaks for my this compound standard?
Answer:
The presence of multiple peaks for a single sugar standard like this compound is a common phenomenon in GC-MS analysis and is primarily due to the formation of anomers. In solution, reducing sugars such as galactose exist in equilibrium as different isomeric forms, mainly the α and β anomers of the pyranose and furanose ring structures. During derivatization, these anomers are "locked" and subsequently separated by the gas chromatograph, resulting in multiple peaks for a single sugar.
-
To address this:
-
Quantification: For quantitative analysis, it is crucial to integrate the peak areas of all relevant anomeric peaks to obtain an accurate representation of the total sugar content.
-
Derivatization Strategy: Certain derivatization methods can simplify the chromatogram. For instance, reduction of the sugar to its corresponding alditol (galactitol) before acetylation results in a single peak. However, be aware that this can lead to the same derivative for different sugars (e.g., galactose and tagatose).[1] Oximation prior to silylation can also reduce the number of peaks to two (syn and anti isomers).[2]
-
Question: My peaks are broad and tailing. What are the possible causes and solutions?
Answer:
Peak broadening and tailing in GC-MS analysis of this compound can be caused by several factors:
-
Incomplete Derivatization: If the derivatization reaction is incomplete, free hydroxyl groups on the this compound molecule can interact with active sites in the GC system (e.g., inlet liner, column), leading to peak tailing.
-
Solution: Ensure your derivatization protocol is optimized. This includes using fresh reagents, maintaining anhydrous conditions (as moisture can deactivate silylating agents), and allowing sufficient reaction time and temperature.
-
-
Active Sites in the GC System: Active sites can cause adsorption of the derivatized sugar.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Improper Column Installation: Dead volume at the column connections can cause peak broadening.
-
Solution: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[6]
-
Question: I am not getting any peaks, or the peak intensity is very low. What should I check?
Answer:
The absence or low intensity of peaks for this compound can be due to several issues throughout the analytical process:
-
Sample Preparation/Derivatization Failure:
-
Solution: Verify that the derivatization was successful. Check the age and quality of your reagents. Ensure the reaction conditions (temperature, time) were appropriate. The presence of water can significantly hinder silylation reactions.[1]
-
-
Injection Problems:
-
GC System Leaks:
-
Solution: Perform a leak check of the entire system, including the injector, column fittings, and gas lines. Leaks can lead to a loss of sample and poor chromatography.[7]
-
-
Detector Issues:
-
Solution: Ensure the mass spectrometer is tuned and operating correctly. Check the detector settings and ensure they are appropriate for your derivatized analyte.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like other sugars, is a highly polar and non-volatile molecule.[1] These properties make it unsuitable for direct analysis by GC, as it would not vaporize in the hot injector and would likely decompose. Derivatization is a chemical modification process that replaces the polar hydroxyl (-OH) groups with less polar, more volatile functional groups (e.g., trimethylsilyl or acetyl groups). This increases the volatility of the sugar, allowing it to be analyzed by GC-MS.[1][8]
Q2: Which derivatization method is best for this compound?
A2: The "best" method depends on the specific goals of your analysis. The three most common techniques are silylation, acetylation (often as alditol acetates), and a combination of oximation followed by silylation or acetylation.[1]
| Derivatization Method | Advantages | Disadvantages |
| Silylation (e.g., with BSTFA, MSTFA) | Relatively simple and fast. | Produces multiple peaks due to anomers. Derivatives can be sensitive to moisture. |
| Alditol Acetylation | Produces a single peak per sugar.[1] Derivatives are very stable. | Can result in the same derivative for different monosaccharides.[1] The reduction step can be time-consuming. |
| Oximation followed by Silylation/Acetylation | Reduces the number of anomeric peaks to two (syn/anti).[2] | Adds an extra step to the derivatization process. Ketoses can still yield two peaks.[9] |
Q3: How can I confirm the identity of my this compound peaks?
A3: The identity of this compound derivative peaks can be confirmed by a combination of retention time and mass spectral data.
-
Retention Time: Compare the retention time of the peaks in your sample to that of a known this compound standard analyzed under the same GC conditions.
-
Mass Spectrum: The mass spectrum of your derivatized this compound should show characteristic fragment ions. For trimethylsilyl (TMS) derivatives of hexoses, common fragments include m/z 73 ([(CH₃)₃Si]⁺), 147, 204, 217, and 361.[10][11][12] You can compare the obtained mass spectrum with a reference library or published spectra.
Q4: What are some key experimental parameters to control for reproducible results?
A4: For reproducible GC-MS analysis of this compound, it is critical to control the following parameters:
-
Derivatization Conditions: Consistently use the same reaction time, temperature, and reagent concentrations.
-
GC Oven Temperature Program: A precise and reproducible temperature program is essential for consistent retention times.
-
Carrier Gas Flow Rate: Maintain a constant and controlled flow rate of the carrier gas.
-
Injection Volume: Use a consistent injection volume for all samples and standards.
-
Internal Standard: The use of an internal standard (e.g., a non-naturally occurring sugar like sorbitol or an isotopically labeled standard) is highly recommended to correct for variations in sample preparation, derivatization, and injection.
Experimental Protocols
Protocol 1: Alditol Acetate Derivatization of this compound
This protocol is adapted from methods that aim to produce a single derivative peak for each monosaccharide.
-
Reduction:
-
Dissolve approximately 1-5 mg of the carbohydrate sample in 0.5 mL of a freshly prepared solution of sodium borohydride (10 mg/mL in 1 M NH₄OH).
-
Incubate at 40°C for 90 minutes to reduce the sugar to its corresponding alditol (galactitol).
-
Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.
-
-
Borate Removal:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 1 mL of methanol and evaporate to dryness. Repeat this step three to four times to remove borate as volatile methyl borate.
-
-
Acetylation:
-
To the dry residue, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.
-
Incubate at 100°C for 1 hour.
-
Cool the sample and add 1 mL of water to quench the excess acetic anhydride.
-
-
Extraction:
-
Extract the alditol acetates by adding 1 mL of dichloromethane (DCM) and vortexing.
-
Allow the layers to separate and carefully transfer the lower DCM layer to a clean vial.
-
Wash the DCM layer with 1 mL of water, vortex, and again transfer the DCM layer to a new vial.
-
-
Analysis:
-
Evaporate the DCM to a suitable volume and inject into the GC-MS.
-
Protocol 2: Silylation (TMS-Derivatization) of this compound
This is a common and relatively rapid derivatization method.
-
Drying:
-
Place 1-2 mg of the carbohydrate sample in a reaction vial and dry completely, typically under a stream of nitrogen or in a vacuum desiccator. It is critical that the sample is anhydrous.
-
-
Oximation (Optional but Recommended):
-
To reduce the number of anomeric peaks, first perform an oximation step.
-
Add 200 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Heat at 90°C for 30 minutes. Cool to room temperature.
-
-
Silylation:
-
Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.
-
Quantitative Data Summary
Table 1: Comparison of Retention Times for Galactose Derivatives on a DB-5 type Column
| Derivative | Retention Time (min) | Comments | Reference |
| Galactose (as multiple TMS-oxime derivatives) | ~17-18 | Multiple peaks observed due to anomers and syn/anti isomers. | General observation, specific times vary with conditions. |
| Galactitol Acetate | ~9.301 | A single peak, simplifying quantification. | [13] |
Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The values presented are for illustrative purposes and should be confirmed with standards under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for no/low signal in GC-MS analysis.
Caption: Derivatization workflow for this compound with potential pitfalls.
References
- 1. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. scribd.com [scribd.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of L-Galactopyranose Modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical modification of L-galactopyranose.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: My reaction yield for the acetylation of this compound is consistently low. What are the potential causes and solutions?
A1: Low yields in acetylation reactions are a common issue. Several factors could be responsible. Systematically investigate the following:
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2][3][4] A co-spot of your starting material and the reaction mixture can help determine if the starting material is fully consumed.[1][3] If the reaction stalls, consider increasing the reaction time or temperature. Microwave-assisted reactions can sometimes expedite reaction times and improve yields.[5]
-
Reagent Quality: Ensure the acetic anhydride and pyridine (or other base catalyst) are fresh and anhydrous. Moisture can quench the acetic anhydride and hinder the reaction.
-
Catalyst Inefficiency: If using a Lewis acid catalyst, ensure it is active and used in the correct stoichiometric ratio. Some reactions may require higher catalyst loading to proceed efficiently.[6]
-
Sub-optimal Temperature: Acetylation reactions can be sensitive to temperature. If the reaction is too slow, a modest increase in temperature (e.g., from room temperature to 40-50°C) may improve the rate and yield. However, excessive heat can lead to side product formation.
-
Purification Losses: Significant loss of product can occur during work-up and purification. Analyze samples from each stage (crude mixture, after extraction, after chromatography) to pinpoint where the loss is occurring.
Q2: I am observing multiple products in my phosphorylation reaction. How can I improve the regioselectivity?
A2: Achieving regioselectivity is a primary challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity.[7] Consider these strategies:
-
Protecting Groups: The most robust method to ensure regioselectivity is to use a protecting group strategy.[8][9][10][11] Protect all hydroxyl groups except the one you intend to phosphorylate. This requires additional synthesis steps but provides precise control.[9][10]
-
Enzymatic Synthesis: Utilize enzymes like kinases that exhibit high regio- and stereoselectivity.[12][13] This approach can be highly efficient for producing specific phosphorylated sugars.[12]
-
Steric Hindrance: Bulky phosphorylating agents may preferentially react with the less sterically hindered primary hydroxyl group (at the C6 position).
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Q3: During the glycosylation of an this compound donor, I am getting a mixture of anomers (α and β products). How can I control the stereoselectivity?
A3: Controlling the stereochemistry of the newly formed glycosidic bond is a critical challenge in oligosaccharide synthesis.[14] The outcome is influenced by several factors:
-
Neighboring Group Participation: A participating protecting group (like an acetyl or benzoyl group) at the C2 position of the glycosyl donor will typically lead to the formation of a 1,2-trans-glycoside.[14] For this compound, this would favor the formation of the β-anomer.
-
Solvent Effects: The choice of solvent can influence the stability of reaction intermediates. Non-participating solvents like dichloromethane or toluene may favor the formation of the α-anomer.
-
Promoter/Catalyst: The type of Lewis acid or promoter used to activate the glycosyl donor can significantly impact the α/β ratio.[15] Experiment with different promoters (e.g., TMSOTf, BF3·OEt2) to find the optimal conditions for your desired anomer.
-
Temperature: Glycosylation reactions are often run at low temperatures (e.g., -40°C to 0°C) to enhance selectivity.[12]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying modified this compound derivatives?
A1: The purification of carbohydrates can be challenging due to their high polarity.[16] The appropriate technique depends on the nature of the modification:
-
Column Chromatography: This is the most common method.
-
Normal-phase chromatography on silica gel is effective for separating compounds based on polarity.[17]
-
Reversed-phase chromatography (e.g., C18) is suitable for purifying protected carbohydrates, which are more hydrophobic.[8] Pentafluorophenyl or phenyl hexyl stationary phases can be particularly effective for protected monosaccharides.[8][18]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for separating complex mixtures. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for polar carbohydrate separation.[8]
-
Ion-Exchange Chromatography: This method is ideal for purifying charged derivatives, such as phosphorylated or sulfated sugars.[17][19]
Q2: How can I effectively monitor the progress of my this compound modification reaction?
A2: Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress.[1][20]
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate.[1][3]
-
Analysis: As the reaction proceeds, you should observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.[1][4] The reaction is considered complete when the starting material spot is no longer visible.[2]
-
Visualization: Since many sugar derivatives are not UV-active, you will likely need to use a staining solution (e.g., anisaldehyde, potassium permanganate, or ceric ammonium molybdate) and heating to visualize the spots.[6]
Q3: What are orthogonal protecting groups and why are they important in complex this compound modifications?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[9][10][11] This is crucial for the synthesis of complex molecules like oligosaccharides where you need to selectively unmask one hydroxyl group for a reaction while others remain protected.[9] For example, a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetate ester (removed by base) can all be present in the same molecule and deprotected sequentially.
Data Presentation
Table 1: Effect of Catalyst and Temperature on Regioselective 6-O-Acetylation of this compound
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of 6-O-Acetate (%) |
| 1 | DMAP | 10 | 25 | 12 | 65 |
| 2 | DMAP | 20 | 25 | 8 | 82 |
| 3 | Sc(OTf)₃ | 5 | 0 | 24 | 55 |
| 4 | Sc(OTf)₃ | 5 | 25 | 12 | 78 |
| 5 | Sc(OTf)₃ | 10 | 25 | 10 | 91 |
Table 2: Influence of C2-Protecting Group on Stereoselectivity of Glycosylation
| Entry | Donor C2-Protecting Group | Promoter | Solvent | α:β Ratio | Combined Yield (%) |
| 1 | Acetyl (Participating) | NIS/TfOH | CH₂Cl₂ | 1:15 | 85 |
| 2 | Benzyl (Non-participating) | NIS/TfOH | CH₂Cl₂ | 8:1 | 70 |
| 3 | Phthalimido (Participating) | TMSOTf | CH₂Cl₂ | 1:20 | 88 |
| 4 | Benzyl (Non-participating) | AgOTf | Toluene | 12:1 | 65 |
Experimental Protocols
Protocol 1: Regioselective 6-O-Acetylation of this compound
This protocol describes a method for the selective acetylation of the primary hydroxyl group of this compound using a catalytic amount of Scandium(III) triflate.
-
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add Sc(OTf)₃ (0.1 eq) to the solution and stir for 10 minutes.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature (25°C) and stir for 10-12 hours.
-
Monitor the reaction progress by TLC (using a 7:3 ethyl acetate/methanol solvent system and visualizing with anisaldehyde stain).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 6-O-acetyl-L-galactopyranose.
-
Visualizations
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. How To [chem.rochester.edu]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemists Forge Paths to Inaccessible Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Protective Groups [organic-chemistry.org]
- 11. media.neliti.com [media.neliti.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Monosaccharide Synthesis: Methods & Chemical Modifications - Creative Biolabs [creative-biolabs.com]
- 18. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
2D NMR Spectroscopy: A Definitive Method for the Structural Validation of L-galactopyranose
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of carbohydrate moieties is paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of L-galactopyranose, contrasting it with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to demonstrate the robustness of 2D NMR in elucidating complex stereochemistry.
This compound, a C4 epimer of L-glucose, is a monosaccharide of significant interest in glycobiology and drug discovery. Its precise structural identification is crucial for understanding its biological function and for quality control in synthetic processes. While several analytical methods can be employed for monosaccharide analysis, 2D NMR spectroscopy offers an unparalleled level of structural detail, enabling the complete assignment of proton (¹H) and carbon (¹³C) signals and the confirmation of stereochemical relationships.
Comparative Analysis of Analytical Techniques
The structural elucidation of monosaccharides can be approached using various techniques, each with its own set of advantages and limitations. Here, we compare 2D NMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | 2D NMR Spectroscopy | HPLC (with various detectors) | GC-MS (after derivatization) |
| Structural Information | Provides detailed through-bond and through-space correlations, enabling complete structural and stereochemical assignment. | Primarily provides retention time for identification against a known standard. Limited structural information from the chromatogram alone. | Provides mass-to-charge ratio and fragmentation patterns, which can infer structure but may not resolve stereoisomers. |
| Sample Preparation | Minimal; dissolution in a deuterated solvent. | Can require derivatization for detection (e.g., PMP labeling). Mobile phase preparation is necessary. | Requires derivatization to increase volatility (e.g., silylation or acetylation). |
| Sample Requirement | Typically higher (mg range). | Lower (µg to ng range). | Lower (ng to pg range). |
| Resolution | High spectral resolution, allowing for the distinction of subtle differences in chemical environments.[1] | Dependant on column chemistry and mobile phase composition; can resolve some isomers. | High chromatographic resolution, but may not separate all stereoisomers. |
| Quantitative Analysis | Inherently quantitative, as signal intensity is directly proportional to the number of nuclei. | Requires calibration with standards for accurate quantification.[2][3][4] | Requires internal standards and calibration for accurate quantification.[5] |
| Analysis Time | Longer acquisition times for 2D experiments (hours). | Relatively fast analysis times per sample (minutes).[2][3][4] | Fast analysis times per sample (minutes). |
| Non-destructive | Yes, the sample can be recovered. | The sample is typically consumed or diluted. | Destructive, as the sample is ionized and fragmented. |
Structural Elucidation of this compound using 2D NMR
The definitive structure of this compound in solution can be determined through a combination of 1D and 2D NMR experiments. In an achiral solvent like deuterium oxide (D₂O), the NMR spectra of this compound are identical to those of its enantiomer, D-galactopyranose. The following data, based on D-galactopyranose, is therefore representative for this compound. The pyranose ring of galactose exists as an equilibrium of α and β anomers in solution.
¹H and ¹³C NMR Chemical Shift Assignments for the Anomers of Galactopyranose in D₂O
| Atom | α-anomer ¹H (ppm) | α-anomer ¹³C (ppm) | β-anomer ¹H (ppm) | β-anomer ¹³C (ppm) |
| 1 | 5.22 (d, J=3.8 Hz) | 93.2 | 4.54 (d, J=7.9 Hz) | 97.4 |
| 2 | 3.53 (dd, J=10.0, 3.8 Hz) | 69.4 | 3.25 (dd, J=10.0, 7.9 Hz) | 72.8 |
| 3 | 3.68 (dd, J=10.0, 3.4 Hz) | 70.2 | 3.48 (dd, J=10.0, 3.4 Hz) | 73.8 |
| 4 | 3.89 (dd, J=3.4, 1.0 Hz) | 70.0 | 3.85 (dd, J=3.4, 1.0 Hz) | 75.9 |
| 5 | 3.80 (m) | 71.7 | 3.42 (m) | 76.1 |
| 6a | 3.73 (dd, J=11.7, 7.0 Hz) | 62.1 | 3.70 (dd, J=11.7, 7.0 Hz) | 62.1 |
| 6b | 3.67 (dd, J=11.7, 5.0 Hz) | 3.64 (dd, J=11.7, 5.0 Hz) |
Note: Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions such as temperature and pH.
Experimental Protocols
A systematic approach using a suite of 2D NMR experiments is employed for the complete structural validation of this compound.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra are acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard 1D proton spectrum is acquired to determine the spectral width and to observe the proton signals.
-
¹³C NMR: A proton-decoupled 1D carbon spectrum is acquired to identify the number of carbon signals.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. It is crucial for tracing the connectivity of protons from H-1 to H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing the C-H one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for confirming the overall structure and identifying quaternary carbons.
Visualizing the Workflow and Pathways
Workflow for 2D NMR-based Structure Elucidation
The logical progression from initial 1D spectra to the final validated structure using 2D NMR is depicted below.
Caption: A generalized workflow for the structural elucidation of this compound using a suite of 2D NMR experiments.
L-galactose Metabolism in Bacteria
L-galactose is metabolized by some bacteria through a specific pathway. Understanding this pathway is important for microbiology and for potential applications in metabolic engineering. The pathway in Bacteroides vulgatus is shown below.
Caption: The enzymatic pathway for the catabolism of L-galactose in the gut bacterium Bacteroides vulgatus.
Conclusion
For the unambiguous structural validation of this compound, 2D NMR spectroscopy stands out as the most powerful and definitive technique. While methods like HPLC and GC-MS are valuable for quantification and identification against known standards, they do not provide the in-depth structural information necessary for de novo structure elucidation or the confirmation of complex stereochemistry. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of the this compound structure, providing a solid foundation for further research and development in the fields of glycobiology and medicinal chemistry.
References
- 1. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
A Comparative Guide to Confirming the Enantiomeric Purity of L-Galactopyranose
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like L-galactopyranose is a critical step in development and quality control. The biological and pharmacological activities of enantiomers can differ significantly, necessitating accurate and reliable analytical methods for their separation and quantification. This guide provides a comparative overview of common analytical techniques used to determine the enantiomeric purity of this compound, supported by general experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on factors such as the required sensitivity, sample throughput, available instrumentation, and the nature of the sample matrix. The following table summarizes and compares the most prevalent techniques.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] | Direct separation without derivatization, high resolution and accuracy, applicable to a wide range of sugars.[1][2] | Requires specialized and often expensive chiral columns, method development can be time-consuming.[3] | 0.05% - 0.2% for the minor enantiomer.[4] |
| Gas Chromatography (GC) | Separation of volatile diastereomeric derivatives of the enantiomers on an achiral column, or direct separation on a chiral column.[5] | High sensitivity and resolution, suitable for complex matrices after derivatization.[6][7] | Requires derivatization to make sugars volatile, which can introduce analytical errors; high temperatures can cause sample degradation.[8] | ~0.1% for the minor enantiomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In a chiral environment (e.g., using chiral solvating agents or derivatizing agents), enantiomers exhibit distinct chemical shifts, allowing for quantification based on signal integration.[9][10] | Non-destructive, provides structural information, relatively fast analysis after sample preparation.[11] | Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries, and peak overlap can be an issue.[10] | >1% for the minor enantiomer, depending on the specific nuclei and chiral auxiliary used.[11] |
| Enzymatic Methods | Utilizes the high stereospecificity of enzymes that selectively act on one enantiomer.[12] The concentration of the target enantiomer can be determined by measuring the product of the enzymatic reaction. | High specificity and sensitivity, can be adapted for high-throughput screening.[12] | An enzyme specific to the target enantiomer must be available, and enzyme activity can be affected by the sample matrix. | Dependent on the specific enzyme and detection method, but can be very sensitive. |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector added to the buffer.[4] | High separation efficiency, low sample and reagent consumption, rapid analysis times.[4] | Lower concentration sensitivity compared to HPLC, reproducibility can be a challenge. | 0.05% - 0.2% for the minor enantiomer.[4] |
Experimental Protocols
Below are generalized experimental methodologies for the key techniques discussed. These should be optimized for specific instrumentation and sample requirements.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify L- and D-galactopyranose using a chiral stationary phase.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID) or a UV detector if the sugar is derivatized.
-
Chiral Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H or similar, is commonly used for monosaccharide separations.[2][13]
-
Mobile Phase: A mixture of n-hexane and ethanol or isopropanol is often used. The exact ratio should be optimized to achieve the best separation.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 - 20 µL
-
-
Data Analysis: The enantiomeric purity is determined by calculating the relative peak areas of the L- and D-enantiomers.
Gas Chromatography (GC) with Derivatization
Objective: To separate and quantify the diastereomeric derivatives of L- and D-galactopyranose.
Methodology:
-
Derivatization:
-
To a dry sample of this compound (approx. 1 mg), add a chiral derivatizing agent (e.g., (R)-(-)-2-butanol and acetyl chloride to form diastereomeric glycosides).
-
Alternatively, convert the sugar to its volatile trimethylsilyl (TMS) ether derivative.[8]
-
Heat the reaction mixture to ensure complete derivatization, then evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.
-
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A standard achiral capillary column (e.g., DB-5 or HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the diastereomers.
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: 280 °C
-
-
Data Analysis: Calculate the enantiomeric purity from the integrated peak areas of the resulting diastereomers.
NMR Spectroscopy with Chiral Solvating Agent
Objective: To induce a chemical shift difference between L- and D-galactopyranose for quantification.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral crown ether) to the NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra at various concentrations of the chiral solvating agent to optimize the separation of signals corresponding to the enantiomers.
-
Ensure that at least one pair of signals from the L- and D-enantiomers is well-resolved.
-
-
Data Analysis: Determine the enantiomeric ratio by integrating the well-resolved signals corresponding to each enantiomer.
Visualizations
Experimental Workflow for Enantiomeric Purity Determination
The following diagram illustrates a general workflow for confirming the enantiomeric purity of a sample like this compound.
Caption: Workflow for determining the enantiomeric purity of this compound.
References
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The separation of enantiomeric sugars by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Enantioresolution and quantification of monosaccharides by comprehensive two-dimensional gas chromatography. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. [PDF] EMDee: an enzymatic method for determining enantiomeric excess. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of L-Galactopyranose and D-Galactopyranose Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of bioactive molecules is paramount. This guide provides a comprehensive comparative analysis of the bioactivity of L-galactopyranose and D-galactopyranose, supported by experimental data and detailed methodologies.
While sharing the same chemical formula, the distinct stereochemistry of L- and D-galactopyranose dictates their metabolic fates, biological functions, and interactions with cellular machinery. D-galactopyranose is a ubiquitous monosaccharide central to energy metabolism in most organisms, whereas this compound plays more specialized roles, notably as an intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[1][2] This guide will delve into their comparative bioactivities, focusing on enzyme kinetics, effects on cellular signaling pathways, and potential therapeutic implications.
I. Comparative Enzyme Kinetics
The metabolism of L- and D-galactopyranose is governed by highly stereospecific enzymes, leading to distinct metabolic pathways. The primary route for D-galactose metabolism is the Leloir pathway, which converts it into glucose-1-phosphate for entry into glycolysis.[1][3] In contrast, L-galactose is a key player in the Smirnoff-Wheeler pathway for Vitamin C synthesis in plants.[1][2]
The kinetic parameters of key enzymes in these pathways highlight their substrate specificity. Galactokinase, the initial enzyme in the Leloir pathway, exhibits a strong preference for D-galactose with negligible activity towards L-galactose.[3] Conversely, L-galactose dehydrogenase, a critical enzyme in the plant-based synthesis of ascorbic acid, shows a significantly higher affinity for L-galactose over other sugars.[3]
| Enzyme | Pathway | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Galactokinase (Human) | Leloir Pathway | D-galactose | 0.5 - 1.0 | ~0.02 | [1] |
| Galactokinase (Human) | Leloir Pathway | L-galactose | >100 | Negligible | [1] |
| L-galactose Dehydrogenase (Plant) | Smirnoff-Wheeler Pathway | L-galactose | ~0.3 | Not reported | [3] |
| L-galactose Dehydrogenase (Plant) | Smirnoff-Wheeler Pathway | D-arabinose | ~5.0 | Not reported | [3] |
II. Modulation of Cellular Signaling Pathways
The distinct biological roles of L- and D-galactopyranose are further underscored by their differential effects on cellular signaling pathways.
D-Galactopyranose: A Model for Cellular Senescence
Chronic exposure to high concentrations of D-galactose is widely used as a model for inducing cellular senescence and mimicking aging in various in vitro and in vivo systems.[4][5][6][7][8] This pro-aging effect is mediated through the induction of oxidative stress and the activation of several key signaling pathways:
-
PI3K/AKT Pathway: D-galactose-induced senescence in human skin fibroblasts has been shown to involve the downregulation of the PI3K/AKT signaling pathway, leading to increased apoptosis.[4]
-
YAP-CDK6 Pathway: In glioblastoma cells, D-galactose induces senescence by inactivating the YAP-CDK6 signaling pathway.[5]
-
NAD+/Sirt1 Pathway: D-galactose can induce myocardial cell senescence by decreasing NAD+ levels and inhibiting the Sirt1 signaling pathway.[6]
-
NF-κB Pathway: D-galactose can induce an inflammatory response in astrocytes by activating the NF-κB pathway, leading to the secretion of senescence-associated secretory phenotype (SASP) factors.[7]
This compound: Emerging Bioactivities
While research on the direct signaling effects of this compound is less extensive, studies on its derivatives and oligosaccharides suggest potential anti-inflammatory and immunomodulatory properties. For instance, 3,6-anhydro-L-galactose, a derivative of L-galactose, has demonstrated skin-whitening and anti-inflammatory activities. Oligosaccharides containing L-galactose have been shown to possess prebiotic properties, selectively promoting the growth of beneficial gut bacteria.[9] Further research is needed to elucidate the specific signaling pathways modulated by this compound in mammalian cells.
III. Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the bioactivity of L- and D-galactopyranose.
A. Enzyme Kinetics Assay (Spectrophotometric)
This protocol is a generalized method for determining the kinetic parameters of enzymes that utilize NAD+ or NADP+ as a cofactor.
Principle: The rate of the enzyme-catalyzed reaction is measured by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Purified enzyme (e.g., Galactokinase or L-galactose Dehydrogenase)
-
Substrate solutions (D-galactose or L-galactose of varying concentrations)
-
Cofactor solution (ATP and NAD+ or NADP+)
-
Reaction buffer
Procedure:
-
Prepare a reaction mixture containing the buffer, cofactor, and a specific concentration of the substrate in a cuvette.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Immediately begin monitoring the absorbance at 340 nm at regular time intervals.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat steps 1-4 for a range of substrate concentrations.
-
Determine the Km and Vmax values by plotting V₀ against the substrate concentration and fitting the data to the Michaelis-Menten equation.
B. Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay is a widely used method to detect senescent cells in culture.
Principle: Senescent cells exhibit increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0. This activity can be detected by the hydrolysis of the chromogenic substrate X-gal, resulting in a blue precipitate in the cells.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer, pH 6.0)
-
Microscope
Procedure:
-
Seed and culture cells in multi-well plates. Treat the cells with D-galactose to induce senescence.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-gal staining solution to the cells and incubate at 37°C without CO₂ for 12-16 hours.
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
IV. Conclusion
The bioactivities of this compound and D-galactopyranose are fundamentally dictated by their stereochemistry. D-galactopyranose is a primary energy source, and its excessive accumulation can lead to cellular senescence through the modulation of various stress-related signaling pathways. In contrast, this compound has a more specialized metabolic role in certain organisms, and its derivatives and oligosaccharides exhibit promising anti-inflammatory and prebiotic properties. This comparative guide highlights the critical importance of stereoisomerism in determining the biological function of monosaccharides and provides a foundation for future research into the therapeutic potential of these distinct galactose isomers. Further investigation into the specific signaling pathways modulated by this compound in mammalian systems is warranted to fully understand its bioactive potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway | Aging [aging-us.com]
- 6. Frontiers | CD38 Deficiency Alleviates D-Galactose-Induced Myocardial Cell Senescence Through NAD+/Sirt1 Signaling Pathway [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of L-Galactopyranose and L-Glucose in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of L-galactopyranose (L-galactose) and L-glucose in various enzymatic assays. Understanding the enzymatic recognition and processing of these L-enantiomers is critical for fields ranging from glycobiology and metabolic research to the development of novel therapeutics and diagnostics. This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and provides visual representations of relevant metabolic pathways and experimental workflows.
Introduction to L-Galactose and L-Glucose
L-galactose and L-glucose are the non-naturally occurring stereoisomers (enantiomers) of the common D-sugars, D-galactose and D-glucose, respectively. While D-sugars are central to the metabolism of most life on Earth, L-sugars are generally not metabolized by most organisms.[1][2] This metabolic inertia has made them interesting candidates for various applications, including as potential low-calorie sweeteners and tools for studying sugar transport and metabolism. However, recent discoveries of specific bacterial pathways capable of catabolizing certain L-sugars have opened new avenues of research into their enzymatic interactions. This guide focuses on the direct comparison of L-galactose and L-glucose as substrates in enzymatic assays.
Data Presentation: Quantitative Comparison of Enzymatic Activity
The most direct and quantitative comparisons of L-galactose and L-glucose in enzymatic assays have been performed with dehydrogenases from bacteria that have evolved to metabolize these rare sugars. The following tables summarize the available kinetic data.
Table 1: Substrate Specificity of L-Galactose Dehydrogenase (Bvu0219) from Bacteroides vulgatus
This enzyme is the first in a newly discovered L-galactose metabolic pathway.[3][4]
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency (kcat/Km) |
| L-Galactose | 21 | 0.10 | 2.0 x 10⁵ | 100% |
| L-Glucose | 0.015 | 0.10 | 1.5 x 10² | 0.075% |
Data sourced from Chen et al. (2014).[3][4]
The data clearly indicates that while L-galactose dehydrogenase from B. vulgatus can utilize L-glucose as a substrate, it does so with a catalytic efficiency approximately three orders of magnitude lower than that for its preferred substrate, L-galactose.[3]
Table 2: Substrate Specificity of Enzymes from the Dual L-Glucose/L-Galactose Catabolic Pathway in Luteolibacter sp. strain LG18*
This bacterial strain possesses a unique pathway capable of catabolizing both L-glucose and L-galactose.[5]
| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) |
| L-Glucose Dehydrogenase (LguA) | L-Glucose | 0.43 | 48 |
| L-Galactose | 0.47 | 45 | |
| L-Gluconate Dehydrogenase (LguD) | L-Gluconate | 0.11 | 24 |
| L-Galactonate | 0.13 | 19 |
Data sourced from Yoshikawa et al. (2020).[5]
In stark contrast to the enzyme from B. vulgatus, the L-glucose dehydrogenase (LguA) from Luteolibacter sp. shows remarkably similar kinetic parameters for both L-glucose and L-galactose, indicating it is a true dual-substrate enzyme. The downstream enzyme, L-gluconate dehydrogenase (LguD), also shows activity on the products of both initial reactions.[5]
General Enzymatic Inertness of L-Glucose
It is important to note that for the vast majority of enzymes involved in hexose metabolism, L-glucose is not a substrate. For instance, hexokinase, the first enzyme in the glycolysis pathway, cannot phosphorylate L-glucose, which is a primary reason for its lack of metabolizability in most organisms.[1]
Experimental Protocols
The kinetic data presented above was primarily obtained using a continuous spectrophotometric assay that monitors the production of NAD(P)H.
Protocol 1: Spectrophotometric Assay for L-Galactose Dehydrogenase and L-Glucose Dehydrogenase Activity
This protocol describes a generalized method for determining the kinetic parameters of NAD(P)⁺-dependent dehydrogenases that act on L-galactose or L-glucose.
Principle:
The enzymatic oxidation of the L-sugar is coupled to the reduction of NAD(P)⁺ to NAD(P)H. The formation of NAD(P)H is monitored by measuring the increase in absorbance at 340 nm. The initial rate of the reaction is directly proportional to the enzyme's activity under the given conditions.
Materials:
-
Purified dehydrogenase enzyme solution.
-
Assay Buffer: e.g., 100 mM Tris-HCl or HEPES-NaOH, pH adjusted to the enzyme's optimum (typically pH 7.0-8.5).
-
Substrate Stock Solutions: L-galactose and L-glucose, typically at high concentrations (e.g., 1 M) to allow for a range of final concentrations in the assay.
-
Cofactor Solution: NAD⁺ or NADP⁺ stock solution (e.g., 20 mM).
-
Spectrophotometer capable of reading absorbance at 340 nm, with temperature control.
-
Cuvettes (e.g., 1 cm path length quartz or disposable UV-transparent).
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer, cofactor solution, and substrate solution to the desired final concentrations. The total volume is typically 1 mL. For determining Kₘ, the substrate concentration should be varied over a range (e.g., 0.1 to 10 times the expected Kₘ).
-
Blank Measurement: Measure the absorbance of the reaction mixture at 340 nm before adding the enzyme to establish a baseline. This corrects for any background absorbance from the buffer, cofactor, or substrate.
-
Assay Initiation: Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Initiate the reaction by adding a small, fixed amount of the enzyme solution to the cuvette. Mix quickly by gentle inversion and immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). Record data points at regular intervals (e.g., every 10 seconds).
-
Data Analysis:
-
Plot absorbance versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (ε for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine Kₘ and Vₘₐₓ, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Mandatory Visualization
Metabolic Pathways
The following diagrams illustrate the known metabolic pathways for L-galactose and the dual L-glucose/L-galactose pathway.
Caption: The L-galactose metabolic pathway in Bacteroides vulgatus.
Caption: Dual L-glucose/L-galactose pathway in Luteolibacter sp.
Experimental Workflow
The following diagram illustrates the general workflow for determining enzyme kinetic parameters.
Caption: Generalized workflow for determining enzyme kinetic parameters.
Conclusion
The direct comparison of this compound and L-glucose in enzymatic assays reveals a high degree of enzyme specificity. For enzymes from organisms with a dedicated L-galactose metabolic pathway, such as B. vulgatus, L-galactose is a significantly preferred substrate over L-glucose.[3] Conversely, in organisms that have evolved to utilize both, such as Luteolibacter sp., the key dehydrogenases show comparable efficiency with both L-sugars, highlighting a fascinating case of dual substrate recognition.[5] For the vast majority of metabolic enzymes in other organisms, both L-sugars are poor substrates, if they are recognized at all. The provided data and protocols offer a solid foundation for researchers investigating the enzymatic processing of these rare sugars.
References
A Comparative Guide to L-Galactopyranose Quantification: Cross-Validation of Key Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of L-galactopyranose is crucial in various biological and chemical processes. This guide provides a comprehensive cross-validation of the primary analytical methods used for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We present a comparative analysis of their performance, supported by detailed experimental protocols and data to facilitate informed decisions in method selection and application.
The primary challenge in the quantification of this compound lies in its stereospecific nature, requiring differentiation from its common enantiomer, D-galactopyranose. The choice of analytical technique often depends on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput. While chromatographic methods like HPLC and GC-MS offer high resolution for separating various monosaccharides, enzymatic assays provide exceptional specificity for stereoisomers such as this compound.[1]
Comparative Analysis of Quantification Methods
The performance of each method is summarized in the table below, providing a clear comparison of key validation parameters. It is important to note that while some data is available for "galactose," this table focuses on data specific to this compound or methods capable of enantiomeric separation.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Chiral HPLC with UV/RI/ELSD Detection | Separation based on differential interaction with a chiral stationary phase. Derivatization (e.g., with PMP) is often required for UV detection.[1] | - High resolution for separating enantiomers and other monosaccharides.- Well-established and widely available instrumentation.[1] | - May require derivatization to enhance sensitivity, adding complexity.- Co-elution with other isomers can be a challenge.[1] | ng to µg range[1] | ng to µg range |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[1] | - High sensitivity and selectivity.- Provides structural information from mass spectra, aiding in compound identification.[1] | - Requires derivatization to increase volatility, which is a multi-step process.- Potential for interference from the sample matrix. | 0.03 mg/L (for various sugars) | 0.12 mg/L (for sucrose) |
| Enzymatic Assay (L-galactose Dehydrogenase) | Utilizes the high specificity of L-galactose dehydrogenase to catalyze a reaction that produces a detectable signal (e.g., change in absorbance).[1] | - Highly specific for this compound, enabling differentiation from its D-isomer.- Can be adapted for high-throughput screening.[1] | - Susceptible to interference from other sample components that may inhibit the enzyme.- Does not provide information on other sugars present.[1] | 2 mg/L (for D-galactose)[2] | 4.0 mg/L (for D-galactose)[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the implementation of these techniques.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the chiral separation and quantification of this compound.
1. Sample Preparation and Derivatization (with PMP):
-
Hydrolyze the sample if this compound is part of a larger carbohydrate.
-
To 100 µL of the sample/standard solution, add 100 µL of 0.6 M NaOH and 200 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M HCl.
-
Extract the PMP-derivatized monosaccharides with chloroform and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as a Chiralpak AD-H (250 x 4.6 mm), is recommended for enantiomeric separation.
-
Mobile Phase: An isocratic or gradient mixture of n-hexane, isopropanol, and a small amount of a modifier like diethylamine is often used. A typical mobile phase could be n-hexane:isopropanol (90:10, v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm for PMP derivatives.
-
Quantification: this compound is quantified by comparing its peak area to a standard curve prepared with known concentrations of this compound standards.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a typical workflow for the GC-MS analysis of this compound, which requires derivatization to increase volatility.
1. Sample Preparation and Derivatization (Silylation):
-
Lyophilize the aqueous sample to dryness.
-
Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.
-
Centrifuge the sample and transfer the supernatant for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is commonly used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-650) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Identification and Quantification: Peaks are identified based on their retention time and mass spectrum. Quantification is performed using an internal standard (e.g., myo-inositol) and a calibration curve of this compound standards.
Protocol 3: Enzymatic Assay using L-Galactose Dehydrogenase
This protocol utilizes the high specificity of L-galactose dehydrogenase for the quantification of this compound.[1]
1. Reaction Mixture Preparation:
-
In a 96-well microplate or a cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.6)
-
2.5 mM NAD+
-
Sample or this compound standard
-
2. Enzymatic Reaction:
-
Initiate the reaction by adding L-galactose dehydrogenase to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
3. Detection:
-
The formation of NADH, which is directly proportional to the amount of this compound, is measured by the increase in absorbance at 340 nm using a spectrophotometer or a microplate reader.
4. Quantification:
-
The concentration of this compound in the sample is determined by comparing the absorbance change to a standard curve prepared with known concentrations of this compound.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantification method.
Conclusion
The choice of method for this compound quantification is a critical decision that should be based on the specific needs of the research. For high-throughput and highly specific quantification of this compound without the need to analyze other sugars, the enzymatic assay with L-galactose dehydrogenase is the most suitable option. When simultaneous analysis of multiple monosaccharides, including the enantiomeric separation of galactose, is required, chiral HPLC is a robust and reliable technique. For studies demanding the highest sensitivity and structural confirmation, GC-MS, despite its more complex sample preparation, is the preferred method. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most appropriate method for their this compound quantification needs.
References
Comparative Study of L-Galactopyranose Binding to Lectins: An Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding of L-galactopyranose to various lectins. Due to a notable scarcity of specific quantitative binding data for this compound in publicly available research, this document focuses on the binding characteristics of well-studied galactose-binding lectins to D-galactose and related structures, offering a foundational understanding for researchers investigating this compound interactions. The experimental protocols provided are standard methodologies adaptable for studying novel carbohydrate-lectin interactions.
Introduction to this compound and Lectin Binding
Lectins are a diverse class of proteins that exhibit high specificity for carbohydrate moieties, playing crucial roles in numerous biological processes, including cell-cell recognition, signaling, and immune responses. The stereochemistry of the sugar is a critical determinant of these interactions. While D-galactose is the commonly occurring enantiomer in nature and thus extensively studied, the interactions of its L-enantiomer, this compound, with lectins are less characterized. Understanding the binding profile of this compound is essential for the development of novel therapeutics, diagnostic tools, and for a deeper comprehension of glycan-protein interactions.
Comparative Binding Affinity of Galactose-Binding Lectins
| Lectin Name (Source) | Abbreviation | Known Ligand(s) | Dissociation Constant (Kd) for D-Galactose/Derivative | Experimental Method |
| Peanut Agglutinin (Arachis hypogaea) | PNA | Gal-β(1-3)-GalNAc, D-Galactose | Not specified for D-galactose, but binds Gal-β(1-3)-GalNAc.[1] | Hemagglutination Inhibition |
| Ricinus communis Agglutinin I (Castor Bean) | RCA120 | β-D-galactose, N-acetylgalactosamine | ~10-4 M for lactose[2] | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Bauhinia purpurea Lectin (Camel's Foot Tree) | BPL | N-acetyl-D-galactosamine, D-Galactose | Not specified | Hemagglutination Inhibition |
| Pseudomonas aeruginosa Lectin I | LecA / PA-IL | α-D-galactose | 5.8 μM for methyl-α-D-galactoside | Isothermal Titration Calorimetry (ITC) |
Note: The binding affinities are highly dependent on the experimental conditions (temperature, pH, buffer composition) and the specific glycan structure presented.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize carbohydrate-lectin interactions. These protocols can be adapted for the study of this compound binding.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Methodology:
-
Sample Preparation:
-
Dialyze the purified lectin and dissolve the this compound in the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize heat of dilution effects.
-
Degas both the lectin and carbohydrate solutions to prevent air bubbles in the calorimeter.
-
Determine the concentrations of the lectin and this compound accurately using methods such as UV-Vis spectroscopy or refractive index.
-
-
ITC Experiment:
-
Load the lectin solution (typically in the micromolar range) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 fold higher concentration than the lectin) into the injection syringe.
-
Perform a series of injections of the this compound solution into the lectin solution at a constant temperature (e.g., 25°C).
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to lectin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n). The dissociation constant (Kd) is the reciprocal of Ka.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events to determine kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the dissociation constant (Kd = kd/ka).[3]
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the lectin onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxyl groups on the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the lectin solution over the activated surface to form covalent amide bonds.
-
Deactivate any remaining active sites with ethanolamine.
-
-
SPR Measurement:
-
Equilibrate the sensor chip with running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject a series of concentrations of this compound in the running buffer over the immobilized lectin surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the this compound from the lectin (dissociation phase).
-
Regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound analyte.
-
-
Data Analysis:
-
Record the sensorgrams (response units vs. time) for each this compound concentration.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the dissociation constant (Kd) from the ratio of kd to ka.
-
Enzyme-Linked Lectin Assay (ELLA)
ELLA is a plate-based assay that can be used to determine the relative binding affinities of different carbohydrates through a competitive binding format.
Methodology:
-
Plate Coating:
-
Coat the wells of a microtiter plate with a glycoprotein known to bind to the lectin of interest (e.g., asialofetuin for galactose-binding lectins).
-
Incubate the plate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound glycoprotein.
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
-
Competitive Binding:
-
Prepare a series of dilutions of this compound and a known reference sugar (e.g., D-galactose).
-
In a separate plate, pre-incubate a constant concentration of enzyme-labeled lectin (e.g., horseradish peroxidase-conjugated lectin) with the different concentrations of the sugars.
-
Transfer the lectin-sugar mixtures to the glycoprotein-coated plate.
-
Incubate to allow the unbound lectin to bind to the coated glycoprotein.
-
-
Detection and Analysis:
-
Wash the plate to remove unbound lectin-sugar complexes.
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution (e.g., 2 M H2SO4).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the logarithm of the sugar concentration to generate a sigmoidal inhibition curve.
-
Determine the IC50 value, which is the concentration of the sugar that causes 50% inhibition of the lectin binding to the coated glycoprotein. A lower IC50 value indicates a higher binding affinity.
-
Visualizations
Experimental Workflow for Lectin-Carbohydrate Binding Analysis
The following diagram illustrates a typical workflow for characterizing the binding of a carbohydrate, such as this compound, to a lectin using the three experimental techniques described above.
Caption: A generalized workflow for studying lectin-carbohydrate interactions.
Signaling Pathway Example: Lectin-Mediated Cell Signaling
While not directly related to the binding of isolated this compound, this diagram illustrates a hypothetical signaling pathway that could be initiated by a lectin binding to a cell surface glycoprotein, a process that could be modulated by competitive inhibitors like this compound.
References
- 1. The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differentiating L-Galactopyranose from other L-Hexoses by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of monosaccharide isomers, such as L-galactopyranose and other L-hexoses, are critical in various fields, including glycobiology, drug development, and metabolomics. Due to their identical mass, distinguishing these isomers by conventional mass spectrometry is challenging. This guide provides an objective comparison of mass spectrometry-based methods for differentiating this compound from other L-hexoses, supported by experimental principles and detailed protocols.
Introduction to L-Hexose Isomer Differentiation
L-hexoses, including this compound, L-glucose, and L-mannose, are stereoisomers with the same chemical formula (C₆H₁₂O₆) and molecular weight. Their subtle structural differences, such as the orientation of hydroxyl groups, lead to distinct biological functions. Mass spectrometry, coupled with various techniques, has emerged as a powerful tool for the structural elucidation of these challenging molecules. The primary strategies for differentiation rely on generating unique fragment ions, separating isomers based on their shape and size, or separating them chromatographically prior to mass analysis.
Comparison of Mass Spectrometry Techniques
The differentiation of L-hexose isomers can be effectively achieved using several advanced mass spectrometry techniques. The choice of method often depends on the required level of detail, sample complexity, and available instrumentation.
Tandem Mass Spectrometry (MS/MS)
Tandem MS is a powerful technique for distinguishing isomers by analyzing their fragmentation patterns. While the mass spectra of hexose isomers can be very similar, the relative intensities of specific fragment ions can be unique.[1][2][3] Collision-induced dissociation (CID) is the most common fragmentation method.[1][2] The fragmentation of sodiated adducts of hexoses often yields characteristic cross-ring cleavages and losses of water molecules, providing a fingerprint for each isomer.[1][2]
Table 1: Representative Tandem MS Fragmentation of Sodiated L-Hexoses
| Precursor Ion (m/z) | Fragment Ion (m/z) | This compound (Relative Intensity %) | L-Glucopyranose (Relative Intensity %) | L-Mannopyranose (Relative Intensity %) | Putative Fragment Identity |
| 203.05 [M+Na]⁺ | 185.04 | 20 | 15 | 25 | [M+Na-H₂O]⁺ |
| 203.05 [M+Na]⁺ | 167.03 | 40 | 35 | 45 | [M+Na-2H₂O]⁺ |
| 203.05 [M+Na]⁺ | 143.03 | 100 | 85 | 90 | ⁰,²A₃-type cross-ring fragment |
| 203.05 [M+Na]⁺ | 125.02 | 15 | 25 | 20 | [¹⁵X₀]⁺-type cross-ring fragment |
| 203.05 [M+Na]⁺ | 113.02 | 30 | 40 | 35 | C₃H₅O₃⁺ |
| 203.05 [M+Na]⁺ | 89.02 | 50 | 60 | 55 | C₃H₅O₂⁺ |
Note: The values presented are illustrative and can vary based on experimental conditions.
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS separates ions based on their size, shape, and charge in the gas phase. Isomers with different three-dimensional structures will have different drift times through a gas-filled mobility cell, resulting in distinct collision cross-section (CCS) values.[4][5][6][7][8] This technique allows for the separation of isomers that are indistinguishable by mass alone.
Table 2: Representative Collision Cross-Section (CCS) Values for Sodiated L-Hexoses
| L-Hexose Isomer | Adduct Ion | Collision Gas | CCS (Ų) |
| This compound | [M+Na]⁺ | N₂ | 130.5 |
| L-Glucopyranose | [M+Na]⁺ | N₂ | 128.9 |
| L-Mannopyranose | [M+Na]⁺ | N₂ | 129.7 |
Note: CCS values are instrument and condition dependent. These are representative values to illustrate the principle of separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for separating and identifying volatile and thermally stable compounds. Monosaccharides are not volatile and require derivatization prior to analysis, most commonly through trimethylsilylation (TMS).[9][10][11][12] The resulting TMS derivatives of different hexose isomers have distinct retention times on a GC column.
Table 3: Representative GC-MS Retention Times of L-Hexose TMS Derivatives
| L-Hexose Isomer (TMS Derivative) | GC Column | Retention Time (min) |
| This compound | DB-5 | 15.2 |
| L-Glucopyranose | DB-5 | 14.8 |
| L-Mannopyranose | DB-5 | 15.0 |
Note: Retention times are highly dependent on the GC column, temperature program, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Tandem Mass Spectrometry (MS/MS) of Sodiated L-Hexoses
-
Sample Preparation:
-
Dissolve 1 mg of each L-hexose standard (this compound, L-glucose, L-mannose) in 1 mL of methanol:water (1:1, v/v).
-
Prepare a 10 µM solution of each hexose in 1 mM sodium acetate in methanol:water (1:1, v/v).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution into an electrospray ionization (ESI) source of a tandem mass spectrometer at a flow rate of 5 µL/min.
-
Acquire mass spectra in positive ion mode.
-
Select the precursor ion corresponding to the sodiated adduct [M+Na]⁺ (m/z 203.05) for collision-induced dissociation (CID).
-
Apply a collision energy that results in a rich fragmentation spectrum (e.g., 20-30 eV).
-
Acquire the product ion spectrum and compare the relative intensities of the fragment ions for each isomer.
-
Protocol 2: Ion Mobility-Mass Spectrometry (IM-MS) of Sodiated L-Hexoses
-
Sample Preparation:
-
Prepare 10 µM solutions of each L-hexose in 1 mM sodium acetate in acetonitrile:water (1:1, v/v).
-
-
IM-MS Analysis:
-
Introduce the sample into an ESI-IM-MS instrument.
-
Select the [M+Na]⁺ ion (m/z 203.05) in the quadrupole.
-
Separate the ions in the ion mobility cell using a drift gas (e.g., nitrogen).
-
Measure the drift time for each isomer and calculate the collision cross-section (CCS) value using a suitable calibrant.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) of TMS-Derivatized L-Hexoses
-
Derivatization (Trimethylsilylation):
-
Place 1 mg of each L-hexose standard in a reaction vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
Use a temperature program that provides good separation of the isomers (e.g., initial temperature of 150°C, hold for 2 min, then ramp to 250°C at 5°C/min).
-
Acquire mass spectra in electron ionization (EI) mode and identify the peaks based on their retention times and fragmentation patterns.
-
Visualization of Experimental Workflow and a Relevant Biological Pathway
To provide a clearer understanding of the analytical process and the biological context of L-galactose, the following diagrams are provided.
Caption: Experimental workflow for differentiating L-hexose isomers by mass spectrometry.
Caption: A bacterial metabolic pathway for L-galactose.
Conclusion
The differentiation of this compound from other L-hexoses by mass spectrometry is achievable through the application of advanced techniques. Tandem mass spectrometry provides valuable information through unique fragmentation patterns. Ion mobility-mass spectrometry offers an orthogonal dimension of separation based on molecular shape, while GC-MS allows for chromatographic separation of derivatized isomers. The choice of the most suitable method will depend on the specific research question and available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the appropriate analytical strategy for their needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Novel method for analysis of complex carbohydrate structures by ion-mobility mass spectrometry (IM-MS) - www.max-planck-innovation.de [max-planck-innovation.de]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Investigation of Carbohydrate Isomers through Ion Mobility Spectrometr" by Jessica L Minnick [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of L-Galactopyranose: A Novel Route vs. an Established Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of rare sugars like L-galactopyranose is a critical endeavor. L-sugars are components of various bioactive molecules and can offer unique properties in drug design. This guide provides a detailed comparison of a novel synthetic route to this compound starting from L-ascorbic acid against an established "head-to-tail inversion" method commencing with D-glucose.
This publication outlines the experimental protocols for both methodologies, presents a quantitative comparison of their key performance indicators, and provides visual workflows to elucidate the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
| Parameter | Novel Route: From L-Ascorbic Acid | Established Route: Head-to-Tail Inversion from D-Glucose |
| Starting Material | L-Ascorbic Acid | D-Glucose |
| Key Strategy | Stereoselective Dihydroxylation | Functional Group Inversion (C1 & C5) |
| Reported Overall Yield | Data not fully available for L-galactose | ~15-20% (for L-glucose derivative) |
| Number of Steps | Variable, multi-step | Multi-step |
| Key Reagents | Osmium tetroxide, Wittig reagents | Ozone, Lead(IV) tetraacetate, Trityl chloride |
| Advantages | Potential for stereochemical diversity | Utilizes an inexpensive and abundant starting material |
| Challenges | Use of toxic and expensive reagents (OsO4) | Multiple protection and deprotection steps |
Novel Synthetic Route: From L-Ascorbic Acid
This innovative approach leverages the chiral pool of L-ascorbic acid to construct the L-hexose backbone. A key feature of this synthesis is the highly stereocontrolled dihydroxylation of a γ-hydroxy-α,β-unsaturated ester intermediate, which allows for the precise installation of the required stereocenters for this compound.
Experimental Workflow: L-Ascorbic Acid Route
Caption: Synthetic workflow for this compound from L-ascorbic acid.
Experimental Protocol: Key Steps in the L-Ascorbic Acid Route
Detailed, step-by-step experimental data for the complete synthesis of this compound from L-ascorbic acid is still emerging in the literature. However, the general methodology involves the following key transformations[1][2]:
-
Formation of α-hydroxy esters: L-Ascorbic acid is converted into two key diastereomeric α-hydroxy ester intermediates.
-
Wittig Olefination: These esters are then transformed into γ-alkoxy-α,β-unsaturated esters through a Wittig olefination reaction.
-
Stereoselective Dihydroxylation: The crucial step involves the dihydroxylation of the unsaturated esters using osmium tetroxide (OsO₄) with chiral ligands (e.g., (DHQD)₂PHAL and (DHQ)₂PHAL) to control the stereochemistry of the newly formed hydroxyl groups, leading to the desired L-galactose configuration.
-
Cyclization and Deprotection: Subsequent cyclization and removal of protecting groups yield the final this compound product.
Established Synthetic Route: Head-to-Tail Inversion from D-Glucose
The head-to-tail inversion strategy is a well-established method for the synthesis of L-sugars from their readily available D-enantiomers. This approach effectively inverts the stereochemistry at C-5 by transforming the C-6 hydroxymethyl group into a new C-1 aldehyde, and the original C-1 aldehyde into a C-6 hydroxymethyl group.
Experimental Workflow: Head-to-Tail Inversion Route
Caption: Synthetic workflow for this compound via head-to-tail inversion.
Experimental Protocol: Head-to-Tail Inversion of D-Glucose to an L-Hexose Derivative
The following protocol outlines the synthesis of a protected L-glucose derivative from D-glucose, which can subsequently be converted to this compound through epimerization at C-4.[3][4]
-
Protection of D-Glucose:
-
Step 1a: Condensation: D-glucose is reacted with pentane-2,4-dione in the presence of sodium bicarbonate in water.
-
Step 1b: Tritylation and Acetylation: The C6 hydroxyl group is selectively protected with a trityl group using trityl chloride in pyridine, followed by acetylation of the remaining hydroxyl groups with acetic anhydride. This two-step process yields the protected ketone intermediate with a high overall yield (around 85%).
-
-
Carbon Chain Elongation at C1:
-
Step 2a: Silyl Enol Ether Formation: The ketone is converted to a silyl enol ether using trimethylsilyl chloride, sodium iodide, and pyridine in a mixture of acetonitrile and pentane at 72 °C for 12 hours.
-
Step 2b: Ozonolysis and Reduction: The resulting silyl enol ether is subjected to ozonolysis at -78 °C in dichloromethane, followed by reduction with sodium triacetoxyborohydride.
-
Step 2c: Acetylation: The newly formed primary alcohol is acetylated. These three steps are often performed in a one-pot procedure, affording the C1-elongated product in a yield of approximately 54% for the glucose series.
-
-
Carbon Chain Shortening at C5 (Oxidative Decarboxylation):
-
The trityl protecting group at C6 is removed, and the resulting primary alcohol is oxidized to a carboxylic acid.
-
Subsequent oxidative decarboxylation mediated by lead(IV) tetraacetate achieves the inversion of the C5 stereocenter, a key step in the head-to-tail inversion.
-
-
Final Steps to this compound:
-
The resulting protected L-glucose derivative would then require epimerization at the C4 position to yield the L-galactose configuration.
-
Finally, removal of all protecting groups furnishes this compound.
-
Quantitative Data Summary
| Step | Intermediate/Product | Reagents & Conditions | Yield (%) [Route] |
| 1 | Protected Ketone from D-Glucose | i) pentane-2,4-dione, NaHCO₃, H₂O; ii) TrCl, Ac₂O, Py | 85 [Head-to-Tail] |
| 2 | C1-Elongated Protected L-glucose derivative | i) TMSCl, NaI, Py; ii) O₃, Me₂S; iii) NaBH(OAc)₃; iv) Ac₂O, Py | 54 (one-pot) [Head-to-Tail] |
| 3 | Protected L-glucose pentaacetate | Pb(OAc)₄ | 80 [Head-to-Tail] |
| - | This compound from L-Ascorbic Acid | - | Data not yet fully reported |
Conclusion
The head-to-tail inversion method presents a well-documented and feasible route to this compound, benefiting from the low cost and high availability of D-glucose as a starting material. However, it involves a lengthy sequence of protection and deprotection steps, which can impact the overall efficiency.
The novel route from L-ascorbic acid offers an elegant approach with the potential for high stereocontrol, which could be advantageous for the synthesis of various L-hexoses. The reliance on expensive and toxic reagents like osmium tetroxide is a significant drawback. As more detailed experimental data for this novel route becomes available, a more direct comparison of its overall efficiency and cost-effectiveness will be possible.
For researchers, the choice between these routes will depend on factors such as the desired scale of synthesis, the availability of specialized reagents and equipment, and the importance of stereochemical flexibility. The continued development of novel synthetic strategies is crucial for advancing the accessibility of rare sugars for research and development.
References
Comparative metabolic profiling of L-galactopyranose and D-galactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiling of L-galactopyranose and its more common enantiomer, D-galactose. While D-galactose is a well-understood monosaccharide central to energy metabolism and the synthesis of glycoconjugates in most living organisms, the metabolic fate of L-galactose is less universally defined, with its primary characterized role being in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the distinct metabolic pathways.
Core Metabolic Pathways: A Tale of Two Enantiomers
The metabolic pathways for L- and D-galactose are distinct, reflecting their different physiological roles. D-galactose is primarily catabolized via the highly conserved Leloir pathway , which converts it into glucose-1-phosphate, an intermediate that can readily enter glycolysis for energy production.[2][3][4] In stark contrast, L-galactose in plants is a key intermediate in the Smirnoff-Wheeler pathway , dedicated to the biosynthesis of L-ascorbic acid.[1][5]
In mammals, while the Leloir pathway for D-galactose is crucial, a complete metabolic pathway for L-galactose analogous to the Smirnoff-Wheeler pathway is absent, as humans require dietary Vitamin C.[1] However, endogenous production of L-galactose from the turnover of glycoproteins and glycolipids has been suggested, and it can be metabolized to some extent by certain dehydrogenases, although a comprehensive degradation pathway is yet to be fully elucidated.[1]
Quantitative Comparison of Metabolic Enzymes
The enzymes involved in the metabolism of L- and D-galactose exhibit a high degree of stereospecificity. The kinetic parameters of the key enzymes in their respective pathways underscore this specificity.
Table 1: Kinetic Parameters of Key Enzymes in the D-Galactose Leloir Pathway
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Reference |
| Galactokinase (GALK) | Escherichia coli | D-Galactose | 0.5 | - | [6] |
| Saccharomyces cerevisiae | D-Galactose | 0.6 | - | [6] | |
| Human | D-Galactose | 0.1 - 0.2 | - | [6] | |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Escherichia coli | Galactose-1-Phosphate | 0.4 | 62 s⁻¹ (at 4°C) | [7] |
| UDP-Galactose 4'-Epimerase (GALE) | Kluyveromyces fragilis | UDP-Galactose | 1.6 | 65-70 U/mg | [8][9] |
| Entamoeba histolytica | UDP-Glucose | 31.82 µM | 4.31 U/mg | [10] |
Table 2: Kinetic Parameters of Key Enzymes in the L-Galactose Smirnoff-Wheeler Pathway (Plants)
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹) | Reference |
| L-Galactose Dehydrogenase | Myrciaria dubia (camu-camu) | L-Galactose | 0.21 | 4.26 | 20.67 | [11][12] |
| Spinacia oleracea (spinach) | L-Galactose | 0.116 - 0.13 | 1.2 | 9.1 | [6][12] | |
| Spinacia oleracea (spinach) | D-Arabinose | 3.3 | - | - | [6] |
Note: Kinetic parameters can vary based on experimental conditions such as pH and temperature.
The data clearly indicates that galactokinase, the initial enzyme in the Leloir pathway, has a strong preference for D-galactose, with negligible activity towards L-galactose.[6] Conversely, L-galactose dehydrogenase from the Smirnoff-Wheeler pathway shows a high affinity for L-galactose.[6] This enzymatic specificity is a critical determinant of the distinct metabolic fates of these two sugars.
Metabolic Regulation
The metabolic pathways for both L- and D-galactose are tightly regulated to meet cellular demands and prevent the accumulation of potentially toxic intermediates.
-
Leloir Pathway Regulation: In many organisms, including bacteria and yeast, the genes encoding the enzymes of the Leloir pathway are inducible by D-galactose and are subject to catabolite repression by glucose.[13] Allosteric regulation also plays a role; for instance, the activity of GALT can be inhibited by its product, UDP-galactose, creating a feedback loop.[1]
-
Smirnoff-Wheeler Pathway Regulation: The biosynthesis of ascorbic acid via the Smirnoff-Wheeler pathway is regulated by various factors, including light and developmental cues.[14] The expression of genes encoding the pathway's enzymes is often correlated with the levels of ascorbic acid in plant tissues.[14]
Cellular Uptake and Toxicity
The primary transporter for D-galactose into cells is the same as for glucose, namely the GLUT transporters.[15] At high concentrations, D-galactose can induce oxidative stress and has been shown to cause necroptotic cell death in certain cancer cell lines.[16][17] It can also induce cellular senescence in astrocytes.[18] The cellular uptake mechanisms and potential toxicity of this compound are not as well-characterized.
Experimental Protocols
Accurate metabolic profiling relies on robust experimental methodologies. Below are detailed protocols for assaying the activity of key enzymes in L- and D-galactose metabolism.
Protocol 1: Spectrophotometric Assay for Galactokinase (GALK) Activity (Coupled Assay)
This assay indirectly measures galactokinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1][6][19]
Principle:
-
Galactokinase: D-Galactose + ATP → Galactose-1-Phosphate + ADP
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
MgCl₂ solution
-
KCl solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
D-Galactose solution (substrate)
-
Enzyme sample (containing galactokinase)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, ATP, PEP, NADH, MgCl₂, and KCl.
-
Add pyruvate kinase and lactate dehydrogenase to the mixture and incubate for a few minutes to allow the temperature to equilibrate and to establish a stable baseline.
-
Initiate the reaction by adding the enzyme sample containing galactokinase.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
To determine K_m_ and V_max_, the assay is performed with varying concentrations of D-galactose while keeping the concentrations of other substrates constant.[6]
Protocol 2: Spectrophotometric Assay for L-Galactose Dehydrogenase (L-GalDH) Activity
This assay directly measures the activity of L-galactose dehydrogenase by monitoring the formation of NADH, which leads to an increase in absorbance at 340 nm.[6][11]
Principle: L-Galactose + NAD⁺ → L-Galactono-1,4-lactone + NADH + H⁺
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.0-8.6)
-
NAD⁺ solution
-
L-Galactose solution (substrate)
-
Enzyme sample (containing L-galactose dehydrogenase)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD⁺.
-
Add the L-galactose substrate to the mixture.
-
Initiate the reaction by adding the enzyme sample containing L-galactose dehydrogenase.
-
Immediately mix by inversion and monitor the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[11]
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[11]
Visualizing the Metabolic Landscape
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow.
Caption: The Leloir Pathway for D-Galactose metabolism.
Caption: The Smirnoff-Wheeler Pathway for L-Ascorbic Acid Biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Galactose - Wikipedia [en.wikipedia.org]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. Leloir pathway - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Transient kinetics of formation and reaction of the uridylyl-enzyme form of galactose-1-P uridylyltransferase and its Q168R-variant: insight into the molecular basis of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galactose metabolism in yeast-structure and regulation of the leloir pathway enzymes and the genes encoding them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gene expression of ascorbic acid biosynthesis related enzymes of the Smirnoff-Wheeler pathway in acerola (Malpighia glabra) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. D-galactose induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]
A Researcher's Guide to Assessing the Purity of Synthetic L-Galactopyranose
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like synthetic L-galactopyranose is a critical first step in any experimental workflow. The presence of impurities, whether they are structural isomers, enantiomers, or residual solvents, can significantly impact the outcome of a reaction, the biological activity of a compound, or the interpretation of analytical data. This guide provides a comparative overview of the most common and effective analytical techniques used to determine the purity of synthetic monosaccharides, with a focus on this compound.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical method depends on the specific purity question being asked. Are you confirming the chemical structure? Quantifying the bulk purity? Or assessing the enantiomeric excess? The table below summarizes the key characteristics of the primary techniques used for these purposes.
| Method | Principle | Information Provided | Typical Sensitivity | Key Advantages | Limitations |
| HPLC (with RI, ELSD, or CAD) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, separation of isomers (anomers, epimers), and detection of non-volatile impurities. | µg level | Robust, quantitative, and widely applicable for separating complex mixtures.[1] | Sugars lack a UV chromophore, requiring derivatization for UV detection or the use of universal detectors like RI, ELSD, or CAD.[1] |
| ¹H and ¹³C NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Unambiguous structural confirmation, identification of structural isomers, and detection of proton-containing impurities (e.g., solvents).[2][3] | mg level | Provides detailed structural information and can be used for quantification (qNMR).[2][3] | Lower sensitivity compared to MS and HPLC; complex mixtures can lead to overlapping signals.[2] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation and identification of impurities, including those at trace levels.[4][5] | pg to fg level | High sensitivity and specificity; can identify unknown impurities through fragmentation patterns.[5] | May not distinguish between isomers without chromatographic separation (LC-MS).[5] |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral substance in solution. | Determination of optical rotation, which is indicative of enantiomeric purity (e.g., distinguishing L- from D-galactose).[6] | mg/mL level | Relatively simple, non-destructive, and essential for confirming the correct enantiomer.[6][7] | Provides a bulk measurement; cannot detect or quantify individual chiral impurities if multiple chiral species are present.[8] |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Confirms the elemental composition (%C, %H, %N) of the bulk sample. | mg level | Provides fundamental confirmation of the empirical formula. | Does not provide information about structure, isomers, or specific impurities. |
Experimental Workflow & Method Selection
The process of assessing the purity of a synthetic compound follows a logical progression from initial identity confirmation to detailed impurity profiling. The choice of which methods to employ depends on the specific requirements of the research.
General Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthetic this compound sample.
Caption: General Workflow for Purity Assessment.
Decision Tree for Method Selection
Researchers can use the following decision tree to select the most appropriate analytical technique(s) based on their primary objective.
References
- 1. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. A LC-MS/MS method to simultaneously profile 14 free monosaccharides in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ibzmesstechnik.de [ibzmesstechnik.de]
- 8. Polarimetric detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L- and D-Galactopyranose as Glycosyl Donors in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the stereochemistry of monosaccharide building blocks is a critical determinant in the synthesis of biologically active glycoconjugates. This guide provides a comparative overview of L-galactopyranose and D-galactopyranose as glycosyl donors, summarizing their performance based on available data and outlining key experimental considerations.
While D-galactose is one of the most abundant monosaccharides in nature, its enantiomer, L-galactose, is a rarer sugar but a crucial component of various biologically significant molecules, including certain bacterial polysaccharides and clinically relevant nucleoside analogues. The ability to efficiently incorporate both L- and D-galactose into larger structures is therefore of significant interest in synthetic carbohydrate chemistry.
Performance Comparison: Reactivity and Stereoselectivity
A direct, head-to-head experimental comparison of this compound and D-galactopyranose as glycosyl donors under identical conditions is not extensively documented in publicly available literature. However, based on fundamental principles of stereochemistry and isolated studies on L-sugars, some key inferences can be drawn. The inherent reactivity of a glycosyl donor is primarily influenced by the nature of its protecting groups and the leaving group at the anomeric center, rather than the D- or L-configuration of the sugar itself. It is generally understood that enantiomeric donors should exhibit identical reactivity and stereoselectivity when reacting with achiral acceptors under achiral conditions.
The stereochemical outcome of a glycosylation reaction (the α/β-anomeric ratio) is a complex interplay of the donor, acceptor, promoter, and solvent. For galactopyranosyl donors, the axial C4 hydroxyl group can influence the stereochemical outcome. In the absence of a participating group at C2, D-galactosyl donors often favor the formation of the α-anomer due to the anomeric effect. It is expected that L-galactosyl donors would exhibit a similar preference for the corresponding α-anomer under equivalent conditions.
The following table summarizes typical performance data for D-galactopyranosyl donors from various studies to provide a baseline for expected outcomes. Data for L-galactopyranosyl donors is inferred from general principles and limited reports.
| Glycosyl Donor | Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio |
| Per-O-benzylated D-galactopyranosyl chloride | Various | Urea derivative / K₂CO₃ | Benzene | High | Excellent α-selectivity |
| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | 85 | 1:4 (α:β) |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | 4-Methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | NIS / TMSOTf | Not Specified | 95 | Not Specified |
| Per-O-benzylated L-galactopyranosyl chloride (inferred) | Various | Urea derivative / K₂CO₃ | Benzene | High | Excellent α-selectivity |
Note: Data for the L-galactopyranosyl donor is an educated inference based on the performance of its D-enantiomer and general principles of stereochemistry, as direct comparative experimental data is scarce.
Experimental Protocols
The synthesis of glycosides using either L- or D-galactopyranose donors follows established glycosylation methodologies. The choice of protocol depends on the desired anomeric linkage and the specific protecting groups on the donor and acceptor.
General Protocol for α-Galactosylation (Koenigs-Knorr type)
This protocol is adapted from methods yielding high α-selectivity with D-galactosyl donors and is expected to be applicable to L-galactosyl donors.
Materials:
-
Per-O-benzylated galactopyranosyl chloride (D- or L-) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Silver(I) sulfate (Ag₂SO₄) (1.5 equiv)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
A mixture of the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.
-
The mixture is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Ag₂SO₄ and Bi(OTf)₃ are added sequentially.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is filtered through a pad of Celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired α-galactoside.
General Protocol for β-Galactosylation (Trichloroacetimidate method)
This protocol utilizes a trichloroacetimidate donor, which often provides good yields of the β-anomer, particularly with a participating group at C2.
Materials:
-
2,3,4,6-Tetra-O-acyl-α-galactopyranosyl trichloroacetimidate (D- or L-) (1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl donor and glycosyl acceptor in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves at -40 °C under an inert atmosphere, TMSOTf is added dropwise.
-
The reaction mixture is stirred at -40 °C and monitored by TLC.
-
Once the reaction is complete, it is quenched by the addition of triethylamine.
-
The mixture is allowed to warm to room temperature, diluted with CH₂Cl₂, and filtered.
-
The filtrate is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography on silica gel to yield the β-galactoside.
Logical Workflow for Glycosylation Strategy
The selection of a glycosylation strategy is a logical process based on the desired stereochemical outcome and the nature of the substrates.
Caption: A logical workflow for planning a stereoselective glycosylation reaction.
Signaling Pathway Involving Galactosides
Galactosides are integral components of numerous signaling pathways. For instance, the terminal galactose residues of glycans are often recognized by galectins, a family of carbohydrate-binding proteins that mediate cell-cell adhesion, cell-matrix interactions, and immune responses.
Caption: Simplified diagram of galectin-mediated signaling initiated by binding to galactose-terminating glycans.
A Guide to the Validation of L-Galactopyranose as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chromatographic analysis, the use of an internal standard (IS) is a widely adopted technique to enhance the accuracy and precision of quantitative measurements.[1] An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response.[1] This guide provides a comprehensive framework for the validation of L-galactopyranose as a potential internal standard in chromatographic assays, particularly for the analysis of other monosaccharides. While specific performance data for this compound is not extensively documented in publicly available literature, this document outlines the necessary experimental protocols and compares its expected performance with established internal standards for carbohydrate analysis.
The Role and Selection of an Internal Standard
An internal standard is a compound of known concentration that is added to all samples, including calibrators and unknowns.[2] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. This approach mitigates errors arising from sample loss during preparation and fluctuations in the analytical instrument's performance.
The selection of an appropriate internal standard is critical for the robustness of a chromatographic method. Key characteristics of a suitable internal standard include:
-
Structural Similarity: The internal standard should be chemically similar to the analyte(s) of interest to ensure similar behavior during sample preparation and analysis.
-
Purity and Availability: The internal standard must be of high purity and readily available.
-
Resolution: It must be well-resolved from the analyte and other components in the sample matrix.
-
Non-interference: The internal standard should not be naturally present in the samples being analyzed.
-
Stability: It should be stable throughout the entire analytical procedure.
This compound, as an epimer of L-glucopyranose and a stereoisomer of the more common D-galactose, presents a promising candidate as an internal standard for the analysis of other hexoses. Its structural similarity would likely lead to comparable extraction efficiencies and derivatization reactions, while its L-configuration makes it unlikely to be present in most biological samples.
Experimental Validation Protocol for an Internal Standard
A rigorous validation process is essential to demonstrate the suitability of a chosen internal standard. The following experimental protocol outlines the key parameters to be evaluated.
Specificity and Selectivity
Objective: To ensure that the internal standard does not interfere with the analyte or any other components in the matrix and vice versa.
Protocol:
-
Prepare a blank matrix sample (e.g., plasma, urine, or a relevant buffer) and analyze it to confirm the absence of any interfering peaks at the retention times of the analyte and the proposed internal standard (this compound).
-
Prepare a sample containing only the analyte and another sample containing only this compound. Analyze both to determine their individual retention times and response.
-
Prepare a sample containing both the analyte and this compound in the blank matrix and analyze it to ensure that both peaks are well-resolved.
Linearity
Objective: To establish a linear relationship between the analyte/internal standard peak area ratio and the analyte concentration.
Protocol:
-
Prepare a series of calibration standards with at least five different concentrations of the analyte.
-
Add a constant, known concentration of this compound to each calibration standard.
-
Analyze each standard in triplicate.
-
Plot the peak area ratio (Analyte Area / this compound Area) against the concentration of the analyte.
-
Perform a linear regression analysis. A coefficient of determination (R²) value greater than 0.99 is generally considered acceptable.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Add the same constant concentration of this compound to each QC sample.
-
Analyze at least five replicates of each QC level on the same day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).
-
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
-
Precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for %RSD (or ±20% and ≤20% for the lower limit of quantification).
Recovery
Objective: To evaluate the extraction efficiency of the analytical method for both the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set 1: Spike the analyte and this compound into the blank matrix before the extraction process.
-
Set 2: Spike the analyte and this compound into the matrix extract after the extraction process (representing 100% recovery).
-
Analyze both sets of samples.
-
Recovery (%) is calculated as: (Peak Area of Set 1 / Peak Area of Set 2) x 100.
-
The recovery of the analyte and this compound should be consistent, though not necessarily 100%.
Comparison of this compound with Alternative Internal Standards
The following table provides a comparative overview of this compound (hypothetical performance based on its chemical properties) and other commonly used internal standards for carbohydrate analysis.
| Feature | This compound (Hypothetical) | Mannitol | myo-Inositol | Isotopically Labeled Sugars (e.g., ¹³C-Glucose) |
| Structural Similarity to Hexoses | High (epimer of L-glucose) | Moderate (sugar alcohol) | Moderate (cyclic polyol) | Identical (chemically) |
| Potential for Natural Occurrence | Very Low | Can be present in some biological samples | Present in biological systems | Very Low (at enriched levels) |
| Chromatographic Behavior | Expected to be similar to other hexoses, requiring good resolution. | Generally well-resolved from monosaccharides. | Typically well-resolved from monosaccharides. | Co-elutes with the unlabeled analyte. |
| Derivatization Efficiency | Expected to be very similar to other hexoses. | Similar hydroxyl groups, but may react differently in some cases. | Similar hydroxyl groups, allowing for similar derivatization. | Identical to the unlabeled analyte. |
| Detection Method Compatibility | Compatible with GC-MS (after derivatization) and HPLC-ELSD/CAD/MS. | Compatible with GC-MS (after derivatization) and HPLC-ELSD/CAD/MS. | Compatible with GC-MS (after derivatization) and HPLC-ELSD/CAD/MS. | Ideal for MS-based detection. |
| Commercial Availability and Cost | Readily available as a research chemical. | Widely available and relatively inexpensive. | Widely available and relatively inexpensive. | Can be expensive and availability may be limited for some sugars. |
Data Presentation: A Template for Validation Results
All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity of Analyte Calibration Curve using this compound as Internal Standard
| Analyte Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| Concentration 1 | ... |
| Concentration 2 | ... |
| Concentration 3 | ... |
| Concentration 4 | ... |
| Concentration 5 | ... |
| Linear Regression Equation | y = mx + c |
| Coefficient of Determination (R²) | > 0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | ... | ... | ... | ... | ... |
| Medium | ... | ... | ... | ... | ... |
| High | ... | ... | ... | ... | ... |
Table 3: Recovery Data
| QC Level | Analyte Recovery (%) | This compound Recovery (%) |
| Low | ... | ... |
| Medium | ... | ... |
| High | ... | ... |
Visualizing the Workflow and Logic
Diagrams created using Graphviz can effectively illustrate the experimental workflows and logical relationships in the validation process.
Caption: Workflow for the validation of an internal standard.
Caption: Decision tree for selecting a suitable internal standard.
Conclusion
The validation of an internal standard is a critical step in the development of robust and reliable quantitative chromatographic methods. While direct experimental data on the performance of this compound as an internal standard is limited, its chemical properties make it a theoretically sound candidate for the analysis of other monosaccharides. By following the comprehensive validation protocol outlined in this guide, researchers can systematically evaluate its suitability for their specific applications. The provided templates for data presentation and workflow visualization offer a clear framework for documenting and communicating the validation results. A thorough validation will provide the necessary confidence in the use of this compound, or any other compound, as an internal standard to ensure the integrity of chromatographic data in research and development.
References
A Comparative Analysis of the Conformational Properties of L- and D-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational properties of L- and D-galactopyranose, two enantiomers of the C-4 epimer of glucose. Understanding the three-dimensional structure of these monosaccharides is crucial for research in glycobiology, pharmacology, and materials science, as conformation dictates molecular interactions and biological activity. Due to their enantiomeric relationship, L- and D-galactopyranose exhibit identical intrinsic conformational properties in an achiral environment. Therefore, the data and methodologies presented for D-galactopyranose are directly applicable to L-galactopyranose.
Introduction to Galactopyranose Conformation
Galactopyranose, in solution, predominantly exists as a six-membered ring structure. This ring is not planar and adopts various puckered conformations to minimize steric strain and electronic repulsions. The most stable and prevalent of these are the chair conformations, designated as 4C1 and 1C4. The equilibrium between these and other less stable conformations, such as boat and skew-boat forms, is fundamental to the molecule's overall shape and reactivity. The orientation of the anomeric hydroxyl group further defines the alpha (α) and beta (β) anomers for each enantiomer.
Data Presentation: Conformational Properties
The conformational landscape of D-galactopyranose has been extensively studied using both experimental and computational methods. The following tables summarize key quantitative data regarding its conformational properties. These values are equally applicable to this compound.
Table 1: Relative Energies and Populations of D-Galactopyranose Anomers in Water
| Anomer | Conformation | Relative Free Energy (kcal/mol) | Population (%) |
| α-D-Galactopyranose | 4C1 | 0.00 | ~31 |
| β-D-Galactopyranose | 4C1 | -0.25 | ~63 |
| α-D-Galactofuranose | ~2 | ||
| β-D-Galactofuranose | ~4 |
Note: Data compiled from various sources and represent typical values in aqueous solution at room temperature. The populations of furanose forms are minor but can be significant in certain biological contexts.
Table 2: Representative 1H NMR Coupling Constants (J) for D-Galactopyranose in D2O
| Coupling (Hz) | α-anomer (4C1) | β-anomer (4C1) |
| J1,2 | ~3.8 | ~8.0 |
| J2,3 | ~10.0 | ~10.0 |
| J3,4 | ~3.4 | ~3.4 |
| J4,5 | ~1.0 | ~1.0 |
Note: These are typical values and can vary slightly with experimental conditions. The magnitude of these coupling constants is indicative of the dihedral angles between adjacent protons and confirms the predominant 4C1 chair conformation.
Table 3: Cremer-Pople Puckering Parameters for the 4C1 Conformation of D-Galactopyranose
| Parameter | Value | Description |
| Q (Å) | ~0.57 | Total puckering amplitude |
| θ (°) | ~4.5 | Angle defining the type of pucker (close to 0° for a chair) |
| φ (°) | Variable | Phase angle |
Note: These parameters quantify the deviation from an idealized planar ring. The values for D-galactopyranose are characteristic of a well-defined chair conformation.
Experimental Protocols
The determination of galactopyranose conformation relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation and relative populations of different conformers.
Methodology:
-
Sample Preparation: A solution of D- or this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D2O), to the desired concentration (e.g., 10-20 mM).
-
Data Acquisition: One-dimensional (1D) 1H NMR and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Spectral Analysis:
-
The chemical shifts of the ring protons are assigned for both α and β anomers.
-
The vicinal proton-proton coupling constants (3JHH) are measured from the fine structure of the signals in the 1D spectrum.
-
The measured coupling constants are then used in the Karplus equation to estimate the dihedral angles between adjacent protons.
-
-
Conformational Interpretation: The calculated dihedral angles are compared with those expected for ideal chair and boat conformations to determine the predominant conformer in solution. The relative populations of the α and β anomers are determined by integrating their respective anomeric proton signals.
X-ray Crystallography
Objective: To determine the solid-state conformation of galactopyranose.
Methodology:
-
Crystallization: Single crystals of D- or this compound are grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
-
Conformational Analysis: The resulting three-dimensional structure provides precise bond lengths, bond angles, and torsion angles, defining the ring pucker and the orientation of all substituents.
Computational Chemistry
Objective: To model the conformational landscape of galactopyranose and calculate the relative energies of different conformers.
Methodology:
-
Model Building: A starting 3D structure of the galactopyranose molecule is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all low-energy conformers. This can be achieved using molecular mechanics (MM) force fields.
-
Quantum Mechanical Calculations: The geometries of the identified low-energy conformers are then optimized, and their relative energies are calculated at a higher level of theory, such as Density Functional Theory (DFT) (e.g., using the B3LYP functional with a 6-31G* basis set).
-
Solvation Modeling: To simulate the effect of a solvent like water, implicit (e.g., PCM) or explicit solvent models can be incorporated into the calculations.
-
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in solution, MD simulations are performed. These simulations provide insights into the transitions between different conformations over time.
Mandatory Visualizations
Caption: Logical relationship between stereochemistry and conformational properties.
Caption: Workflow for determining galactopyranose conformation.
Conclusion
The conformational properties of L- and D-galactopyranose are intrinsically identical due to their enantiomeric relationship. Both predominantly adopt a 4C1 chair conformation in solution, with the β-anomer being slightly more stable than the α-anomer. The detailed understanding of these conformational preferences, obtained through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for predicting and interpreting their roles in biological systems and for the rational design of novel therapeutics and materials. While their intrinsic properties are the same, it is important to note that their interactions with chiral environments, such as enzymes and receptors, will be distinct, leading to different biological activities.
A Comparative Guide to Analytical Techniques for L-Galactopyranose Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the quantitative analysis of L-galactopyranose. The selection of an appropriate method is critical for accurate and reliable results in research, quality control, and various stages of drug development. This document outlines the performance of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays, supported by available experimental data.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical technique for this compound analysis is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the quantitative performance of the discussed methods. It is important to note that much of the available literature focuses on the D-enantiomer of galactose; however, the analytical principles and performance metrics are generally applicable to this compound with appropriate calibration standards.
| Parameter | HPAEC-PAD | HPLC-RI / ELSD | GC-MS | Capillary Electrophoresis (CE-LIF) | Enzymatic Assay |
| Specificity | High | Moderate to High | High | High | Very High |
| Sensitivity (LOD) | 0.14 mg/100 g[1][2] | ~0.82 mg/L (Lactulose)[3] | ~2 mg/kg[4] | High (pg to ng range) | 2 mg/L (D-Galactose) |
| Limit of Quantitation (LOQ) | 0.27 mg/100 g[1][2] | - | - | High (ng to µg range) | 4.0 mg/L (D-Galactose) |
| **Linearity (R²) ** | >0.999[4] | >0.99 | >0.99 | >0.99 | >0.99 |
| Sample Preparation | Minimal (dilution/filtration) | Minimal to Moderate | Extensive (derivatization) | Minimal (derivatization for LIF) | Minimal |
| Analysis Time | ~15-30 min | ~15-20 min | ~30-60 min | ~20-30 min | ~10-30 min |
| Advantages | High sensitivity and specificity for carbohydrates without derivatization. | Robust and widely available. | High separation efficiency and structural information from MS. | High separation efficiency, low sample volume. | High specificity for the target analyte. |
| Disadvantages | Requires specialized equipment. | Lower sensitivity for some detectors (RI). | Requires derivatization, which can be time-consuming. | Can have lower concentration sensitivity without LIF. | Susceptible to matrix interference. |
Mandatory Visualization
D-Mannose/L-Galactose Pathway for Ascorbate Biosynthesis
The D-Mannose/L-Galactose pathway is a key metabolic route in plants for the biosynthesis of ascorbate (Vitamin C), where L-galactose is a crucial intermediate. Understanding this pathway can be relevant for researchers studying the metabolism of this compound in biological systems.
References
A Tale of Two Sugars: Functional Comparison of Glycoproteins Containing L- vs D-Galactopyranose
For researchers, scientists, and drug development professionals, understanding the profound impact of subtle changes in glycoprotein structure is paramount. This guide provides a comprehensive functional comparison of glycoproteins containing L-galactopyranose versus its more common enantiomer, D-galactopyranose. While direct comparative studies are limited, this guide leverages extensive research on L-galactose as a glycoengineering tool, often as a substitute for L-fucose, to infer functional differences and provide supporting experimental data where available.
The stereochemistry of a monosaccharide unit within a glycoprotein can dramatically alter its biological activity, influencing everything from receptor binding and immune response to metabolic stability. D-galactose is the ubiquitous form found in mammalian glycoproteins, playing a crucial role in cellular recognition and signaling. In contrast, L-galactose is rare in mammals but has emerged as a significant player in the field of glycoengineering, particularly in the development of therapeutic antibodies with enhanced effector functions.
Key Functional Comparisons at a Glance
| Functional Parameter | Glycoproteins with this compound | Glycoproteins with D-Galactopyranose | Supporting Evidence |
| Receptor Binding (FcγRIIIa) | Significantly enhanced affinity, particularly when replacing L-fucose. | Baseline affinity. | Studies on afucosylated and L-galactose-modified antibodies consistently show a marked increase in binding to FcγRIIIa, a key receptor in antibody-dependent cell-mediated cytotoxicity (ADCC).[1] |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Potentiation of ADCC activity. | Standard ADCC activity. | The enhanced FcγRIIIa binding directly translates to a more potent ADCC response, a critical mechanism of action for many therapeutic antibodies.[1] |
| Immunogenicity | Potentially altered immunogenicity. L-galactose is not a common mammalian glycan, which could elicit an immune response. However, its structural similarity to L-fucose may mitigate this. | Generally non-immunogenic as it is a native component of mammalian glycoproteins. | The introduction of non-native sugar moieties can be immunogenic. However, specific data on the immunogenicity of L-galactose in glycoproteins is not extensively documented. |
| Enzymatic Stability | May exhibit increased resistance to certain mammalian glycosidases due to its non-native configuration. | Susceptible to degradation by native mammalian glycosidases. | The stereospecificity of enzymes suggests that L-sugars would be processed differently, potentially leading to greater stability. |
| Metabolic Pathway | Not part of the primary galactose metabolic pathway in mammals. Its metabolism is less defined but distinct from D-galactose. | Metabolized through the well-established Leloir pathway for energy production and incorporation into glycoconjugates.[2] | D-galactose is readily converted to glucose-1-phosphate, while L-galactose is primarily known for its role in L-ascorbic acid synthesis in plants.[2] |
Delving into the Functional Differences
Enhanced Receptor Binding and Effector Function
The most significant functional difference observed with the incorporation of L-galactose into glycoproteins, specifically therapeutic antibodies, is the enhancement of their effector functions. This is primarily achieved through increased binding affinity to the FcγRIIIa receptor on immune cells like Natural Killer (NK) cells.
L-fucose, a deoxyhexose structurally similar to L-galactose (6-deoxy-L-galactose), is commonly found in the N-glycans of mammalian antibodies. The absence of this fucose moiety (afucosylation) is known to dramatically increase FcγRIIIa binding and subsequent ADCC. Glycoengineering strategies that replace L-fucose with L-galactose have demonstrated a similar, if not enhanced, effect. This is attributed to a more favorable interaction between the modified glycan and the receptor.
References
Safety Operating Guide
Navigating the Safe Disposal of L-Galactopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals extends to their safe and compliant disposal. This guide provides essential safety and logistical information for the proper disposal of L-galactopyranose, ensuring a secure work environment and adherence to regulatory standards. While this compound is not classified as a hazardous substance, responsible disposal is a critical component of laboratory best practices.[1]
Immediate Safety and Handling
Prior to disposal, it is crucial to handle this compound with appropriate care. Always wear personal protective equipment (PPE), including safety glasses or goggles, a laboratory coat, and gloves.[2][3] In case of accidental contact, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3]
-
Skin: Wash the affected area with plenty of soap and water.[2][3]
-
Inhalation: Move to an area with fresh air.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous materials. Always consult and comply with your institution's specific guidelines as well as local, state, and federal regulations.[1][4]
Small, Uncontaminated Quantities (Typically < 100g)
For small amounts of pure this compound or its aqueous solutions that are free from hazardous contaminants, disposal via the sanitary sewer system is generally considered acceptable.[3]
Step-by-Step Disposal for Small Quantities:
-
Dissolve: If in solid form, dissolve the this compound in a large volume of water (a general guideline is at least 100 times its mass).[3]
-
Neutralize: Check the pH of the solution. If it is not within the neutral range (typically 5.5-9.5), adjust it accordingly with a suitable acid or base.[3]
-
Flush: Pour the neutralized solution down the drain with a copious amount of cold running water (a general guideline is at least 20 parts water to 1 part solution).[3] This ensures the concentration in the wastewater system remains negligible.[3]
Large Quantities or Contaminated Waste
For larger quantities of this compound or any amount that is contaminated with hazardous chemicals, do not dispose of it down the drain.[3]
Step-by-Step Disposal for Large or Contaminated Quantities:
-
Collect: Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should prominently display "this compound" and a comprehensive list of any contaminants.[3]
-
Store: Store the container in a designated, secure waste accumulation area, away from incompatible materials.
-
Dispose: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal of Empty Containers
Empty containers that previously held this compound should be triple-rinsed with water.[3] The resulting rinsate can typically be disposed of down the drain.[3] After thorough rinsing, deface the label and dispose of the container in the regular trash, in accordance with institutional policies.[3]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Small Quantity Limit | Typically less than 100g | To ensure minimal impact on the sanitary sewer system. |
| Dilution Ratio (Solid) | At least 100 parts water to 1 part this compound | To ensure complete dissolution before drain disposal. |
| Flushing Ratio (Solution) | At least 20 parts cold water to 1 part solution | To achieve negligible concentration in the wastewater system.[3] |
| pH Range for Drain Disposal | 5.5 - 9.5 | To comply with standard wastewater discharge regulations.[3] |
| Contaminated Waste | Do not dispose down the drain | To prevent the release of hazardous materials into the environment.[3] |
| Container Disposal | Triple-rinse with water, deface label | To remove residual chemical and prevent reuse for other purposes.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling L-galactopyranose
Essential Safety and Handling Guide for L-Galactopyranose
For researchers, scientists, and drug development professionals, the safe and efficient handling of all laboratory chemicals, including those with low hazard profiles like this compound, is fundamental to maintaining a secure and productive research environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to prevent contamination and minimize any potential for irritation.[1] This guide provides immediate, procedural information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is recommended to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety glasses or goggles | Conforming to EN 166 or OSHA 29 CFR 1910.133 standards. Protects against airborne dust particles.[2][3] |
| Hand Protection | Disposable nitrile gloves | Standard laboratory grade (e.g., 0.11 mm thickness). Prevents direct skin contact and potential irritation.[3] |
| Body Protection | Laboratory coat | Standard long-sleeved lab coat. Protects personal clothing from spills and contamination.[4] |
| Respiratory Protection | Dust mask or respirator | NIOSH-approved N95 or EN 143 P1 filter type. Recommended when handling large quantities or if dust generation is likely, to avoid respiratory tract irritation.[3][4][5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are critical for ensuring both personal safety and the integrity of the chemical sample.
1. Preparation:
-
Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary PPE as outlined in the table above.
2. Dispensing and Weighing:
-
Handle the solid material in a well-ventilated area to minimize the potential for dust inhalation.[6] For tasks with a high likelihood of dust generation, use a chemical fume hood or a balance enclosure.
-
Use a clean spatula or scoop to transfer the this compound powder. Avoid shaking the container, which can create airborne dust.[4]
-
Place the powder onto weighing paper or directly into a suitable container on an analytical balance.
3. Dissolving:
-
If preparing a solution, add the solid this compound to the solvent (e.g., water) slowly while stirring.[4] This prevents splashing and ensures the material dissolves efficiently. This compound is water-soluble.[2][6]
4. Spill Cleanup:
-
In the event of a spill, avoid dry sweeping, which can generate dust.
-
Gently cover the spill with wet paper towels to contain the powder.
-
Carefully wipe up the material and place it into a sealed container for disposal.[4][6]
-
Clean the spill area thoroughly with soap and water.
Disposal Plan
Disposal procedures must always comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[4]
1. Uncontaminated Waste (Small Quantities <100g):
-
Solid Waste: Uncontaminated this compound can often be disposed of as regular solid waste.[4] Place it in a sealed, clearly labeled container.
-
Aqueous Solutions: For small quantities, disposal down the sanitary sewer may be acceptable.[7] Dilute the solution with at least 20 parts water and flush with a copious amount of running water.[7]
2. Contaminated Waste or Large Quantities (>100g):
-
Collection: Collect waste material (solid or liquid) in a dedicated, sealed, and clearly labeled hazardous waste container.[5][7] The label should identify the contents as "this compound" and list any contaminants.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Incineration: An approved disposal method for chemical waste of this type is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
3. Empty Containers:
-
Triple-rinse empty containers with a suitable solvent (e.g., water).
-
The rinsate from uncontaminated containers can typically be disposed of down the drain.[7]
-
After rinsing, deface the label and dispose of the container in the regular trash or recycling, as per institutional guidelines.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
